molecular formula C19H15ClFN3 B15621813 GW461484A

GW461484A

Cat. No.: B15621813
M. Wt: 339.8 g/mol
InChI Key: GZBVNKCHGRMAEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GW461484A is a useful research compound. Its molecular formula is C19H15ClFN3 and its molecular weight is 339.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H15ClFN3

Molecular Weight

339.8 g/mol

IUPAC Name

2-(4-fluorophenyl)-6-methyl-3-pyridin-4-ylpyrazolo[1,5-a]pyridine;hydrochloride

InChI

InChI=1S/C19H14FN3.ClH/c1-13-2-7-17-18(14-8-10-21-11-9-14)19(22-23(17)12-13)15-3-5-16(20)6-4-15;/h2-12H,1H3;1H

InChI Key

GZBVNKCHGRMAEE-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of GW461484A in Candida albicans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GW461484A is a potent small molecule inhibitor that demonstrates significant antifungal activity against Candida albicans, primarily by targeting the non-essential stress kinase Yck2. This guide elucidates the core mechanism of action of this compound, detailing its molecular target, the downstream cellular consequences of target inhibition, and its synergistic relationship with existing antifungal agents. The information presented herein is intended to provide a comprehensive technical resource for researchers and professionals involved in antifungal drug discovery and development.

Core Mechanism of Action: Inhibition of Yck2 Kinase

The primary molecular target of this compound in Candida albicans is the casein kinase 1 (CK1) family member, Yck2.[1][2] this compound, a 2,3-aryl-pyrazolopyridine compound, acts as a potent inhibitor of Yck2's kinase activity.[1] Yck2 is a crucial regulator of several key cellular processes in C. albicans, including morphogenesis, biofilm formation, cell wall integrity, and host cell interactions.[3][4][5] By inhibiting Yck2, this compound disrupts these vital functions, leading to a range of antifungal effects.

Chemoproteomic profiling has revealed that while this compound is highly selective for Yck2, it also exhibits some inhibitory activity against other related kinases in C. albicans, including Yck22, Hrr25, and the p38 homolog, Hog1.[6][7][8][9][10][11]

Downstream Cellular Effects of Yck2 Inhibition

The inhibition of Yck2 by this compound triggers a cascade of downstream events that compromise the fitness and virulence of Candida albicans.

Impaired Morphogenesis and Biofilm Formation

Yck2 plays a critical role in the yeast-to-hyphae morphological switch, a key virulence trait of C. albicans. Genetic deletion of YCK2 results in constitutive pseudohyphal growth.[3][12] Treatment with this compound phenocopies this genetic deletion, inducing a pseudohyphal morphology. This altered morphology is associated with the upregulation of hyphal-specific genes such as ALS3, HWP1, and the key transcriptional regulator UME6.[3][12] Consequently, the ability of C. albicans to form robust biofilms is also compromised.[3][4][5]

Compromised Cell Wall Integrity

Yck2 is a key regulator of cell wall integrity.[3][4][5] Its inhibition leads to hypersensitivity to cell wall stressing agents.[3][12] This is accompanied by a compensatory increase in chitin (B13524) deposition in the cell wall and the upregulation of chitin synthase genes (CHS2, CHS3, and CHS8).[3] This cell wall stress response is a key aspect of the antifungal activity of this compound.

Potentiation of Echinocandin Antifungals

A significant consequence of Yck2 inhibition is the potentiation of echinocandin antifungals, such as caspofungin, against resistant strains of C. albicans.[1][2][13] Echinocandins target the synthesis of β-1,3-glucan, a major component of the fungal cell wall. Resistance to echinocandins often involves the upregulation of chitin synthesis as a compensatory mechanism. By inducing cell wall stress and disrupting the regulation of cell wall biosynthesis, this compound synergizes with caspofungin to overcome this resistance.

Quantitative Data

The following table summarizes the available quantitative data for the activity of this compound against Candida albicans.

Compound Parameter Value Strain(s) Reference
This compoundConcentration for >80% fungal inhibition< 50 µMC. albicans[1]
This compound + CaspofunginFractional Inhibitory Concentration Index (FICI)SynergisticCaspofungin-resistant C. albicans[14]
Caspofungin (alone)MIC50 for sessile cells0.0625 - 0.125 µg/mlC. albicans 3153A[15]

Signaling Pathways and Experimental Workflows

Yck2 Signaling Pathway in Candida albicans

The following diagram illustrates the central role of Yck2 in regulating key virulence traits in C. albicans and how its inhibition by this compound disrupts these processes.

Yck2_Signaling_Pathway Yck2 Signaling Pathway in Candida albicans cluster_input Inhibitor cluster_target Kinase Target cluster_downstream Downstream Cellular Processes cluster_phenotypes Resulting Phenotypes This compound This compound Yck2 Yck2 Kinase This compound->Yck2 Inhibits Morphogenesis Morphogenesis (Yeast-to-Hyphae Transition) Yck2->Morphogenesis Regulates CellWall Cell Wall Integrity Yck2->CellWall Regulates Biofilm Biofilm Formation Yck2->Biofilm Regulates Virulence Virulence Morphogenesis->Virulence Pseudohyphae Pseudohyphal Growth Morphogenesis->Pseudohyphae CellWall->Virulence CellWallStress Cell Wall Stress (Increased Chitin) CellWall->CellWallStress Biofilm->Virulence ReducedBiofilm Reduced Biofilm Formation Biofilm->ReducedBiofilm ReducedVirulence Reduced Virulence Virulence->ReducedVirulence Synergy Synergy with Echinocandins CellWallStress->Synergy

Caption: this compound inhibits Yck2, disrupting key virulence pathways.

Experimental Workflow: Haploinsufficiency Profiling

Haploinsufficiency profiling (HIP) is a powerful chemical-genomic tool used to identify the molecular targets of a compound. The following diagram outlines the workflow for a HIP screen with this compound in C. albicans.

HIP_Workflow Haploinsufficiency Profiling (HIP) Workflow cluster_library 1. Library Preparation cluster_treatment 2. Compound Treatment cluster_analysis 3. Analysis cluster_result 4. Result Library Pool of barcoded C. albicans heterozygous deletion mutants Treatment Grow pooled library with sub-inhibitory concentration of this compound Library->Treatment Control Grow pooled library with DMSO (control) Library->Control gDNA Isolate genomic DNA from both cultures Treatment->gDNA Control->gDNA PCR Amplify barcodes via PCR gDNA->PCR Sequencing High-throughput sequencing of barcodes PCR->Sequencing DataAnalysis Compare barcode abundance between treated and control samples Sequencing->DataAnalysis Result Identify mutants with reduced fitness in the presence of this compound (depleted barcodes) DataAnalysis->Result Target Putative drug target (e.g., Yck2) Result->Target

Caption: Workflow for identifying drug targets using HIP screening.

Experimental Protocols

Detailed, step-by-step protocols for the following experiments as they were specifically performed for this compound are proprietary to the original research publications. The following are generalized protocols based on standard laboratory methods.

Checkerboard Synergy Assay

This assay is used to determine the synergistic, additive, indifferent, or antagonistic effects of two compounds.

Materials:

  • 96-well microtiter plates

  • Candida albicans strain of interest

  • RPMI-1640 medium

  • This compound stock solution

  • Caspofungin stock solution

  • Spectrophotometer (plate reader)

Protocol:

  • Prepare serial dilutions of this compound vertically and caspofungin horizontally in a 96-well plate containing RPMI-1640 medium.

  • Inoculate each well with a standardized suspension of C. albicans to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Include wells with each drug alone as controls, as well as a drug-free growth control.

  • Incubate the plate at 35°C for 24-48 hours.

  • Measure the optical density (OD) at 600 nm to determine fungal growth.

  • The Minimum Inhibitory Concentration (MIC) for each drug alone and in combination is determined as the lowest concentration that inhibits a certain percentage of growth (e.g., 50% or 90%) compared to the drug-free control.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpret the FICI values as follows:

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4.0: Indifference

    • FICI > 4.0: Antagonism

Haploinsufficiency Profiling (HIP)

This method identifies drug targets by screening a library of heterozygous deletion mutants for hypersensitivity to a compound.[16][17][18][19][20]

Materials:

  • C. albicans heterozygous deletion library (pooled and barcoded)

  • YPD medium

  • This compound

  • DMSO (vehicle control)

  • Genomic DNA extraction kit

  • PCR reagents and primers for barcode amplification

  • Next-generation sequencing platform

Protocol:

  • Grow the pooled heterozygous deletion library in YPD medium with a sub-inhibitory concentration of this compound and in a parallel culture with DMSO as a control.

  • After a defined period of growth, harvest the cells from both cultures.

  • Isolate genomic DNA from both the treated and control cell populations.

  • Amplify the unique barcode sequences from the genomic DNA using PCR.

  • Prepare the amplified barcodes for high-throughput sequencing.

  • Sequence the barcode libraries and quantify the abundance of each barcode in the treated and control samples.

  • Analyze the sequencing data to identify barcodes (and thus, the corresponding deletion mutants) that are significantly depleted in the this compound-treated sample compared to the control.

  • Genes corresponding to the depleted barcodes are considered putative targets or are involved in pathways that are essential for survival in the presence of the compound.

Multiplexed Inhibitor Bead/Mass Spectrometry (MIB/MS) Chemoproteomics

This technique is used to profile the kinase targets of an inhibitor from a complex protein lysate.[6][7][8][9][10][11]

Materials:

  • C. albicans cell lysate

  • Multiplexed inhibitor beads (kinobeads)

  • This compound

  • DMSO (vehicle control)

  • Mass spectrometer

Protocol:

  • Prepare a protein lysate from C. albicans cells.

  • Incubate the lysate with the multiplexed inhibitor beads, which are designed to bind a broad range of kinases.

  • In parallel, pre-incubate the lysate with an excess of "free" this compound or DMSO before adding the kinobeads.

  • The free this compound will compete with the kinobeads for binding to its target kinases.

  • Wash the beads to remove non-specifically bound proteins.

  • Elute the bound proteins and digest them into peptides.

  • Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Quantify the abundance of each identified kinase in the this compound-treated and DMSO-treated samples.

  • Kinases that show a significant reduction in binding to the beads in the presence of free this compound are identified as its targets.

Conclusion

This compound represents a promising antifungal agent with a novel mechanism of action centered on the inhibition of the Yck2 kinase in Candida albicans. Its ability to disrupt key virulence processes and to act synergistically with existing antifungals highlights its potential for further development. This technical guide provides a foundational understanding of its mode of action, which can inform future research and the design of next-generation antifungal therapies.

References

The Molecular Target of GW461484A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular target of the investigational compound GW461484A. Initially developed as an inhibitor of human p38α mitogen-activated protein kinase, subsequent research has identified its primary and potent activity against a crucial fungal kinase. This document details the molecular target, presents quantitative data on its inhibitory activity, outlines the experimental protocols used for its identification and characterization, and visualizes the relevant biological pathways and experimental workflows.

Primary Molecular Target: Fungal Casein Kinase 1 (CK1) Homolog, Yck2

The primary molecular target of this compound in the context of its antifungal activity is Yck2 , a fungal homolog of casein kinase 1 (CK1).[1][2][3] This discovery has positioned Yck2 as a promising target for the development of novel antifungal therapeutics, particularly for Candida albicans, a major human fungal pathogen.[2] this compound's potent inhibition of Yck2 underlies its ability to synergize with existing antifungal drugs, such as echinocandins, and to overcome drug resistance.

While Yck2 is the principal target, this compound and its optimized analogs also demonstrate activity against other closely related fungal CK1 homologs, namely Yck22 and Hrr25 . Additionally, a notable off-target kinase is the fungal homolog of human p38α, Hog1 . This is consistent with this compound's original design as a human p38α inhibitor.

Quantitative Inhibitory Activity

The inhibitory potency of this compound and its analogs has been quantified through various in vitro assays. The following tables summarize the key quantitative data.

CompoundTargetAssay TypeValueReference
This compoundC. albicans Yck2IC500.11 µM[3]
This compoundC. albicansMIC8012.5 µM[3]
This compoundHuman p38αIC50150 nM

Table 1: Potency of this compound against its primary fungal target and original human target.

CompoundFungal Kinase TargetsHuman Kinase Targets (Select Examples)
This compound Yck2, Yck22, Hrr25, Hog1, Pom1p38α and 10 other kinases with >80% binding at 1µM
YK-I-02 (YK) Yck2, Yck22, Hrr25, Hog1CK1α, CK1δ, CK1ε, p38α, NLK, RIPK2, GAK
MN-I-157 (MN) Yck2, Yck22, Hrr25, Hog1p38α, CK1α, NLK

Table 2: Selectivity profile of this compound and its analogs.

Experimental Protocols for Target Identification and Characterization

The identification of Yck2 as the molecular target of this compound was achieved through a combination of genetic and proteomic approaches. This section details the methodologies for the key experiments.

Haploinsufficiency Profiling (HIP)

This genetic screening method identifies drug targets by exploiting the dosage sensitivity of genes. A strain that is heterozygous for the drug's target gene (i.e., has only one functional copy) will be hypersensitive to the drug.

  • Principle: A pooled library of heterozygous deletion mutants of C. albicans is grown in the presence of the test compound (this compound). Strains with a mutation in the target gene will be depleted from the population. The genetic locus of the depleted strains is identified by sequencing unique DNA barcodes integrated into each mutant strain.

  • Methodology:

    • Library Preparation: A pooled culture of the C. albicans double-barcoded heterozygous deletion collection is prepared.

    • Compound Exposure: The pooled culture is grown in a suitable medium (e.g., YPD) with and without a sub-lethal concentration of this compound for a defined period (e.g., several generations).

    • Genomic DNA Extraction: Genomic DNA is isolated from both the treated and untreated cell populations.

    • Barcode Amplification: The unique upstream and downstream barcodes for each mutant strain are amplified from the genomic DNA using PCR with common primers.

    • High-Throughput Sequencing: The amplified barcodes are sequenced, and the relative abundance of each mutant in the treated versus the untreated pool is determined.

    • Data Analysis: Strains that are significantly depleted in the this compound-treated sample are identified. The gene corresponding to the depleted strain is a strong candidate for the drug's molecular target.

Multiplexed Inhibitor Beads and Mass Spectrometry (MIB/MS)

This chemoproteomic approach is used to profile the interaction of a compound with a large number of protein kinases simultaneously.

  • Principle: A mixture of broad-spectrum kinase inhibitors is immobilized on beads (MIBs). These beads are used to capture a significant portion of the kinome from a cell lysate. In a competition assay, the lysate is pre-incubated with the test compound (this compound). The compound will bind to its target kinases, preventing them from being captured by the MIBs. The proteins captured on the beads are then identified and quantified by mass spectrometry.

  • Methodology:

    • Cell Lysate Preparation: C. albicans cells are lysed to release the proteome. The lysate is clarified by centrifugation to remove insoluble material.

    • Competition Assay: Aliquots of the cell lysate are incubated with varying concentrations of this compound or a vehicle control (e.g., DMSO).

    • Kinome Capture: The pre-incubated lysates are then passed over the MIBs, allowing the kinases not bound to this compound to be captured.

    • Washing: The beads are washed to remove non-specifically bound proteins.

    • Elution: The captured kinases are eluted from the beads.

    • Protein Digestion and Mass Spectrometry: The eluted proteins are digested into peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Data Analysis: The abundance of each identified kinase in the this compound-treated samples is compared to the control. A significant decrease in the amount of a particular kinase captured in the presence of the compound indicates it as a direct target.

NanoBRET™ Target Engagement Assay

This is a live-cell assay that quantifies the binding of a compound to its target protein within a physiological context.

  • Principle: The target protein (e.g., Yck2 or a human kinase) is expressed in cells as a fusion with NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the target kinase is added to the cells. Bioluminescence resonance energy transfer (BRET) occurs between the luciferase donor and the fluorescent tracer acceptor when they are in close proximity (i.e., when the tracer is bound to the target). A test compound that competes with the tracer for binding to the target will disrupt BRET, leading to a dose-dependent decrease in the BRET signal.

  • Methodology:

    • Cell Transfection: Cells (e.g., HEK293T) are transfected with a plasmid encoding the NanoLuc®-kinase fusion protein.

    • Cell Plating: The transfected cells are plated in a multi-well plate.

    • Compound and Tracer Addition: The cells are treated with the fluorescent tracer and varying concentrations of the test compound (this compound).

    • Lysis and Substrate Addition: The cells are lysed, and the NanoLuc® substrate is added.

    • BRET Measurement: The luminescence from the NanoLuc® donor and the fluorescent tracer acceptor are measured at their respective emission wavelengths.

    • Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated for each compound concentration. The resulting dose-response curve is used to determine the intracellular IC50 value, which reflects the compound's potency in a live-cell environment.

Signaling Pathways and Experimental Workflows

Yck2 Signaling Pathway in Candida albicans

Yck2 plays a critical role in several cellular processes that are essential for the virulence of C. albicans. It functions as a negative regulator of the yeast-to-hyphae morphological switch. The inhibition of Yck2 by this compound disrupts these processes, leading to antifungal effects.

Yck2_Signaling_Pathway cluster_input Environmental Cues cluster_yck2 Yck2 Regulation cluster_downstream Downstream Effectors cluster_phenotype Cellular Phenotypes Yeast-promoting conditions Yeast-promoting conditions Yck2 Yck2 Yeast-promoting conditions->Yck2 Maintains activity Ume6 Ume6 Yck2->Ume6 Represses Cell Wall Integrity Cell Wall Integrity Yck2->Cell Wall Integrity This compound This compound This compound->Yck2 Inhibits Als3 Als3 Ume6->Als3 Activates Hwp1 Hwp1 Ume6->Hwp1 Activates SUN41 SUN41 Ume6->SUN41 Activates Hyphal Formation Hyphal Formation Ume6->Hyphal Formation Biofilm Formation Biofilm Formation Als3->Biofilm Formation Hwp1->Biofilm Formation Host Cell Damage Host Cell Damage Hyphal Formation->Host Cell Damage

Caption: Yck2 signaling pathway in C. albicans morphogenesis.

Experimental Workflow for Target Identification

The following diagram illustrates the logical flow of experiments used to identify and validate Yck2 as the molecular target of this compound.

Target_ID_Workflow cluster_genetic Genetic Approach cluster_proteomic Proteomic Approach cluster_cellular In-Cell Validation cluster_conclusion Conclusion HIP_screen Haploinsufficiency Profiling (HIP) HIP_result Identification of Yck2 as candidate HIP_screen->HIP_result MIB_MS MIB/MS Competition Assay HIP_result->MIB_MS Guides Conclusion Yck2 is the primary molecular target of This compound HIP_result->Conclusion MIB_MS_result Confirmation of Yck2 binding MIB_MS->MIB_MS_result NanoBRET NanoBRET Target Engagement Assay MIB_MS_result->NanoBRET Validates MIB_MS_result->Conclusion NanoBRET_result Quantification of intracellular potency NanoBRET->NanoBRET_result NanoBRET_result->Conclusion

Caption: Workflow for the identification of this compound's molecular target.

Conclusion

The convergence of genetic, proteomic, and cell-based evidence unequivocally identifies the fungal kinase Yck2 as the primary molecular target of this compound's antifungal activity. This compound's ability to potently inhibit Yck2 disrupts key virulence-associated pathways in Candida albicans, including morphogenesis and cell wall integrity. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for further research and development of Yck2 inhibitors as a novel class of antifungal agents. The provided diagrams offer a clear visualization of the underlying biological and experimental frameworks, serving as a valuable resource for professionals in the field of drug discovery and development.

References

GW461484A as a Yck2 Kinase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of GW461484A, a potent small-molecule inhibitor of the Candida albicans casein kinase 1 (CK1) family member, Yck2. Initially identified as an inhibitor of human p38α mitogen-activated protein kinase, this compound has demonstrated significant antifungal activity, particularly in sensitizing drug-resistant strains of C. albicans to existing antifungal agents. This document details the mechanism of action, quantitative inhibitory data, off-target effects, and the role of Yck2 in key fungal signaling pathways. Furthermore, it provides detailed experimental protocols for the study of this compound and Yck2, intended to facilitate further research and drug development in this area.

Introduction to this compound and the Target Kinase Yck2

This compound is a 2,3-aryl-pyrazolopyridine compound that has emerged as a valuable tool for studying and targeting the essential fungal kinase Yck2 in Candida albicans. Yck2, a homolog of eukaryotic casein kinase 1, is a serine/threonine-protein kinase that plays a pivotal role in various cellular processes critical for fungal pathogenesis. These include morphogenesis (the switch from yeast to hyphal growth), cell wall integrity, biofilm formation, and virulence.[1][2] Inhibition of Yck2 has been shown to disrupt these processes, making it an attractive target for the development of novel antifungal therapies.[1][3]

Quantitative Inhibitor Data

The inhibitory activity of this compound against its primary fungal target, Yck2, and its original human target, p38α, has been quantitatively determined. Additionally, its antifungal efficacy against C. albicans has been established.

CompoundTargetAssay TypeIC50Reference
This compoundC. albicans Yck2In vitro kinase assay0.11 µM[4]
This compoundHuman p38αIn vitro kinase assay150 nM (0.15 µM)[3]
CompoundOrganismAssay TypeMIC80Reference
This compoundCandida albicansBroth microdilution12.5 µM[4]

Kinase Selectivity Profile

While this compound is a potent inhibitor of Yck2, it was originally developed as an inhibitor of human p38α.[3] Kinome-wide selectivity profiling has revealed that this compound and its analogs also engage with a limited number of other kinases.

  • Primary Fungal Target : Yck2[3]

  • Primary Human Target : p38α[3]

  • Other Fungal Off-Targets : In C. albicans, analogs of this compound have shown engagement with the Yck2 paralogs Yck22 and Hrr25, as well as the p38α homolog Hog1.[5]

  • Human Off-Targets : At a concentration of 1µM, this compound showed significant binding to only 10 additional human kinases out of a panel of over 400.[3] More detailed selectivity panel data for this compound and its optimized analogs can be found in specialized kinase screening databases.[6][7]

Yck2 Signaling Pathways in Candida albicans

Yck2 is a central regulator of fungal physiology, particularly in pathways that contribute to virulence. Its inhibition by this compound leads to distinct phenotypic changes.

Morphogenesis and Biofilm Formation

Yck2 acts as a negative regulator of the yeast-to-hyphae transition.[2] Deletion or inhibition of Yck2 leads to constitutive pseudohyphal growth.[1] This is primarily mediated through the upregulation of the key transcriptional regulator of hyphal development, UME6.[1][2] Increased expression of UME6 subsequently drives the expression of downstream hyphal-specific genes such as HWP1 (Hyphal Wall Protein 1) and ALS3 (Agglutinin-Like Sequence 3), which are crucial for adhesion and biofilm formation.[1][8]

G Yck2 Regulation of Morphogenesis This compound This compound Yck2 Yck2 This compound->Yck2 inhibition UME6 UME6 Yck2->UME6 repression HWP1_ALS3 HWP1, ALS3 (Hyphal-specific genes) UME6->HWP1_ALS3 activation Morphogenesis Hyphal Morphogenesis & Biofilm Formation HWP1_ALS3->Morphogenesis

References

The Pivotal Role of Yck2 in Candida albicans Pathogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Candida albicans, an opportunistic fungal pathogen, poses a significant threat to human health, particularly in immunocompromised individuals. Its ability to transition between yeast and hyphal morphologies, form robust biofilms, maintain cell wall integrity, and interact with host tissues are key virulence attributes. Central to the regulation of these pathogenic processes is the casein kinase 1 (CK1) family member, Yck2. This technical guide provides an in-depth exploration of the multifaceted role of Yck2 in C. albicans pathogenesis, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of C. albicans and the development of novel antifungal therapeutics.

Yck2: A Multifunctional Kinase Governing C. albicans Virulence

Yeast casein kinase 2 (Yck2) is a critical regulator of multiple cellular processes in Candida albicans that are directly linked to its ability to cause disease.[1][2] Deletion of the YCK2 gene results in a cascade of phenotypic changes, profoundly impacting the fungus's pathogenic potential.

Morphogenesis: The Yeast-to-Hyphae Switch

A key virulence factor of C. albicans is its ability to switch from a unicellular yeast form to a filamentous hyphal form, which is crucial for tissue invasion.[3][4] Yck2 acts as a negative regulator of this transition. Strains lacking YCK2 (yck2Δ/yck2Δ) exhibit a constitutive pseudohyphal morphology even under yeast-promoting conditions.[1][5] This is largely attributed to the dysregulation of key transcriptional regulators of filamentation.

Notably, the expression of UME6, a master regulator of hyphal development, is dramatically upregulated in the absence of Yck2.[1][5] Ume6, in turn, promotes the expression of a suite of hypha-specific genes, including the adhesins ALS3 and HWP1, and the cell wall protein SUN41.[1] Conversely, Yck2 appears to influence the expression of NRG1, a transcriptional repressor of hyphal growth, with yck2Δ/yck2Δ strains showing downregulated NRG1 expression.[5]

Biofilm Formation

Biofilms are structured communities of microbial cells encased in a self-produced extracellular matrix, which are notoriously resistant to antifungal agents. The morphological state of C. albicans is intrinsically linked to its capacity to form biofilms. The constitutive pseudohyphal nature of the yck2Δ/yck2Δ mutant leads to enhanced biofilm formation, even under conditions that are not typically conducive to biofilm development.[1]

Cell Wall Integrity

The fungal cell wall is a dynamic structure essential for maintaining cell shape, protecting against osmotic stress, and interacting with the host. Yck2 plays a crucial role in maintaining cell wall integrity.[1] yck2Δ/yck2Δ mutants exhibit hypersensitivity to cell wall damaging agents such as Congo red and calcofluor white.[1] This compromised cell wall leads to a compensatory increase in chitin (B13524) deposition, a key structural component of the cell wall.[1] This is accompanied by the upregulation of chitin synthase genes, including CHS2, CHS3, and CHS8.[1]

Host-Cell Interaction and Damage

The ability of C. albicans to adhere to, invade, and damage host cells is central to its pathogenicity. Despite the increased expression of adhesin genes like ALS3 and HWP1, the yck2Δ/yck2Δ strain shows a significantly reduced capacity to damage various host cells, including endothelial and epithelial cells.[1] This suggests that while adhesion may be enhanced, other Yck2-dependent processes are critical for inflicting damage upon host tissues.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on the role of Yck2 in C. albicans.

Table 1: Gene Expression Changes in the yck2Δ/yck2Δ Mutant

GeneFunctionFold Change in yck2Δ/yck2Δ vs. Wild-TypeReference
UME6Hyphal morphogenesis regulator~35-fold increase[1]
ALS3Adhesin, hypha-specific~4-fold increase[1]
HWP1Adhesin, hypha-specific~32-fold increase[1]
SUN41Cell wall glycosidaseIncreased expression[1]
CHS2Chitin synthase~5-fold increase[1]
CHS3Chitin synthase~3.3-fold increase[1]
CHS8Chitin synthase~3-fold increase[1]
NRG1Hyphal growth repressorDownregulated[5]

Table 2: Host Cell Damage by yck2Δ/yck2Δ Mutant

Host Cell TypeAssay% Damage Reduction in yck2Δ/yck2Δ vs. Wild-TypeReference
Human Umbilical Vein Endothelial Cells (HUVECs)LDH ReleaseSignificant reduction[1]
Oral Mucosal Keratinocytes (OKF6/TERT)LDH ReleaseSignificant reduction[1]
Vaginal Epithelial Cells (VK2/E6E7)LDH ReleaseSignificant reduction[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Quantitative Real-Time RT-PCR (qRT-PCR)

This protocol is used to quantify the expression levels of specific genes.

1. RNA Extraction:

  • Grow C. albicans strains overnight in 3 ml of YPD medium.

  • Subculture to a starting OD₆₀₀ of 0.2 in the desired medium (e.g., YPD for yeast-form, RPMI 1640 for hyphal-form).

  • Incubate for the desired time and temperature (e.g., 30°C for yeast, 37°C for hyphae).

  • Harvest cells by centrifugation.

  • Extract total RNA using a commercial kit (e.g., RiboPure RNA extraction kit, Ambion) following the manufacturer's instructions.

2. cDNA Synthesis:

  • Treat 1 µg of total RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA using a reverse transcription kit (e.g., Retroscript Reverse Transcription Kit, Ambion) according to the manufacturer's protocol.

3. Real-Time PCR:

  • Prepare the reaction mixture containing:

    • 2x SYBR Green PCR Master Mix

    • 0.1 µM of each forward and reverse primer for the gene of interest

    • 1 µl of the cDNA template

    • Nuclease-free water to the final volume.

  • Use a real-time PCR detection system (e.g., iCycler iQ, Bio-Rad).

  • The cycling conditions typically consist of an initial denaturation step (e.g., 95°C for 5 minutes), followed by 40 cycles of denaturation (e.g., 95°C for 10 seconds) and annealing/extension (e.g., 62°C for 30 seconds).[6]

  • Gene expression levels are normalized to a housekeeping gene (e.g., ACT1 or EFB1) and relative expression is calculated using the 2-ΔΔCt method.

Biofilm Formation Assay

This assay quantifies the ability of C. albicans to form biofilms on a polystyrene surface.

1. Cell Preparation:

  • Grow C. albicans strains overnight in YPD broth at 30°C.

  • Wash the cells twice with sterile PBS.

  • Resuspend the cells in the desired biofilm-inducing medium (e.g., RPMI 1640) to a final OD₆₀₀ of 0.5 (~1x10⁷ cells/ml).[7][8]

2. Biofilm Formation:

  • Add 200 µl of the cell suspension to the wells of a 96-well flat-bottom microtiter plate.[7]

  • Incubate the plate at 37°C for 90 minutes to allow for initial adherence.

  • Gently wash the wells twice with PBS to remove non-adherent cells.

  • Add 200 µl of fresh medium to each well.

  • Incubate the plate at 37°C for 24-48 hours to allow for biofilm maturation.

3. Quantification (Crystal Violet Method):

  • Aspirate the medium and wash the wells twice with PBS.

  • Air dry the plate for 45 minutes.

  • Stain the biofilms with 110 µl of 0.4% aqueous crystal violet solution for 45 minutes.

  • Wash the wells four times with water to remove excess stain.

  • Destain the biofilms by adding 200 µl of 95% ethanol (B145695) to each well and incubating for 45 minutes.

  • Transfer the ethanol to a new plate and measure the absorbance at 570 nm.

Host Cell Damage Assay (LDH Release Assay)

This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged host cells.

1. Host Cell Culture:

  • Culture the desired host cells (e.g., HUVECs, epithelial cells) to confluence in 96-well plates in their appropriate growth medium.

2. Co-incubation:

  • Prepare a suspension of C. albicans cells in the host cell culture medium.

  • Infect the host cell monolayers with C. albicans at a specific multiplicity of infection (MOI), for example, 1:1.

  • Include uninfected host cells as a negative control and host cells treated with a lysis buffer (e.g., 1% Triton X-100) as a positive control for maximum LDH release.

  • Incubate the plates for a defined period (e.g., 2-8 hours) at 37°C in a 5% CO₂ incubator.

3. LDH Measurement:

  • After incubation, centrifuge the plates to pellet any cells.

  • Carefully transfer the supernatant to a new 96-well plate.

  • Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit (e.g., from Abcam or Promega) according to the manufacturer's instructions.[9]

  • The percentage of host cell damage is calculated as: ((Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)) * 100.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the signaling pathways and logical relationships involving Yck2 in C. albicans pathogenesis.

Yck2_Morphogenesis_Pathway cluster_deletion Effect of Yck2 Deletion Yck2 Yck2 NRG1 Nrg1 (Repressor of Hyphal Growth) Yck2->NRG1 Maintains expression UME6 Ume6 (Activator of Hyphal Growth) Yck2->UME6 Inhibits NRG1->UME6 Represses Yeast_Form Yeast Growth NRG1->Yeast_Form Promotes Hyphal_Genes Hypha-Specific Genes (e.g., ALS3, HWP1, SUN41) UME6->Hyphal_Genes Activates Hyphal_Form Hyphal/Pseudohyphal Growth Hyphal_Genes->Hyphal_Form Promotes No_Yck2 Yck2 Deletion Increased_UME6 Increased Ume6 No_Yck2->Increased_UME6 Decreased_NRG1 Decreased Nrg1 No_Yck2->Decreased_NRG1 Increased_UME6->Hyphal_Form

Caption: Yck2 regulation of morphogenesis in C. albicans.

Yck2_CellWallIntegrity_Pathway cluster_deletion Effect of Yck2 Deletion Yck2 Yck2 CellWall Normal Cell Wall Integrity Yck2->CellWall Maintains CellWallStress Cell Wall Stress (e.g., Congo Red, CFW) CellWallStress->CellWall Challenges CompensatoryResponse Compensatory Response ChitinSynthaseGenes Chitin Synthase Genes (CHS2, CHS3, CHS8) CompensatoryResponse->ChitinSynthaseGenes Upregulates IncreasedChitin Increased Chitin Deposition ChitinSynthaseGenes->IncreasedChitin Leads to No_Yck2 Yck2 Deletion ImpairedCWI Impaired Cell Wall Integrity No_Yck2->ImpairedCWI ImpairedCWI->CompensatoryResponse Triggers

Caption: Role of Yck2 in cell wall integrity of C. albicans.

Experimental_Workflow_HostCellDamage Start Start CultureHostCells Culture Host Cells (e.g., Epithelial Cells) in 96-well plate Start->CultureHostCells PrepareFungi Prepare C. albicans (Wild-Type & yck2Δ/yck2Δ) Start->PrepareFungi CoIncubate Co-incubate Fungi with Host Cells (MOI 1:1) CultureHostCells->CoIncubate PrepareFungi->CoIncubate Incubate Incubate (e.g., 2-8 hours, 37°C, 5% CO₂) CoIncubate->Incubate CollectSupernatant Collect Supernatant Incubate->CollectSupernatant LDH_Assay Perform LDH Release Assay CollectSupernatant->LDH_Assay Analyze Analyze Data & Calculate % Damage LDH_Assay->Analyze End End Analyze->End

Caption: Experimental workflow for host cell damage assay.

Conclusion and Future Directions

Yck2 is unequivocally a central regulator of pathogenesis in Candida albicans. Its influence extends across morphogenesis, biofilm formation, cell wall integrity, and host-cell interactions, making it an attractive target for the development of novel antifungal therapies. The constitutive pseudohyphal growth and altered cell wall of the yck2Δ/yck2Δ mutant, coupled with its reduced virulence in terms of host cell damage, highlight the complex and critical roles of this kinase.

Future research should focus on elucidating the downstream substrates of Yck2 to better understand the molecular mechanisms by which it exerts its regulatory functions. Identifying the specific proteins phosphorylated by Yck2 will provide a more detailed map of the signaling pathways it controls. Furthermore, the development of specific inhibitors of Yck2 holds therapeutic promise. Such inhibitors could potentially act as standalone antifungal agents or be used in combination with existing drugs to enhance their efficacy, particularly against drug-resistant biofilms. A deeper understanding of the Yck2 signaling network will undoubtedly pave the way for innovative strategies to combat the significant threat posed by Candida albicans.

References

An In-depth Technical Guide to the Pyrazolo[1,5-a]pyridine Core of GW461484A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW461484A is a potent small-molecule inhibitor characterized by its pyrazolo[1,5-a]pyridine (B1195680) core. Initially developed as an inhibitor of human p38α mitogen-activated protein kinase, it has demonstrated significant antifungal activity through the targeting of Yeast Casein Kinase 2 (Yck2) in Candida albicans. This technical guide provides a comprehensive overview of the biochemical and cellular activity of this compound, with a focus on its pyrazolo[1,5-a]pyridine scaffold. Detailed experimental protocols for relevant assays, quantitative data, and visualizations of the associated signaling pathways are presented to facilitate further research and drug development efforts centered on this promising chemical core.

Introduction

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, known for its diverse biological activities. This compound exemplifies the therapeutic potential of this core, demonstrating potent inhibition of both a human kinase and a fungal kinase, highlighting its chemical tractability and potential for further optimization. The primary biological target in the context of its antifungal activity is Yck2, a casein kinase 1 (CK1) family member in Candida albicans. Yck2 is a key regulator of fungal morphogenesis, biofilm formation, cell wall integrity, and virulence, making it an attractive target for novel antifungal agents. This document serves as a technical resource for researchers investigating this compound and its pyrazolo[1,5-a]pyridine core.

Chemical Structure

Quantitative Biological Data

The biological activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Target EnzymeOrganismAssay TypeIC50Reference
Yck2Candida albicansIn vitro kinase assay0.11 µM
p38αHomo sapiensIn vitro kinase assay150 nM[1]

Table 1: In Vitro Inhibitory Activity of this compound

OrganismAssay TypeParameterValueReference
Candida albicansAntifungal SusceptibilityMIC8012.5 µM

Table 2: Antifungal Activity of this compound

Signaling Pathway of the Target Protein: Yck2

Yck2 is a crucial kinase in Candida albicans, involved in multiple cellular processes essential for its pathogenicity. Inhibition of Yck2 by this compound disrupts these pathways, leading to antifungal effects.

Yck2_Signaling_Pathway cluster_input Environmental Cues cluster_yck2 Yck2 Regulation cluster_downstream Downstream Cellular Processes Nutrient Availability Nutrient Availability Yck2 Yck2 Nutrient Availability->Yck2 Host Cell Contact Host Cell Contact Host Cell Contact->Yck2 Cell Wall Stress Cell Wall Stress Cell Wall Stress->Yck2 Morphogenesis Morphogenesis (Yeast-to-Hyphae Transition) Yck2->Morphogenesis Biofilm Biofilm Formation Yck2->Biofilm CWI Cell Wall Integrity Yck2->CWI Carbon Carbon Metabolism Yck2->Carbon This compound This compound This compound->Yck2 Inhibition Virulence Virulence Morphogenesis->Virulence Biofilm->Virulence CWI->Virulence

Caption: Yck2 signaling pathway in C. albicans.

Experimental Protocols

In Vitro Yck2 Kinase Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against C. albicans Yck2.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis A Purify recombinant C. albicans Yck2 kinase domain D Incubate Yck2 with this compound (or DMSO control) A->D B Prepare kinase reaction buffer (e.g., HEPES, MgCl2, ATP) E Initiate reaction by adding ATP and a substrate (e.g., casein) B->E C Prepare serial dilutions of this compound in DMSO C->D D->E F Incubate at optimal temperature (e.g., 30°C) for a defined time E->F G Terminate reaction (e.g., by adding EDTA) F->G H Quantify substrate phosphorylation (e.g., using a phosphospecific antibody or radiometric assay) G->H I Plot kinase activity vs. This compound concentration H->I J Calculate IC50 value using non-linear regression I->J

Caption: Experimental workflow for an in vitro kinase assay.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant C. albicans Yck2 kinase domain is expressed and purified. A generic substrate such as dephosphorylated casein can be used.

  • Reaction Buffer: A typical kinase buffer may contain 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 1 mM DTT.

  • Inhibitor Preparation: this compound is serially diluted in DMSO.

  • Assay Procedure:

    • In a microplate, the Yck2 enzyme is pre-incubated with varying concentrations of this compound (or DMSO as a vehicle control) for a short period at room temperature.

    • The kinase reaction is initiated by the addition of a mixture of the substrate and ATP (at a concentration close to its Km for Yck2).

    • The reaction is allowed to proceed at 30°C for a predetermined time (e.g., 30-60 minutes).

    • The reaction is terminated by the addition of a stop solution (e.g., EDTA).

  • Detection: The level of substrate phosphorylation is quantified. This can be achieved through various methods, including:

    • Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate (B84403) into the substrate.

    • ELISA-based Assay: Using a phosphospecific antibody that recognizes the phosphorylated substrate.

    • Luminescence-based Assay: Using commercial kits that measure ATP consumption.

  • Data Analysis: The percentage of kinase activity is plotted against the logarithm of the inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Antifungal Susceptibility Testing (MIC Determination)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for broth microdilution assays.

Methodology:

  • Inoculum Preparation: C. albicans is grown on Sabouraud Dextrose Agar. A suspension is prepared in sterile saline and adjusted to a specific turbidity, corresponding to a defined cell density (e.g., 0.5 McFarland standard). This suspension is further diluted in RPMI-1640 medium.

  • Drug Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate using RPMI-1640 medium. A drug-free well serves as a growth control.

  • Inoculation: Each well is inoculated with the prepared fungal suspension.

  • Incubation: The microtiter plate is incubated at 35°C for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug that causes a significant inhibition of growth compared to the drug-free control. The MIC80, the concentration that inhibits 80% of growth, is often determined spectrophotometrically by reading the optical density at a specific wavelength (e.g., 600 nm).

Structure-Activity Relationship (SAR) Logic

The development of analogs of this compound has provided insights into the structure-activity relationship of the pyrazolo[1,5-a]pyridine core.

SAR_Logic cluster_core Core Scaffold cluster_modifications Chemical Modifications cluster_outcomes Desired Outcomes Core Pyrazolo[1,5-a]pyridine R1 Substitutions on the Pyrazolo Ring Core->R1 R2 Substitutions on the Pyridine Ring Core->R2 R3 Modifications of the 2- and 3-Aryl Groups Core->R3 Potency Increased Potency (Lower IC50/MIC) R1->Potency Selectivity Improved Selectivity (Fungal vs. Human Kinase) R1->Selectivity R2->Selectivity PK Enhanced Pharmacokinetic Properties R2->PK R3->Potency R3->PK

Caption: Logical relationships in SAR studies.

Conclusion

The pyrazolo[1,5-a]pyridine core of this compound represents a validated and promising scaffold for the development of novel kinase inhibitors, particularly for antifungal applications. The data and protocols presented in this guide offer a foundational resource for researchers aiming to further explore the therapeutic potential of this chemical class. Future work should focus on optimizing the potency and selectivity of these compounds, as well as evaluating their efficacy in in vivo models of fungal infections.

References

GW461484A: A Novel Kinase Inhibitor Targeting Fungal Cell Wall Integrity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The emergence of drug-resistant fungal pathogens presents a significant and growing threat to public health. The fungal cell wall, a unique and essential structure not found in human cells, remains a prime target for novel antifungal therapies. This technical guide explores the impact of GW461484A, a potent protein kinase inhibitor, on the integrity of the fungal cell wall. Initially developed as an inhibitor of human p38α, this compound has demonstrated significant antifungal activity, particularly in sensitizing resistant fungal strains to existing drugs. This document provides a comprehensive overview of its mechanism of action, relevant signaling pathways, and the experimental methodologies used to elucidate its effects.

Mechanism of Action: Targeting the Yck2 Kinase to Disrupt Cell Wall Homeostasis

This compound's primary antifungal activity stems from its inhibition of Yck2, a non-essential stress kinase belonging to the casein kinase 1 (CK1) family in fungi.[1][2] Yck2 plays a crucial role in regulating the fungal response to cell wall stress. By targeting Yck2, this compound disrupts the signaling cascades that fungi utilize to compensate for cell wall damage, thereby compromising their ability to maintain cell wall integrity.

A key therapeutic application of this compound is its ability to overcome fungal resistance to echinocandins, a class of frontline antifungal drugs that inhibit β-1,3-glucan synthesis, a critical component of the fungal cell wall.[1][3] Fungi often develop resistance to echinocandins by upregulating chitin (B13524) synthesis as a compensatory mechanism to maintain the structural integrity of their cell walls.[3][4][5] this compound's inhibition of Yck2 appears to interfere with this compensatory response, resensitizing resistant strains to the effects of echinocandins.[1]

Chemogenomic, biochemical, and structural studies have confirmed Yck2 as the primary target of this compound.[2] This targeted inhibition provides a promising strategy for developing new antifungal therapies, either as standalone treatments or in combination with existing drugs to enhance their efficacy and combat resistance.

Quantitative Data Summary

The following tables summarize the quantitative data available on the activity of this compound and its analogs.

Table 1: Inhibitory Activity of this compound

CompoundTargetIC50Fungal Inhibition (<50 µM)Reference
This compoundHuman p38α150 nM>80%[1]

Table 2: Antifungal Activity of this compound Analogs

Compound SeriesModificationAntifungal Activity (>80% inhibition at <50 µM)Reference
GW SeriesAlterations to core heterocyclesActive compounds identified in red[1]
GW SeriesChanges to hinge-binding moietiesActive compounds identified in red[1]

Key Signaling Pathways Modulated by this compound

The integrity of the fungal cell wall is maintained by a complex network of signaling pathways that respond to various environmental stresses. This compound, through its inhibition of Yck2, intersects with these critical pathways.

The Cell Wall Integrity (CWI) Pathway

The CWI pathway is a primary response mechanism to cell wall stress. It is a MAP kinase cascade that ultimately leads to the activation of transcription factors that regulate the expression of genes involved in cell wall synthesis and remodeling.[6][7] Disruption of the CWI pathway can lead to increased susceptibility to cell wall-perturbing agents.[6] The interplay between Yck2 and the CWI pathway is a key area of this compound's mechanism of action.

CWI_Pathway cluster_membrane Plasma Membrane Cell Wall Stress Cell Wall Stress Sensors Sensors Cell Wall Stress->Sensors Rho1-GTP Rho1-GTP Sensors->Rho1-GTP Pkc1 Pkc1 Rho1-GTP->Pkc1 Bck1 Bck1 Pkc1->Bck1 Mkk1/2 Mkk1/2 Bck1->Mkk1/2 Slt2/Mpk1 Slt2/Mpk1 Mkk1/2->Slt2/Mpk1 Transcription Factors Transcription Factors Slt2/Mpk1->Transcription Factors Activation Cell Wall Synthesis Genes Cell Wall Synthesis Genes Transcription Factors->Cell Wall Synthesis Genes Upregulation

Figure 1: Simplified Cell Wall Integrity (CWI) Pathway.
The High Osmolarity Glycerol (HOG) Pathway

The HOG pathway is another crucial MAP kinase cascade that responds to osmotic stress and also plays a role in cell wall integrity.[8] There is significant crosstalk between the HOG and CWI pathways, and both are involved in the compensatory chitin synthesis response to echinocandin treatment.[4][5]

HOG_Pathway cluster_membrane Plasma Membrane Osmotic Stress Osmotic Stress Sensor Kinases Sensor Kinases Osmotic Stress->Sensor Kinases MAPKKK MAPKKK Sensor Kinases->MAPKKK Pbs2 (MAPKK) Pbs2 (MAPKK) MAPKKK->Pbs2 (MAPKK) Hog1 (MAPK) Hog1 (MAPK) Pbs2 (MAPKK)->Hog1 (MAPK) Transcription Factors Transcription Factors Hog1 (MAPK)->Transcription Factors Activation Stress Response Genes Stress Response Genes Transcription Factors->Stress Response Genes Upregulation

Figure 2: Simplified High Osmolarity Glycerol (HOG) Pathway.
The Ca2+-Calcineurin Pathway

The calcineurin pathway, activated by an influx of calcium ions, is also implicated in the response to cell wall stress and the regulation of chitin synthesis.[3][9] This pathway has been shown to prevent the overproduction of chitin, which can be detrimental to the fungal cell.[3][9]

Calcineurin_Pathway cluster_membrane Plasma Membrane Cell Wall Stress Cell Wall Stress Ca2+ Channel Ca2+ Channel Cell Wall Stress->Ca2+ Channel Ca2+ Influx Ca2+ Channel->Ca2+ Influx Calmodulin Calmodulin Ca2+ Influx->Calmodulin Binds Calcineurin Calcineurin Calmodulin->Calcineurin Activates Crz1 (Transcription Factor) Crz1 (Transcription Factor) Calcineurin->Crz1 (Transcription Factor) Dephosphorylates Target Genes Target Genes Crz1 (Transcription Factor)->Target Genes Regulates

Figure 3: Simplified Ca2+-Calcineurin Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of this compound and its impact on fungal cell wall integrity.

Fungal Growth Inhibition Assays

Objective: To determine the antifungal activity of test compounds.

Protocol:

  • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial dilutions of the compound in a fungal growth medium (e.g., RPMI-1640).

  • Prepare a standardized inoculum of the fungal strain to be tested (e.g., Candida albicans) in the same growth medium.

  • Add the fungal inoculum to each well of the microtiter plate.

  • Include positive (no compound) and negative (no fungus) controls.

  • Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • Determine fungal growth inhibition by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) or by visual inspection.

  • Calculate the percentage of inhibition relative to the positive control.

Chemogenomic Profiling (Haploinsufficiency Profiling)

Objective: To identify the molecular target of a compound by screening a library of heterozygous deletion mutants.

Protocol:

  • Culture a library of heterozygous fungal mutants, where one copy of each non-essential gene is deleted, in the presence of a sub-inhibitory concentration of the test compound.

  • Simultaneously, culture the mutant library in a control condition (e.g., DMSO).

  • After a period of growth, harvest the cells and extract genomic DNA.

  • Amplify the unique barcode sequences associated with each mutant using PCR.

  • Sequence the amplified barcodes using a high-throughput sequencing platform.

  • Quantify the abundance of each mutant in the compound-treated and control populations.

  • Identify mutants that are significantly depleted in the presence of the compound. The gene that is heterozygous in the hypersensitive mutant is a candidate target of the compound.

In Vitro Kinase Assays

Objective: To directly measure the inhibitory activity of a compound against a specific kinase.

Protocol:

  • Express and purify the target kinase (e.g., Yck2).

  • Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a generic kinase substrate peptide), and ATP.

  • Add varying concentrations of the test compound to the reaction mixture.

  • Initiate the kinase reaction and incubate at an optimal temperature for a defined time.

  • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (using radiolabeled ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

  • Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.

Multiplexed Inhibitor Beads and Mass Spectrometry (MIB/MS)

Objective: To profile the kinome-wide selectivity of a kinase inhibitor.

Protocol:

  • Prepare "kinobeads" by immobilizing a set of broad-spectrum kinase inhibitors onto a solid support (e.g., sepharose beads).

  • Lyse fungal cells to obtain a protein extract containing the native kinome.

  • Incubate the cell lysate with the kinobeads to capture a significant portion of the fungal kinases.

  • In a parallel experiment, pre-incubate the cell lysate with the test compound (e.g., this compound) before adding the kinobeads.

  • Wash the beads to remove non-specifically bound proteins.

  • Elute the captured kinases from the beads.

  • Identify and quantify the eluted kinases using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Compare the kinase profiles from the compound-treated and control samples to identify kinases that are competed off the beads by the test compound, indicating a direct interaction.

MIB_MS_Workflow cluster_control Control cluster_treated Compound-Treated Lysate_C Fungal Cell Lysate Binding_C Kinase Binding Lysate_C->Binding_C Kinobeads_C Kinobeads Kinobeads_C->Binding_C Wash_C Wash Binding_C->Wash_C Elution_C Elution Wash_C->Elution_C LC_MS LC-MS/MS Analysis Elution_C->LC_MS Lysate_T Fungal Cell Lysate Incubation Pre-incubation Lysate_T->Incubation Compound This compound Compound->Incubation Binding_T Kinase Binding Incubation->Binding_T Kinobeads_T Kinobeads Kinobeads_T->Binding_T Wash_T Wash Binding_T->Wash_T Elution_T Elution Wash_T->Elution_T Elution_T->LC_MS Comparison Profile Comparison LC_MS->Comparison

Figure 4: MIB/MS Experimental Workflow.

Conclusion

This compound represents a promising lead compound in the development of novel antifungal agents. Its mechanism of action, centered on the inhibition of the Yck2 kinase, offers a new strategy to combat fungal infections, particularly those resistant to existing therapies. By disrupting the intricate signaling networks that maintain fungal cell wall integrity, this compound effectively weakens the fungus's defenses, making it more susceptible to cell wall-damaging agents. Further research into the optimization of this compound and the development of other Yck2 inhibitors holds significant potential for expanding our arsenal (B13267) against drug-resistant fungal pathogens.

References

Discovery of GW461484A: A Kinase Inhibitor with Antifungal Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Identification of a Novel Antifungal Agent Through Kinase Inhibitor Screening

This technical guide details the discovery of GW461484A, a potent inhibitor of the Candida albicans kinase Yck2, which was identified through a strategic kinase inhibitor screening campaign. This document is intended for researchers, scientists, and drug development professionals interested in antifungal drug discovery, kinase inhibitor screening, and target identification.

Executive Summary

The rising threat of antifungal resistance necessitates the discovery of novel therapeutic agents with new mechanisms of action. A phenotypic screen of the Published Kinase Inhibitor Sets 1 and 2 (PKIS/PKIS2) against a caspofungin-resistant strain of Candida albicans led to the identification of this compound. This compound, originally developed as an inhibitor of human p38α, demonstrated the ability to restore sensitivity to echinocandin antifungals. Subsequent target deconvolution efforts, primarily through haploinsufficiency profiling, identified the fungal casein kinase 1 (CK1) homolog, Yck2, as the primary molecular target. Chemoproteomic profiling further elucidated the selectivity of this compound and its analogs, revealing a high affinity for Yck2. This discovery highlights the utility of repurposing existing kinase inhibitor libraries for antifungal drug discovery and establishes Yck2 as a viable target for the development of new antifungal therapeutics.

Data Presentation

The following tables summarize the key quantitative data associated with the discovery and characterization of this compound and its analogs.

Table 1: Initial Phenotypic Screening of Kinase Inhibitor Library

Compound IDConcentration (µM)Caspofungin Concentration (µg/mL)Growth Inhibition (%)Hit Classification
This compound256>80Hit
Other Hits (18)256>80Hit
Non-Hits256<70Non-Hit
Single-Agent Hits (6)250>70Single-Agent Hit

Table 2: In Vitro Activity of this compound

ParameterTarget/OrganismValue
IC50C. albicans Yck20.11 µM[1]
MIC80C. albicans12.5 µM[1]

Table 3: Kinase Selectivity of this compound and Derivatives (YK-I-02 and MN-I-157)

CompoundPrimary Fungal TargetOther Fungal Kinases EngagedHuman Kinase Homolog Engaged
This compoundYck2-p38α
YK-I-02Yck2Yck22, Hrr25Hog1 (p38α homolog)
MN-I-157Yck2Yck22, Hrr25Hog1 (p38α homolog)

Experimental Protocols

Phenotypic Kinase Inhibitor Library Screening

Objective: To identify compounds that restore caspofungin sensitivity in a resistant Candida albicans strain.

Methodology:

  • A library of 736 protein kinase inhibitors (PKIS/PKIS2) was screened.

  • An echinocandin-resistant clinical isolate of C. albicans (FKS1 T1922C homozygous mutation) was used.

  • The screen was performed in 384-well plates containing RPMI 1640 medium.

  • Each compound was tested at a final concentration of 25 µM.

  • Screening was conducted in the presence and absence of a sub-inhibitory concentration of caspofungin (6 µg/mL).

  • Plates were incubated for 48 hours at 30°C.

  • Fungal growth was measured by absorbance at 600 nm (OD600).

  • Growth inhibition was normalized to a no-compound control (for single-agent activity) or a caspofungin-only control (for potentiation).

  • Hit Criteria: Compounds were classified as hits if they inhibited growth by >80% in the presence of caspofungin and <70% in the absence of caspofungin.[2]

Haploinsufficiency Profiling (HIP) for Target Identification

Objective: To identify the molecular target of this compound in C. albicans.

Methodology:

  • A pooled library of double bar-coded heterozygous deletion mutants of C. albicans, covering approximately 90% of the genome, was utilized.

  • The mutant pool was grown in the presence and absence of this compound at a concentration that inhibited the growth of the pool by approximately 30%.

  • Genomic DNA was isolated from the cultures after a defined period of growth.

  • Strain-specific molecular barcodes (UP-TAG and DOWN-TAG) were amplified from the genomic DNA using PCR.

  • The amplified barcodes were pooled and subjected to high-throughput sequencing to determine the relative abundance of each mutant strain in the treated and untreated populations.

  • Strains exhibiting significant hypersensitivity to this compound were identified by a solvent/drug log2 ratio of reads greater than four median absolute deviations (MADs) above the median of the entire pool.

  • The gene deleted in the hypersensitive strains was identified as a putative target of the compound.

Chemoproteomic Profiling (MIB/MS)

Objective: To determine the kinome-wide selectivity of this compound and its derivatives.

Methodology:

  • C. albicans cell lysates were prepared.

  • Multiplexed inhibitor beads (MIBs), consisting of six promiscuous ATP-competitive kinase inhibitors immobilized on Sepharose beads, were used to capture expressed protein kinases from the lysate.

  • Competition experiments were performed by pre-incubating the cell lysate with a concentration range of the test inhibitor (e.g., this compound, YK-I-02, MN-I-157) before adding the MIBs.

  • The MIBs were washed to remove non-specifically bound proteins.

  • The captured proteins were eluted and digested with trypsin.

  • The resulting peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the bound kinases.

  • A reduction in the amount of a specific kinase captured in the presence of the test inhibitor indicated that the inhibitor binds to that kinase.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Discovery_Workflow_of_this compound PKIS_Screen Phenotypic Screen (PKIS/PKIS2 Library) Hit_ID Hit Identification (this compound) PKIS_Screen->Hit_ID HIP_Profiling Haploinsufficiency Profiling (HIP) Hit_ID->HIP_Profiling Chemoproteomics Chemoproteomics (MIB/MS) Hit_ID->Chemoproteomics  Test Compound Lead_Optimization Lead Optimization Hit_ID->Lead_Optimization Target_ID Target Identification (Yck2) HIP_Profiling->Target_ID Target_ID->Chemoproteomics Selectivity_Profile Kinome Selectivity Profile Chemoproteomics->Selectivity_Profile Optimized_Compounds Optimized Compounds (YK-I-02, MN-I-157) Lead_Optimization->Optimized_Compounds

Caption: Discovery workflow for this compound.

Yck2_Signaling_Pathway cluster_input Environmental Cues cluster_downstream Downstream Cellular Processes Glucose Glucose Stress Stress Yck2 Yck2 (CK1) Stress->Yck2 Regulates Morphogenesis Morphogenesis (Yeast-to-Hyphae Transition) Yck2->Morphogenesis Negatively Regulates Biofilm Biofilm Formation Yck2->Biofilm Regulates CellWall Cell Wall Integrity Yck2->CellWall Regulates This compound This compound This compound->Yck2 Inhibits

Caption: Yck2 signaling pathway in C. albicans.

References

Antifungal Properties of 2,3-Aryl-Pyrazolopyridine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of drug-resistant fungal pathogens poses a significant threat to global health, necessitating the development of novel antifungal agents. The 2,3-aryl-pyrazolopyridine scaffold has emerged as a promising heterocyclic framework in the design of new antifungal compounds. This technical guide provides an in-depth overview of the antifungal properties of this class of compounds, summarizing quantitative activity data, detailing experimental protocols for their evaluation, and visualizing key mechanistic and workflow aspects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new antifungal therapies.

Introduction

Pyrazolopyridines, a class of fused heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among the various isomeric forms, the 2,3-diaryl-pyrazolo[1,5-a]pyridine core has been a particular focus for the development of novel therapeutic agents. These compounds have demonstrated a broad spectrum of biological activities, including antimicrobial and antifungal properties. Their structural features allow for diverse substitutions, enabling the fine-tuning of their activity and pharmacokinetic profiles. This guide focuses specifically on the antifungal attributes of 2,3-aryl-pyrazolopyridine and related pyrazolopyrimidine derivatives, providing a comprehensive resource for the scientific community.

Quantitative Antifungal Activity

The antifungal efficacy of 2,3-aryl-pyrazolopyridine and related compounds has been evaluated against a variety of fungal species, including both clinically relevant yeasts and molds, as well as phytopathogenic fungi. The following tables summarize the reported quantitative data, such as Minimum Inhibitory Concentration (MIC) and half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) values.

Table 1: Antifungal Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against Phytopathogenic Fungi

CompoundFungal SpeciesInhibition Rate (%) at 50 µg/mLIC50 (µg/mL)Reference
3f Cytospora sp.>6044.83 ± 0.53[1]
3p Colletotrichum gloeosporioides>60-[1]
4a Cytospora sp.>6019-33[1]
4a Colletotrichum gloeosporioides>6019-33[1]
4h Cytospora sp.>6027.32[1]
4h Fusarium solani>6021.04[1]
4j Alternaria solani>6017.11[1]
4k Alternaria solani>6020.64 ± 1.05[1]
Hymexazol (Control) Botrytis cinerea-7.23 ± 0.33[1]
Hymexazol (Control) Cytospora sp.->50[1]
Hymexazol (Control) Colletotrichum gloeosporioides->50[1]
Hymexazol (Control) Alternaria solani->50[1]
Hymexazol (Control) Fusarium solani->50[1]

Table 2: Antifungal Activity of Pyrazolo[3,4-b]pyridine Derivatives against Clinically Important Fungi

CompoundFungal SpeciesActivity DescriptionReference
3a Candida albicansBest activity in its sub-series[2]
3a Cryptococcus neoformansBest activity in its sub-series[2]
3c Candida albicansSecond best activity in its sub-series[2]
3c Cryptococcus neoformansSecond best activity in its sub-series[2]
3f Candida albicansMost active in its sub-series[2]
3f Cryptococcus neoformansMost active in its sub-series[2]
3h Candida albicansBest activity in its sub-series[2]
3h Cryptococcus neoformansBest activity in its sub-series[2]

Table 3: Antifungal Activity of Pyrazolo[1,5-a]pyrimidinyl Oxazoline Derivatives against Phytopathogenic Fungi

CompoundFungal SpeciesEC50 (µM)Reference
D10 Colletotrichum capsici1.6[3]
D10 Pyricularia oryzae-[3]
Carbendazim (Control) Colletotrichum capsici~2.56[3]
Azoxystrobin (Control) Colletotrichum capsici~5.6[3]

Experimental Protocols

The evaluation of the antifungal properties of 2,3-aryl-pyrazolopyridine compounds involves standardized in vitro susceptibility testing methods. The following protocols are based on widely accepted methodologies.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard for determining the MIC of an antifungal agent against yeast and filamentous fungi.

Materials:

  • Test compounds (2,3-aryl-pyrazolopyridine derivatives) dissolved in a suitable solvent (e.g., DMSO).

  • Fungal isolates.

  • Sterile 96-well microtiter plates.

  • Growth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton Broth for some applications).[4]

  • Standardized fungal inoculum (adjusted to a 0.5 McFarland standard, then diluted to the final concentration).[5]

  • Positive control (a known antifungal drug, e.g., Fluconazole, Amphotericin B).

  • Negative control (medium with solvent).

  • Incubator.

  • Microplate reader (optional, for spectrophotometric reading).

Procedure:

  • Preparation of Compound Dilutions: A serial two-fold dilution of the test compounds is prepared directly in the microtiter plates using the growth medium.[4]

  • Inoculum Preparation: Fungal colonies are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in the growth medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.[5]

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized fungal suspension.

  • Controls: Positive and negative control wells are included on each plate.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 35-37°C) for a specified period (typically 24-72 hours, depending on the fungal species).[4][5]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control. This can be assessed visually or by using a microplate reader to measure optical density.[2]

Agar (B569324) Well/Disk Diffusion Method for Preliminary Screening

This method is often used for initial screening of antifungal activity.

Materials:

  • Test compounds.

  • Sterile Petri dishes.

  • Agar medium (e.g., Sabouraud Dextrose Agar or Potato Dextrose Agar).

  • Standardized fungal inoculum.

  • Sterile cork borer or sterile paper disks.

  • Positive and negative controls.

Procedure:

  • Agar Plate Preparation: Molten agar medium is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with the standardized fungal suspension using a sterile swab.

  • Application of Compounds:

    • Well Diffusion: Wells are created in the agar using a sterile cork borer, and a specific volume of the test compound solution is added to each well.[5]

    • Disk Diffusion: Sterile paper disks are impregnated with a known concentration of the test compound and placed on the agar surface.

  • Controls: Disks or wells with the solvent and a standard antifungal agent are used as negative and positive controls, respectively.

  • Incubation: The plates are incubated under appropriate conditions.

  • Zone of Inhibition Measurement: The diameter of the clear zone around the well or disk, where fungal growth is inhibited, is measured in millimeters.

Visualizations

Experimental Workflow: From Synthesis to Antifungal Evaluation

The following diagram illustrates a typical workflow for the synthesis and subsequent antifungal screening of novel 2,3-aryl-pyrazolopyridine compounds.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Antifungal Screening cluster_mechanism Mechanism of Action Studies start Starting Materials (e.g., Substituted Phenylhydrazines, β-ketoesters, etc.) reaction Cyclocondensation Reaction start->reaction purification Purification (e.g., Recrystallization, Chromatography) reaction->purification characterization Structural Characterization (NMR, Mass Spectrometry, etc.) purification->characterization prelim_screen Preliminary Screening (Agar Diffusion Method) characterization->prelim_screen mic_det MIC Determination (Broth Microdilution) prelim_screen->mic_det data_analysis Data Analysis and SAR Studies mic_det->data_analysis moa Mechanism of Action Investigation (e.g., Ergosterol Biosynthesis Assay, Cell Membrane Integrity) mic_det->moa ergosterol_pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14-alpha-demethylase (CYP51) lanosterol->cyp51 ergosterol Ergosterol membrane Fungal Cell Membrane Integrity ergosterol->membrane compound 2,3-Aryl-Pyrazolopyridine Compound compound->cyp51 Inhibition cyp51->ergosterol Demethylation

References

Unraveling the Structure-Activity Relationship of GW461484A: A Guide to Targeting Fungal Kinase Yck2

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal infections, particularly those caused by Candida albicans, presents a significant challenge to global health. This has spurred the search for novel antifungal agents with unique mechanisms of action. One such promising compound is GW461484A, a small molecule inhibitor that has been repurposed as a potent antifungal agent. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, its mechanism of action, and the experimental methodologies used to elucidate its therapeutic potential.

Executive Summary

This compound, a 2,3-aryl-pyrazolopyridine, was initially developed as an inhibitor of human p38α mitogen-activated protein kinase.[1] Subsequent research, however, revealed its potent inhibitory activity against the Candida albicans casein kinase 1 (CK1) family member, Yck2.[2] This discovery has positioned Yck2 as a viable target for antifungal drug development. The inhibition of Yck2 has been shown to disrupt crucial cellular processes in C. albicans, including morphogenesis, biofilm formation, and cell wall integrity, thereby sensitizing the fungus to existing antifungal drugs like echinocandins.[3][4] This guide delves into the chemical features of this compound that govern its bioactivity and explores the experimental frameworks used to characterize its function.

The Target: Candida albicans Yck2

Yck2 is a non-essential stress kinase in C. albicans that plays a pivotal role in the pathogen's ability to adapt to environmental stresses and is crucial for its virulence.[5] As a member of the casein kinase 1 family, Yck2 is involved in a multitude of cellular signaling pathways.

Signaling Pathways and Cellular Functions

The primary role of Yck2 is in the regulation of cell wall integrity and morphogenesis, the latter being the transition from a yeast-like to a filamentous (hyphal) form, a key step in tissue invasion.[4][5] The loss of Yck2 function leads to a transcriptional response akin to glucose starvation, indicating its involvement in carbon metabolism sensing pathways such as the Glucose Repression (GR), Adenylate Cyclase (AC), and Sugar Receptor Repressor (SRR) pathways.[3][6] By inhibiting Yck2, this compound effectively disrupts these critical processes, weakening the fungus and enhancing its susceptibility to other antifungals.

Yck2_Signaling_Pathway cluster_input Upstream Signals cluster_core Core Kinase cluster_output Downstream Processes Glucose Glucose Yck2 Yck2 Glucose->Yck2 regulates Cell Wall Stress Cell Wall Stress Cell Wall Stress->Yck2 regulates Morphogenesis Morphogenesis Yck2->Morphogenesis Biofilm_Formation Biofilm_Formation Yck2->Biofilm_Formation Cell_Wall_Integrity Cell_Wall_Integrity Yck2->Cell_Wall_Integrity Host_Cell_Damage Host_Cell_Damage Yck2->Host_Cell_Damage This compound This compound This compound->Yck2 inhibits

Conceptual signaling pathway of Yck2 in C. albicans.

Structure-Activity Relationship of this compound

The core of this compound is a pyrazolo[1,5-a]pyridine (B1195680) scaffold. SAR studies have focused on modifications to this core and its substituents to improve potency, selectivity, and pharmacokinetic properties.

Quantitative Data

The inhibitory activity of this compound and its analogs is typically quantified by their half-maximal inhibitory concentration (IC50) against the target kinase and their minimum inhibitory concentration (MIC) against the fungal cells.

CompoundTargetIC50C. albicans MIC80Reference
This compound C. albicans Yck20.11 µM12.5 µM[7]
This compound human p38α150 nM-[1]

Further quantitative data for optimized analogs will be added as it becomes publicly available.

Key Structural Features and Optimization

Structure-guided optimization efforts have explored two main avenues to enhance the antifungal properties of this compound:[2]

  • Bioisosteric Replacement: The pyrazolo[1,5-a]pyridine core has been replaced with an imidazo[1,2-a]pyridine (B132010) core to explore alternative hinge-binding interactions within the ATP-binding pocket of Yck2.

  • R-group Substitution: Modifications to the substituent groups on the pyrazolo[1,5-a]pyridine core have been investigated. Notably, the introduction of a 6-cyano group resulted in derivatives with improved pharmacological properties, including enhanced whole-cell bioactivity and increased selectivity for fungal Yck2 over human CK1α.[2]

These studies highlight the importance of the core scaffold for kinase binding and the significant impact of peripheral functional groups on the overall activity and selectivity of the inhibitor.

Experimental Protocols

The characterization of this compound and its analogs has relied on a suite of genetic, biochemical, and biophysical techniques.

Haploinsufficiency Profiling

This genetic screening method was instrumental in identifying Yck2 as the primary target of this compound in C. albicans.[8]

Methodology:

  • Library Construction: A library of C. albicans strains is created where each strain has a heterozygous deletion of a single gene (i.e., one of the two gene copies is deleted).

  • Phenotypic Screening: The library of heterozygous mutants is exposed to a sub-lethal concentration of the test compound (e.g., this compound).

  • Identification of Sensitive Strains: Strains that exhibit a significant growth defect in the presence of the compound are identified. The principle is that a 50% reduction in the protein target of the drug (due to the heterozygous deletion) will render the cell hypersensitive to the drug.

  • Target Identification: The gene that is heterozygously deleted in the hypersensitive strain is identified as a likely target of the compound.

Haploinsufficiency_Profiling_Workflow cluster_steps Workflow A Create Library of Heterozygous Mutants B Expose Library to This compound A->B C Screen for Growth Defects (Haploinsufficiency) B->C D Identify Hypersensitive Mutants C->D E Identify Yck2 as the Target Gene D->E

Workflow for haploinsufficiency profiling.
In Vitro Kinase Inhibition Assay (ADP-Glo™)

To quantify the direct inhibitory effect of compounds on Yck2 activity, an in vitro kinase assay is employed. The ADP-Glo™ Kinase Assay is a commonly used method.[9]

Methodology:

  • Reaction Setup: Purified Yck2 kinase is incubated with the test compound (e.g., this compound) at various concentrations, a suitable substrate (e.g., dephosphorylated casein), and ATP at a concentration near the Km of the kinase for ATP.

  • Kinase Reaction: The reaction is allowed to proceed for a set period, during which the kinase transfers phosphate (B84403) from ATP to the substrate, generating ADP.

  • ADP-Glo™ Reagent Addition: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent: The Kinase Detection Reagent is added, which contains an enzyme that uses the newly synthesized ADP to produce ATP, which in turn drives a luciferase reaction.

  • Luminescence Measurement: The amount of light produced is proportional to the amount of ADP generated and is inversely proportional to the activity of the kinase.

  • IC50 Determination: The luminescence data is plotted against the inhibitor concentration to determine the IC50 value.

Multiplexed Inhibitor Bead/Mass Spectrometry (MIB/MS) Competition Assay

This chemoproteomic approach is used to assess the selectivity of kinase inhibitors across the entire kinome.

Methodology:

  • Lysate Preparation: A protein lysate is prepared from C. albicans cells.

  • Inhibitor Incubation: The lysate is incubated with the test inhibitor (e.g., this compound) at various concentrations.

  • Kinase Capture: The lysate is then passed over multiplexed inhibitor beads, which are sepharose beads coated with a cocktail of broad-spectrum kinase inhibitors. Kinases in the lysate that are not bound by the test inhibitor will bind to the beads.

  • Elution and Digestion: The captured kinases are eluted from the beads and digested into peptides.

  • Mass Spectrometry: The peptide mixture is analyzed by mass spectrometry to identify and quantify the captured kinases.

  • Selectivity Profiling: By comparing the amount of each kinase captured in the presence and absence of the test inhibitor, a selectivity profile can be generated. A reduction in the amount of a specific kinase captured in the presence of the inhibitor indicates that the inhibitor binds to that kinase.

MIB_MS_Workflow cluster_steps Workflow A Prepare C. albicans Lysate B Incubate with This compound A->B C Capture Unbound Kinases on MIBs B->C D Elute and Digest Captured Kinases C->D E Analyze by Mass Spectrometry D->E F Generate Kinome Selectivity Profile E->F

Workflow for MIB/MS competition assay.

Conclusion and Future Directions

This compound represents a promising starting point for the development of a new class of antifungal agents targeting Yck2. The structure-activity relationships explored to date demonstrate that the pyrazolo[1,5-a]pyridine scaffold can be effectively modified to improve antifungal potency and selectivity. Future research should focus on further optimization of this scaffold to enhance its drug-like properties, including solubility, metabolic stability, and in vivo efficacy. A deeper understanding of the Yck2 signaling pathway and its downstream effectors will also be crucial for identifying potential combination therapies and overcoming the challenge of antifungal resistance. The continued application of advanced experimental techniques, such as chemoproteomics and structural biology, will be instrumental in guiding the development of the next generation of Yck2 inhibitors.

References

Methodological & Application

GW461484A: Application Notes and Protocols for In Vitro Antifungal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of GW461484A, a potent kinase inhibitor, for in vitro studies targeting the fungal pathogen Candida albicans. Detailed protocols for key assays are provided to facilitate research into its antifungal properties and mechanism of action.

Introduction

This compound is a small molecule inhibitor originally developed as an inhibitor of human p38α mitogen-activated protein kinase. Subsequent research has repurposed it as a valuable tool for antifungal drug discovery. It demonstrates potent activity against Candida albicans by targeting Yck2, a casein kinase 1 (CK1) homolog.[1][2] Inhibition of Yck2 has been shown to enhance the efficacy of existing antifungal drugs, such as echinocandins, making this compound a significant compound for studying fungal cell wall integrity and morphogenesis pathways.[3][4]

Mechanism of Action

This compound exerts its antifungal effect by inhibiting the activity of the serine/threonine kinase Yck2 in Candida albicans. Yck2 is a key regulator of several essential cellular processes, including morphogenesis, biofilm formation, and the maintenance of cell wall integrity. By inhibiting Yck2, this compound disrupts these pathways, leading to impaired fungal growth and increased susceptibility to other antifungal agents.

Quantitative Data Summary

The following tables summarize the key in vitro inhibitory activities of this compound.

Target Organism Assay Type IC50 Reference
Yck2Candida albicansIn Vitro Kinase Assay0.11 µM[1]
Yck2Candida albicansIn Vitro Kinase Assay110 nM[2]
CK1αHomo sapiensIn Vitro Kinase Assay>5 µM[2]

Table 1: In Vitro Kinase Inhibitory Activity of this compound.

Organism Assay Type Metric Value Reference
Candida albicansAntifungal SusceptibilityMIC8012.5 µM[1]

Table 2: In Vitro Antifungal Activity of this compound.

Signaling Pathway

The signaling pathway affected by this compound in Candida albicans is centered around the inhibition of Yck2, which plays a crucial role in the cell wall integrity pathway.

GW461484A_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Candida albicans Cell Cell Wall Stress Cell Wall Stress Yck2 Yck2 Cell Wall Stress->Yck2 Activates Morphogenesis Morphogenesis Yck2->Morphogenesis Biofilm Formation Biofilm Formation Yck2->Biofilm Formation Cell Wall Integrity Cell Wall Integrity Yck2->Cell Wall Integrity This compound This compound This compound->Yck2 Inhibits Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (this compound, Yck2, ATP, Substrate) Start->Prepare_Reagents Plate_Setup Plate Setup (Add inhibitor & enzyme) Prepare_Reagents->Plate_Setup Incubate_1 Incubate (10-15 min) Plate_Setup->Incubate_1 Initiate_Reaction Initiate Reaction (Add ATP/Substrate) Incubate_1->Initiate_Reaction Incubate_2 Incubate (60 min) Initiate_Reaction->Incubate_2 Stop_Reaction Stop Reaction (Add ADP-Glo Reagent) Incubate_2->Stop_Reaction Incubate_3 Incubate (40 min) Stop_Reaction->Incubate_3 Signal_Generation Signal Generation (Add Kinase Detection Reagent) Incubate_3->Signal_Generation Incubate_4 Incubate (30-60 min) Signal_Generation->Incubate_4 Measure_Luminescence Measure Luminescence Incubate_4->Measure_Luminescence Analyze_Data Analyze Data (Calculate IC50) Measure_Luminescence->Analyze_Data End End Analyze_Data->End Biofilm_Assay_Workflow Start Start Prepare_Suspension Prepare C. albicans Suspension Start->Prepare_Suspension Inoculate_Plate Inoculate Plate with This compound dilutions Prepare_Suspension->Inoculate_Plate Incubate_Biofilm Incubate for Biofilm Formation (24h) Inoculate_Plate->Incubate_Biofilm Wash_Wells Wash Wells (PBS) Incubate_Biofilm->Wash_Wells Stain_Biofilm Stain Biofilm (Crystal Violet) Wash_Wells->Stain_Biofilm Wash_Again Wash Wells (Water) Stain_Biofilm->Wash_Again Solubilize_Stain Solubilize Stain (Ethanol) Wash_Again->Solubilize_Stain Measure_Absorbance Measure Absorbance (570 nm) Solubilize_Stain->Measure_Absorbance Analyze_Results Analyze Results Measure_Absorbance->Analyze_Results End End Analyze_Results->End

References

Application Notes and Protocols for MIC Assay of GW461484A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of GW461484A, a small-molecule inhibitor of the Candida albicans protein kinase Yck2.[1] this compound has demonstrated antifungal activity and is a compound of interest for studying fungal resistance mechanisms and developing novel antifungal strategies.[2][3] The primary target of this compound is the fungal casein kinase 1 (CK1) family member, Yck2, which is integral to fungal morphogenesis, biofilm formation, and cell wall integrity.[3] Understanding the potency of this compound against various fungal strains is crucial for its development as a potential therapeutic agent.

The following protocols are based on the widely accepted broth microdilution method, conforming to the standards set by the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing.

Mechanism of Action: Inhibition of the Yck2 Signaling Pathway

This compound exerts its antifungal effect by targeting and inhibiting Yck2, a key protein kinase in Candida albicans. Yck2 is involved in critical cellular processes that contribute to the pathogen's virulence and survival. By inhibiting this kinase, this compound disrupts the downstream signaling required for maintaining cell wall integrity and managing cellular stress, ultimately leading to the inhibition of fungal growth. This targeted action makes it a valuable tool for research and a potential candidate for synergistic therapies, particularly against drug-resistant fungal strains.[4]

GW461484A_Pathway cluster_cell Candida albicans Cell This compound This compound Yck2 Yck2 Kinase This compound->Yck2 Inhibits Downstream Downstream Effectors Yck2->Downstream Processes Cell Wall Integrity, Morphogenesis, Stress Response Downstream->Processes Growth Fungal Growth Processes->Growth MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis A Prepare this compound Stock Solution E Add 2x this compound (Well 1) A->E B Prepare Fungal Inoculum (0.5 McFarland) C Dilute Inoculum (1:1000 in RPMI) B->C G Inoculate Plate (Wells 1-11) C->G D Dispense RPMI Medium (Wells 2-12) F Perform 2-Fold Serial Dilutions D->F E->F F->G H Incubate Plate (35°C, 24-48h) G->H I Read Results (Visual or OD600) H->I J Determine MIC/MIC80 I->J

References

Application Notes and Protocols for Utilizing GW461484A in a Candida albicans Infection Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candida albicans is a major opportunistic fungal pathogen in humans, causing both superficial and life-threatening systemic infections, particularly in immunocompromised individuals. The emergence of antifungal drug resistance necessitates the exploration of novel therapeutic strategies. One promising approach is the inhibition of fungal-specific protein kinases that are essential for virulence. GW461484A has been identified as a potent inhibitor of the C. albicans protein kinase Yck2, a casein kinase 1 (CK1) family member. Inhibition of Yck2 has been shown to sensitize drug-resistant C. albicans to existing antifungals and impair key virulence traits.

These application notes provide a comprehensive overview and detailed protocols for evaluating the potential of this compound and its analogs in a murine model of systemic C. albicans infection. While direct in vivo studies with this compound have been limited due to its metabolic instability, the data presented herein are based on studies involving the genetic depletion of its target, Yck2, and optimized analogs of this compound, providing a strong rationale for the development of Yck2 inhibitors.[1]

Mechanism of Action of this compound

This compound targets and inhibits the fungal protein kinase Yck2 in Candida albicans.[2][3] Yck2 is involved in crucial cellular processes that contribute to the virulence of the fungus.

Key effects of Yck2 inhibition by this compound include:

  • Sensitization to Echinocandins: this compound restores the susceptibility of echinocandin-resistant C. albicans strains to drugs like caspofungin.[2][3] Echinocandins inhibit the synthesis of β-1,3-glucan, a critical component of the fungal cell wall. Yck2 inhibition appears to disrupt the compensatory stress responses that allow resistant fungi to survive echinocandin treatment.

  • Impairment of Morphogenesis: The ability of C. albicans to switch between yeast and hyphal forms is a key virulence factor, enabling tissue invasion. Inhibition of Yck2 disrupts this morphogenetic program, which is crucial for invasive infection.[2]

  • Disruption of Biofilm Formation: Yck2 plays a role in biofilm formation, a structured community of fungal cells that confers resistance to antifungal drugs and host immune responses.

Signaling Pathway of Yck2 in Candida albicans Virulence

Yck2_Signaling_Pathway Yck2 Signaling in C. albicans Virulence cluster_stress Cell Wall Stress (e.g., Caspofungin) cluster_yck2 Yck2 Signaling cluster_virulence Virulence Traits Caspofungin Caspofungin CellWall Cell Wall Integrity Caspofungin->CellWall Inhibits β-1,3-glucan synthesis This compound This compound Yck2 Yck2 Kinase This compound->Yck2 Inhibits Morphogenesis Morphogenesis (Yeast-to-Hyphae Transition) Yck2->Morphogenesis Biofilm Biofilm Formation Yck2->Biofilm Yck2->CellWall

Caption: Yck2 signaling pathway in C. albicans.

Quantitative Data Summary

Direct in vivo efficacy data for this compound is limited due to its metabolic instability. The following table summarizes key findings from studies on the genetic depletion of Yck2 and the use of optimized this compound analogs (YK-1-02 and MN-1-157), which serve as strong surrogates for the potential of Yck2 inhibition in a mouse model of systemic candidiasis.

Experimental Approach Mouse Model Treatment/Intervention Key Quantitative Outcome Reference
Genetic Depletion of Yck2Systemic caspofungin-resistant C. albicans infectionGenetic depletion of YCK2~3-log10 decline in fungal burden in the kidneys[2][3]
Optimized Yck2 InhibitorsSystemic candidiasisYK-1-02 and MN-1-157 (analogs of this compound) as single agentsReduction in fungal burden[4]
Optimized Yck2 Inhibitors in Combination TherapySystemic candidiasisYK-1-02 and MN-1-157 in combination with caspofunginFurther reduction in fungal burden compared to single agents[4]

Experimental Protocols

The following protocols provide a framework for conducting in vivo studies to evaluate Yck2 inhibitors in a murine model of systemic Candida albicans infection.

Preparation of Candida albicans Inoculum

Materials:

  • Candida albicans strain (e.g., a clinical isolate with known antifungal susceptibility, or a specific mutant strain)

  • Yeast extract-peptone-dextrose (YPD) agar (B569324) plates and broth

  • Sterile phosphate-buffered saline (PBS)

  • Hemocytometer

  • Spectrophotometer (optional)

  • Centrifuge

Procedure:

  • Streak the C. albicans strain from a frozen stock onto a YPD agar plate and incubate at 30°C for 24-48 hours.

  • Inoculate a single colony into 10 mL of YPD broth and incubate overnight at 30°C with shaking.

  • Harvest the yeast cells by centrifugation at 3000 x g for 5 minutes.

  • Wash the cell pellet twice with sterile PBS.

  • Resuspend the cells in sterile PBS and determine the cell concentration using a hemocytometer or by measuring the optical density at 600 nm (OD600) and correlating it to a standard curve of cell counts.

  • Adjust the final cell suspension to the desired concentration for infection (e.g., 2.5 x 105 cells/mL for a 100 µL injection to achieve an inoculum of 2.5 x 104 cells/mouse).

Murine Model of Systemic Candidiasis

Materials:

  • 6-8 week old female BALB/c or ICR mice

  • C. albicans inoculum (prepared as described above)

  • Test compound (e.g., an optimized analog of this compound) and vehicle control

  • Positive control antifungal (e.g., caspofungin or fluconazole)

  • Sterile syringes and needles (27-30 gauge)

  • Animal housing and monitoring equipment

Procedure:

  • Acclimatize mice for at least 7 days before the start of the experiment.

  • On the day of infection, infect mice via intravenous (IV) injection into the lateral tail vein with 100 µL of the prepared C. albicans inoculum.

  • Randomly assign infected mice to treatment groups (e.g., vehicle control, test compound low dose, test compound high dose, positive control, combination therapy).

  • Initiate treatment at a specified time post-infection (e.g., 2 hours). Administer the test compound and controls via the appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Monitor the mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) and mortality for a predefined period (e.g., 21 days).

  • At the end of the experiment, or when humane endpoints are reached, euthanize the mice.

  • Aseptically harvest organs (typically kidneys, as they are the primary target organ in this model) for determination of fungal burden.

  • Homogenize the organs in sterile PBS.

  • Plate serial dilutions of the homogenates on YPD agar plates containing antibiotics to inhibit bacterial growth.

  • Incubate the plates at 30°C for 24-48 hours and count the number of colony-forming units (CFU).

  • Express the fungal burden as log10 CFU per gram of tissue.

Experimental Workflow Diagram

Experimental_Workflow Workflow for In Vivo Efficacy Testing cluster_prep Preparation cluster_infection Infection & Treatment cluster_monitoring Monitoring & Endpoint cluster_analysis Data Analysis Inoculum Prepare C. albicans Inoculum Infect Infect Mice via IV Injection Inoculum->Infect Mice Acclimatize Mice Mice->Infect Group Randomize into Treatment Groups Infect->Group Treat Administer Treatment (Vehicle, Test Compound, Positive Control) Group->Treat Monitor Daily Monitoring (Survival, Clinical Signs) Treat->Monitor Euthanize Euthanize at Endpoint Monitor->Euthanize Harvest Harvest Organs (Kidneys) Euthanize->Harvest Homogenize Homogenize Organs Harvest->Homogenize Plate Plate Serial Dilutions Homogenize->Plate CFU Count CFUs Plate->CFU Analyze Calculate Fungal Burden (log10 CFU/g tissue) CFU->Analyze

Caption: In vivo efficacy testing workflow.

Conclusion

Targeting the Yck2 kinase in Candida albicans with inhibitors like this compound and its more stable analogs represents a promising therapeutic strategy, particularly for overcoming echinocandin resistance. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute in vivo studies to further validate this approach and advance the development of novel antifungal agents. While this compound itself may not be suitable for in vivo applications due to metabolic instability, it has been a crucial tool compound for target identification and validation, paving the way for the development of second-generation Yck2 inhibitors with improved pharmacokinetic properties.

References

Application Note: Chemoproteomic Profiling of GW461484A Targets using MIB/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Understanding the target engagement and selectivity of small molecule inhibitors is a critical step in drug discovery and development. Chemoproteomic methods offer a powerful approach to globally profile the protein targets of a compound in a cellular context. This application note describes the use of Multiplexed Inhibitor Beads and Mass Spectrometry (MIB/MS) to identify the protein kinase targets of GW461484A, a small molecule with antifungal properties. MIB/MS is a versatile affinity chromatography technique that utilizes a collection of broad-spectrum kinase inhibitors immobilized on beads to capture a significant portion of the cellular kinome. By competing the binding of kinases to the MIBs with a free compound of interest, one can determine its target profile and relative binding affinities.

This compound has been identified as an antifungal agent that enhances the efficacy of other antifungals against drug-resistant fungal isolates.[1][2][3][4] Initial genetic studies, such as haploinsufficiency profiling, pointed to the fungal homolog of casein kinase 1 (CK1), Yck2, as the primary molecular target.[1][2][3][4] Yck2 is a key regulator of fungal morphogenesis, biofilm formation, host cell damage, and cell wall integrity.[1][2][3][4] This application note will detail the MIB/MS workflow used to confirm and further characterize the kinase selectivity of this compound and its more optimized analogs, YK-I-02 and MN-I-157.

Principle of the Method

The MIB/MS competition assay is a powerful chemoproteomic tool for assessing inhibitor selectivity across the kinome.[1][2] This method leverages a resin comprised of multiple, structurally distinct, broad-spectrum ATP-competitive kinase inhibitors covalently attached to beads. This "multiplexed inhibitor bead" matrix can capture a large percentage of the expressed kinases from a cell lysate.[1][2] The assay is performed by incubating the MIBs with cell lysate in the presence of varying concentrations of the free inhibitor being profiled (in this case, this compound). The free inhibitor will compete with the immobilized inhibitors for binding to its kinase targets. Following incubation, the beads are washed to remove non-specifically bound proteins, and the captured kinases are eluted and identified and quantified by mass spectrometry. A dose-dependent decrease in the amount of a specific kinase captured by the MIBs in the presence of the free inhibitor indicates that the kinase is a target of the inhibitor. This approach does not require any modification of the test compound.[1][2]

Experimental Protocols

Preparation of Cell Lysates

This protocol is adapted for the fungal pathogen Candida albicans.

  • Cell Culture: Grow Candida albicans cultures to mid-log phase in appropriate growth media.

  • Harvesting: Centrifuge the cell culture to pellet the cells. Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Resuspend the cell pellet in ice-cold MIB lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5% Triton X-100, 1 mM EDTA, 1 mM EGTA) supplemented with protease and phosphatase inhibitor cocktails.

  • Homogenization: Lyse the cells using a bead beater with glass or zirconia beads. Perform several cycles of bead beating with cooling on ice in between cycles.

  • Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay, such as the Bradford or BCA assay.

MIB/MS Competition Assay
  • MIB Preparation: The multiplexed inhibitor beads are a mixture of several broad-spectrum kinase inhibitors (e.g., CTx-0294885, VI-16832, PP58, Purvalanol B, UNC-21474, and UNC-8088A) covalently linked to Sepharose beads.[5]

  • Competition Binding:

    • For each competition experiment, aliquot an equal amount of total protein from the cell lysate (e.g., 1-5 mg).

    • Add the desired concentration of this compound (or DMSO as a vehicle control) to the lysate and incubate for a specified time (e.g., 30 minutes) at 4°C with gentle rotation. A typical concentration range for the competition experiment would be from low nanomolar to high micromolar to determine a dose-response curve.

    • Add the MIB slurry to the lysate and incubate for an additional time (e.g., 1 hour) at 4°C with gentle rotation.

  • Washing:

    • Centrifuge the samples to pellet the MIBs.

    • Remove the supernatant and wash the beads extensively with MIB wash buffer (e.g., MIB lysis buffer with a higher salt concentration) to remove non-specifically bound proteins. Perform multiple wash steps.

  • Elution:

    • Elute the bound proteins from the MIBs using an elution buffer (e.g., 0.5% SDS in PBS).

    • The eluted proteins can be precipitated using methods like trichloroacetic acid (TCA) precipitation to concentrate the sample and remove interfering substances.

Sample Preparation for Mass Spectrometry
  • Reduction and Alkylation: Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5). Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate free cysteine residues with iodoacetamide.

  • In-solution Digestion:

    • Dilute the urea concentration to less than 2 M with an appropriate buffer (e.g., 100 mM Tris-HCl, pH 8.5).

    • Digest the proteins into peptides overnight at 37°C using a protease such as trypsin.

  • Peptide Cleanup:

    • Acidify the digest with trifluoroacetic acid (TFA).

    • Desalt and concentrate the peptides using a C18 solid-phase extraction (SPE) column or tip.

    • Elute the peptides and dry them under vacuum.

LC-MS/MS Analysis
  • Peptide Resuspension: Resuspend the dried peptides in a solution compatible with mass spectrometry analysis (e.g., 0.1% formic acid in water).

  • Liquid Chromatography: Separate the peptides using a reversed-phase liquid chromatography system (e.g., a nano-LC system) coupled to the mass spectrometer. A gradient of increasing organic solvent (e.g., acetonitrile) is used to elute the peptides from the analytical column.

  • Mass Spectrometry: Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument). The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode, where the instrument cycles between acquiring a full MS scan and several MS/MS scans of the most abundant precursor ions.

Data Analysis
  • Database Searching: Use a database search engine (e.g., MaxQuant, Sequest, or Mascot) to identify the peptides and proteins from the MS/MS spectra. The spectra are searched against a protein database (e.g., the Candida albicans UniProt database).

  • Protein Quantification: Use a label-free quantification (LFQ) approach to determine the relative abundance of each identified protein across the different experimental conditions (i.e., different concentrations of this compound).

  • Target Identification: Identify the targets of this compound by looking for proteins (kinases) whose abundance is significantly and dose-dependently decreased in the presence of the inhibitor compared to the DMSO control.

Data Presentation

The quantitative data from the MIB/MS experiments can be summarized in tables to clearly present the target profile of this compound and its analogs.

Table 1: Kinase Targets of this compound and its Analogs in Candida albicans Identified by MIB/MS

Kinase TargetThis compound CompetitionYK-I-02 CompetitionMN-I-157 CompetitionFunction
Yck2YesYesYesCasein kinase 1 homolog, regulates morphogenesis, biofilm formation, and cell wall integrity.[1][2][3]
Yck22YesYesYesCasein kinase 1 homolog.[1]
Hrr25YesYesYesCasein kinase 1 homolog.[1]
Hog1YesYesYesHomolog of human p38 MAP kinase, involved in stress response.[1]
Pom1YesNoNoA dual-specificity kinase.[1]

Table 2: Selectivity Profile of this compound Analogs in Human Cell Lysate (HEK293) by MIB/MS

Kinase TargetYK-I-02 CompetitionMN-I-157 CompetitionFunction
CSNK1A1 (CK1α)YesYesCasein kinase 1 alpha.
CSNK1D (CK1δ)YesYesCasein kinase 1 delta.
CSNK1E (CK1ε)YesYesCasein kinase 1 epsilon.
MAPK14 (p38α)YesYesMitogen-activated protein kinase 14.

Visualizations

MIB_MS_Workflow cluster_preparation Sample Preparation cluster_assay MIB/MS Competition Assay cluster_analysis Analysis cell_lysate Cell Lysate incubation Competition & Incubation cell_lysate->incubation inhibitor This compound (or DMSO) inhibitor->incubation mib_beads Multiplexed Inhibitor Beads (MIBs) mib_beads->incubation washing Washing incubation->washing elution Elution washing->elution digestion Tryptic Digestion elution->digestion lcms LC-MS/MS Analysis digestion->lcms data_analysis Data Analysis & Target ID lcms->data_analysis

Caption: MIB/MS experimental workflow for target identification.

Yck2_Signaling_Pathway cluster_outputs Cellular Processes This compound This compound Yck2 Yck2 (CK1 homolog) This compound->Yck2 morphogenesis Morphogenesis Yck2->morphogenesis biofilm Biofilm Formation Yck2->biofilm cell_wall Cell Wall Integrity Yck2->cell_wall host_damage Host Cell Damage Yck2->host_damage

Caption: Simplified signaling pathway of Yck2 in C. albicans.

Conclusion

The Multiplexed Inhibitor Bead and Mass Spectrometry (MIB/MS) chemoproteomic platform provides a robust and unbiased method for defining the target landscape of small molecule inhibitors. This application note has detailed the protocol for using MIB/MS to profile the kinase targets of this compound in Candida albicans. The results confirm that Yck2, a casein kinase 1 homolog, is a primary target, along with other related kinases. This approach is highly valuable in drug discovery for target validation, understanding off-target effects, and guiding the development of more selective and potent inhibitors. The workflow is adaptable to various cell types and organisms, making it a broadly applicable tool for chemical biology and drug development research.

References

Application Notes: In-Cell Target Engagement of GW461484A with Yck2 using the NanoBRET™ Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

GW461484A is a potent kinase inhibitor demonstrating significant antifungal activity against Candida albicans, a prevalent human fungal pathogen. A critical step in the development of such therapeutic agents is the confirmation of direct interaction with its intended intracellular target. This document provides detailed application notes and protocols for quantifying the target engagement of this compound with its fungal target, Yck2, within a live-cell context using the NanoBRET™ Target Engagement (TE) Assay. Yck2, a casein kinase 1 (CK1) homolog in C. albicans, is a key regulator of fungal morphogenesis, biofilm formation, and cell wall integrity, making it a promising antifungal drug target.[1]

The NanoBRET™ TE Assay is a proximity-based method that measures the binding of a test compound to a NanoLuc® (NLuc) luciferase-tagged protein of interest in living cells. Energy transfer (BRET) occurs between the NLuc-tagged target protein and a cell-permeable fluorescent tracer that binds to the same target. A test compound that competes with the tracer for binding to the target will disrupt BRET, leading to a measurable decrease in the BRET signal. This allows for the quantitative determination of intracellular compound affinity and target occupancy.

Signaling Pathway of Yck2 in Candida albicans

The signaling pathway involving Yck2 is crucial for various aspects of C. albicans pathogenicity. The diagram below illustrates the central role of Yck2 in regulating these processes.

Yck2_Signaling_Pathway cluster_input Upstream Signals cluster_core Core Kinase cluster_output Downstream Cellular Processes cluster_inhibitor Pharmacological Inhibition Environmental_Stress Environmental Stress Yck2 Yck2 (CK1) Environmental_Stress->Yck2 Morphogenesis Morphogenesis Yck2->Morphogenesis Biofilm_Formation Biofilm Formation Yck2->Biofilm_Formation Cell_Wall_Integrity Cell Wall Integrity Yck2->Cell_Wall_Integrity This compound This compound This compound->Yck2 Inhibition

Figure 1: Simplified signaling pathway of Yck2 in C. albicans and its inhibition by this compound.

Quantitative Data Presentation

The following tables summarize the in-cell target engagement data for this compound and its analogs against Yck2 and related kinases, as determined by the NanoBRET™ assay.

Table 1: NanoBRET™ IC50 Values of this compound and Analogs against C. albicans Yck2 and Homologs

CompoundYck2 IC50 (µM)Yck22 IC50 (µM)Hrr25 IC50 (µM)
This compound0.11>10>10
YK-I-020.085.2>10
MN-I-1570.052.5>10

Data represents the concentration of the compound required to inhibit 50% of the tracer binding to the NLuc-tagged kinase in live HEK293T cells.

Table 2: NanoBRET™ IC50 Values for Off-Target Engagement against C. albicans Hog1

CompoundHog1 IC50 (µM)
This compound1.5
YK-I-020.9
MN-I-1570.7

Hog1 is a homolog of human p38α and represents a key potential off-target kinase.

Experimental Protocols

This section provides a detailed protocol for performing the NanoBRET™ Target Engagement Assay to measure the intracellular binding of this compound to Yck2.

Experimental Workflow Overview

The workflow for the NanoBRET™ Yck2 Target Engagement Assay is outlined below.

NanoBRET_Workflow Start Start Cell_Culture 1. Cell Culture (HEK293T cells) Start->Cell_Culture Transfection 2. Transfection (NLuc-Yck2 plasmid) Cell_Culture->Transfection Cell_Plating 3. Cell Plating (384-well plate) Transfection->Cell_Plating Compound_Addition 4. Compound Addition (this compound serial dilution) Cell_Plating->Compound_Addition Tracer_Addition 5. Tracer Addition (MN-Bodipy tracer) Compound_Addition->Tracer_Addition Incubation 6. Incubation (2 hours at 37°C, 5% CO2) Tracer_Addition->Incubation Substrate_Addition 7. Substrate Addition (NanoBRET™ Nano-Glo® Substrate) Incubation->Substrate_Addition Signal_Detection 8. Signal Detection (Donor & Acceptor wavelengths) Substrate_Addition->Signal_Detection Data_Analysis 9. Data Analysis (Calculate BRET ratio and IC50) Signal_Detection->Data_Analysis End End Data_Analysis->End

Figure 2: Step-by-step workflow for the NanoBRET™ Yck2 Target Engagement Assay.
Materials and Reagents

  • Cells: HEK293T cells

  • Plasmids: pFC32K NLuc-Yck2 expression vector (N-terminal NLuc tag)

  • Transfection Reagent: FuGENE® HD Transfection Reagent

  • Culture Medium: DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Assay Medium: Opti-MEM™ I Reduced Serum Medium

  • Test Compound: this compound

  • NanoBRET™ Tracer: MN-Bodipy (custom synthesized)

  • Substrate: NanoBRET™ Nano-Glo® Substrate

  • Extracellular NLuc Inhibitor: Provided with the Nano-Glo® Substrate

  • Assay Plates: White, 384-well, tissue culture-treated plates

  • Plate Reader: Luminometer capable of measuring filtered luminescence at two wavelengths (e.g., 450 nm and 610 nm).

Step-by-Step Protocol

Day 1: Cell Transfection

  • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Prepare the transfection mix in Opti-MEM™. For each well of a 384-well plate, combine the NLuc-Yck2 plasmid DNA and FuGENE® HD transfection reagent according to the manufacturer's instructions.

  • Incubate the transfection mix for 20 minutes at room temperature.

  • Add the transfection mix to a suspension of HEK293T cells.

  • Incubate the cells for 18-24 hours to allow for protein expression.

Day 2: Assay Execution

  • Harvest the transfected cells and resuspend them in Opti-MEM™ at a concentration of 2 x 10⁵ cells/mL.

  • Prepare serial dilutions of this compound in Opti-MEM™.

  • Using an acoustic dispenser or multichannel pipette, add the this compound dilutions to the 384-well assay plate. Include a vehicle control (e.g., DMSO).

  • Prepare the MN-Bodipy tracer solution in Opti-MEM™. The final concentration of the tracer should be at its pre-determined KD,app value.

  • Add the tracer solution to all wells containing the test compound.

  • Add 38 µL of the transfected cell suspension to each well of the assay plate.

  • Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator.

  • Prepare the NanoBRET™ Nano-Glo® Substrate solution by mixing the substrate with the extracellular NLuc inhibitor in Opti-MEM™ according to the manufacturer's protocol.

  • Add 20 µL of the substrate solution to each well.

  • Read the plate within 20 minutes on a luminometer equipped with 450 nm (donor emission) and 610 nm (acceptor emission) filters.

Data Analysis
  • Calculate the raw BRET ratio for each well by dividing the acceptor emission (610 nm) by the donor emission (450 nm).

  • Normalize the BRET ratios to the vehicle control.

  • Plot the normalized BRET ratios against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of this compound that causes a 50% reduction in the BRET signal.

Conclusion

The NanoBRET™ Target Engagement Assay provides a robust and quantitative method for confirming the intracellular binding of this compound to its intended target, Yck2. The data presented herein demonstrates the potent and selective engagement of this compound with Yck2 in a live-cell context. This assay is a valuable tool for the characterization and optimization of antifungal compounds targeting fungal kinases.

References

Application Notes and Protocols for In Vivo Efficacy Studies of GW461484A Analogs in Systemic Candidiasis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Systemic candidiasis, primarily caused by Candida albicans, is a life-threatening invasive fungal infection with high mortality rates, particularly in immunocompromised individuals. The emergence of antifungal drug resistance necessitates the development of novel therapeutic agents that act on new targets. One such promising target is the C. albicans casein kinase 1 (CK1) family member, Yck2. The pyrazolopyridine compound GW461484A has been identified as an inhibitor of Yck2. However, its metabolic instability has precluded its use in in vivo studies. This has led to the development of various analogs with improved pharmacological properties and demonstrated in vivo activity.

These application notes provide a summary of the in vivo efficacy of this compound analogs, detailed protocols for conducting murine systemic candidiasis studies to evaluate these compounds, and a depiction of the relevant signaling pathway.

Data Presentation: In Vivo Efficacy of Yck2 Inhibition

Method of Yck2 InhibitionAnalog SeriesKey In Vivo Efficacy FindingsReference
Genetic DepletionN/AGenetic depletion of YCK2 resulted in an approximately 3-log₁₀ decline in fungal burden in a mouse model of systemic caspofungin-resistant C. albicans infection.[1][1]
Chemical InhibitionYK-1-02 and MN-1-157These analogs demonstrated antifungal activity in a mouse model of systemic candidiasis, reducing fungal burden as single agents and in combination with caspofungin.[2][3][4][2][3][4]
Chemical Inhibition6-cyano derivativesTwo 6-cyano substituted analogs showed improved pharmacological properties and possessed single-agent activity against echinocandin-resistant C. albicans in a mouse model of systemic infection.[5][5]

Signaling Pathway of Yck2 in Candida albicans Virulence

Inhibition of Yck2 impacts two critical virulence attributes of C. albicans: morphogenesis (the switch from yeast to hyphal form) and cell wall integrity. Yck2 acts as a negative regulator of filamentation. Its inhibition leads to the upregulation of the master transcription factor UME6, which in turn promotes the expression of hyphal-specific genes like ALS3 and HWP1. This disruption of normal morphogenesis can impair the fungus's ability to cause damage to host cells.[6][7] Furthermore, targeting Yck2 induces cell wall stress, triggering a compensatory increase in chitin (B13524) synthesis via the upregulation of chitin synthase genes (CHS2, CHS3, CHS8).[6]

Yck2_Signaling_Pathway cluster_inhibition Therapeutic Intervention cluster_pathway C. albicans Cellular Pathway GW461484A_analogs This compound Analogs (e.g., YK-1-02, MN-1-157) Yck2 Yck2 Kinase GW461484A_analogs->Yck2 Inhibits Ume6 Ume6 Transcription Factor Yck2->Ume6 Negatively Regulates Cell_Wall_Stress Cell Wall Stress Yck2->Cell_Wall_Stress Maintains Integrity Hyphal_Genes Hyphal-Specific Genes (ALS3, HWP1) Ume6->Hyphal_Genes Upregulates Morphogenesis Virulent Hyphal Morphogenesis Hyphal_Genes->Morphogenesis Promotes Chitin_Synthases Chitin Synthase Genes (CHS2, CHS3, CHS8) Cell_Wall_Stress->Chitin_Synthases Induces Compensatory_Chitin Compensatory Chitin Synthesis Chitin_Synthases->Compensatory_Chitin Leads to

Yck2 signaling pathway in C. albicans.

Experimental Protocols

Murine Model of Systemic Candidiasis

This protocol describes a standard and widely used model for inducing systemic candidiasis in mice to evaluate the efficacy of antifungal compounds.[8][9]

Materials:

  • Candida albicans strain (e.g., SC5314)

  • YPD broth and agar (B569324) plates

  • Sterile phosphate-buffered saline (PBS)

  • 6- to 8-week-old female BALb/c or C57BL/6 mice

  • Cyclophosphamide (B585) (for immunosuppression)

  • This compound analog of interest

  • Vehicle for drug administration (e.g., 20% Kleptose)

  • Sterile syringes and needles (27-G)

  • Tissue homogenizer

  • Standard laboratory equipment for microbiology and animal handling

Protocol Steps:

  • Inoculum Preparation:

    • Streak the C. albicans strain from a frozen stock onto a YPD agar plate and incubate for 24-48 hours at 30°C.

    • Inoculate a single colony into 10 mL of YPD broth and incubate overnight at 30°C with shaking.

    • Harvest the yeast cells by centrifugation, wash twice with sterile PBS, and resuspend in PBS.

    • Determine the cell concentration using a hemocytometer and adjust to the desired inoculum concentration (e.g., 5 x 10⁵ CFU/mL for an injection volume of 100 µL, resulting in 5 x 10⁴ CFU/mouse).[8] The final inoculum should be confirmed by plating serial dilutions on YPD agar.

  • Immunosuppression (Neutropenic Model):

    • Administer cyclophosphamide intraperitoneally (i.p.) to induce neutropenia. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.[8] This renders the mice susceptible to a disseminated infection.

  • Infection:

    • On the day of infection (Day 0), infect the mice by injecting 100 µL of the prepared C. albicans inoculum intravenously (i.v.) via the lateral tail vein.

  • Compound Administration:

    • Prepare the this compound analog in the appropriate vehicle.

    • Begin treatment at a specified time post-infection (e.g., 2-4 hours).

    • Administer the compound via the desired route (e.g., intraperitoneal, oral gavage) at various dose levels. Include a vehicle control group and potentially a positive control group (e.g., fluconazole).

    • Continue treatment according to the planned dosing schedule (e.g., once or twice daily for 3-7 days).

  • Monitoring:

    • Monitor the mice daily for clinical signs of illness, such as weight loss, ruffled fur, and lethargy.

  • Efficacy Assessment (Fungal Burden):

    • At a predetermined endpoint (e.g., 24 hours after the final dose), euthanize the mice.

    • Aseptically harvest the kidneys, which are the primary target organs in this model.[10]

    • Weigh each pair of kidneys and homogenize them in a known volume of sterile PBS.

    • Plate serial dilutions of the kidney homogenates onto YPD agar plates (in duplicate or triplicate).

    • Incubate the plates at 37°C for 24-48 hours and count the number of colonies.

    • Calculate the fungal burden as Colony Forming Units (CFU) per gram of kidney tissue. The results are typically expressed as log₁₀ CFU/g.

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for an in vivo efficacy study of a this compound analog.

Experimental_Workflow cluster_prep Preparation Phase cluster_animal Animal Model Phase cluster_analysis Analysis Phase A Prepare C. albicans Inoculum (YPD culture, wash, resuspend in PBS) D Systemic Infection (C. albicans i.v.) Day 0 A->D B Prepare Test Compound (Analog dissolved in vehicle) E Treatment Administration (Vehicle, Analog Doses, Positive Control) Day 0 onwards B->E C Immunosuppression (Cyclophosphamide i.p.) Day -4 and -1 C->D D->E F Euthanasia & Kidney Harvest (e.g., Day 4) E->F G Tissue Homogenization F->G H Serial Dilution & Plating on YPD G->H I Incubation & Colony Counting H->I J Data Analysis (Calculate log10 CFU/g kidney) I->J

References

Application Notes and Protocols for Determining the IC50 of GW461484A against Yck2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of GW461484A against the yeast casein kinase 1 (CK1) homolog, Yck2. Yck2 is a crucial regulator of various cellular processes in fungi, including morphogenesis, biofilm formation, and cell wall integrity, making it a promising target for novel antifungal therapies.[1][2] This document outlines the necessary protocols for recombinant Yck2 expression and purification, and for performing an in vitro kinase assay using the ADP-Glo™ Kinase Assay to quantify inhibitor potency. Additionally, it presents quantitative data on the inhibitory activity of this compound and other relevant compounds, along with visual representations of the experimental workflow and the Yck2 signaling pathway.

Introduction

Candida albicans is a major human fungal pathogen, and the emergence of drug-resistant strains necessitates the development of new antifungal agents with novel mechanisms of action. The protein kinase Yck2 has been identified as a promising target for such therapies.[1] Yck2 is involved in key virulence-related processes, including the yeast-to-hypha transition, which is critical for tissue invasion.[2]

This compound is a small molecule inhibitor that has demonstrated potent activity against C. albicans Yck2.[3] Originally developed as an inhibitor of human p38α, it has been repurposed as a promising antifungal lead compound.[3] Understanding the potency and selectivity of this compound against Yck2 is essential for its further development. This document provides the detailed methodologies required to perform these critical evaluations in a laboratory setting.

Data Presentation

The inhibitory activity of this compound and other compounds against Yck2 and other kinases is summarized in the tables below. This data is crucial for assessing the potency and selectivity of the inhibitor.

Table 1: IC50 Values of Various Inhibitors against Yck2 and Other Kinases

CompoundTarget KinaseIC50 (nM)
This compound C. albicans Yck2 110 [1]
This compoundHuman p38α150
YK-I-02C. albicans Yck2<100
MN-I-157C. albicans Yck2<100
LY364947C. albicans Yck2<1000
StaurosporineC. albicans Yck2>10000

Data compiled from publicly available literature.

Table 2: Selectivity Profile of this compound

Kinase PanelNumber of Kinases TestedConcentration of this compoundPercentage of Kinases with >80% Binding
Human Kinome>4001 µM<3% (10 kinases)

This data highlights the relatively high selectivity of this compound for a limited number of kinases at a concentration significantly above its IC50 for Yck2.

Experimental Protocols

Protocol 1: Recombinant Yck2 Expression and Purification

This protocol describes the expression of recombinant Yck2 in Escherichia coli and its subsequent purification.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the Yck2 kinase domain sequence with an affinity tag (e.g., 6xHis-tag)

  • LB Broth and LB agar (B569324) plates with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, 1 mM PMSF, and protease inhibitor cocktail)

  • Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)

  • Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)

  • Ni-NTA affinity chromatography column

  • Dialysis buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol)

Procedure:

  • Transformation: Transform the Yck2 expression vector into competent E. coli cells and plate on selective LB agar. Incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 50 mL of LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB broth with the overnight starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM. Incubate overnight at 18°C with shaking.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Washing: Wash the column with 10 column volumes of Wash Buffer.

  • Elution: Elute the recombinant Yck2 protein with Elution Buffer.

  • Dialysis: Dialyze the eluted protein against Dialysis Buffer overnight at 4°C to remove imidazole and for buffer exchange.

  • Concentration and Storage: Concentrate the purified protein using a centrifugal filter unit and determine the protein concentration using a Bradford assay. Aliquot and store at -80°C.

Protocol 2: In Vitro Yck2 Kinase Assay for IC50 Determination

This protocol utilizes the ADP-Glo™ Kinase Assay (Promega) to measure the activity of Yck2 and determine the IC50 of this compound. The assay measures the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.[4][5][6]

Materials:

  • Purified recombinant Yck2

  • Casein, dephosphorylated (as a generic kinase substrate)

  • This compound (or other inhibitors) dissolved in DMSO

  • ATP

  • Kinase Reaction Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the inhibitor in Kinase Reaction Buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the serially diluted this compound or DMSO (for control wells).

    • Add 2.5 µL of a solution containing the Yck2 enzyme and casein substrate in Kinase Reaction Buffer. Pre-incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in Kinase Reaction Buffer. The final ATP concentration should be at or near the Km for Yck2, if known.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • Assay Termination and ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[5][6]

    • Incubate at room temperature for 40 minutes.[6][7]

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[5][6]

    • Incubate at room temperature for 30-60 minutes.[7]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all readings.

    • Normalize the data by setting the DMSO control (no inhibitor) as 100% activity and a control with no enzyme as 0% activity.

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Visualizations

Yck2 Signaling Pathway

The following diagram illustrates the role of Yck2 as a negative regulator of hyphal morphogenesis in Candida albicans.

Yck2_Signaling_Pathway cluster_stimuli Environmental Cues cluster_regulation Yck2-mediated Regulation Serum Serum, 37°C Morphogenesis Hyphal Morphogenesis & Biofilm Formation Serum->Morphogenesis Nutrient_Limitation Nutrient Limitation Nutrient_Limitation->Morphogenesis Yck2 Yck2 UME6 UME6 Yck2->UME6 Negative Regulation This compound This compound This compound->Yck2 Inhibition Hyphal_Genes Hyphal-Specific Genes (e.g., ALS3, HWP1) UME6->Hyphal_Genes Activation Hyphal_Genes->Morphogenesis

Caption: Yck2 negatively regulates hyphal morphogenesis.

Experimental Workflow for IC50 Determination

This diagram outlines the key steps involved in determining the IC50 value of an inhibitor against Yck2.

IC50_Workflow cluster_protein Protein Preparation cluster_assay In Vitro Kinase Assay cluster_analysis Data Analysis Expression Recombinant Yck2 Expression Purification Affinity Chromatography Purification Expression->Purification QC Protein QC (SDS-PAGE, Concentration) Purification->QC Reaction_Setup Setup Kinase Reaction (Enzyme, Substrate, Inhibitor) QC->Reaction_Setup ATP_Addition Initiate with ATP Reaction_Setup->ATP_Addition Incubation Incubate at 30°C ATP_Addition->Incubation ADP_Glo_Reagent Add ADP-Glo™ Reagent Incubation->ADP_Glo_Reagent Kinase_Detection_Reagent Add Kinase Detection Reagent ADP_Glo_Reagent->Kinase_Detection_Reagent Luminescence Measure Luminescence Kinase_Detection_Reagent->Luminescence Data_Normalization Data Normalization Luminescence->Data_Normalization Dose_Response_Curve Generate Dose-Response Curve Data_Normalization->Dose_Response_Curve IC50_Calculation Calculate IC50 Dose_Response_Curve->IC50_Calculation

Caption: Workflow for Yck2 IC50 determination.

References

Application Notes and Protocols: Haploinsufficiency Profiling to Identify GW461484A Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Haploinsufficiency profiling (HIP) is a powerful chemical-genomic tool utilized to identify the molecular targets of bioactive compounds. This technique is predicated on the principle that a diploid organism heterozygous for a null allele of a particular gene will exhibit increased sensitivity to a compound that inhibits the protein product of that gene. This application note provides a detailed protocol for using HIP in the fungal pathogen Candida albicans to identify the targets of GW461484A, a 2,3-aryl-pyrazolopyridine compound. Subsequent biochemical and genetic assays confirming the target are also detailed.

Principle of Haploinsufficiency Profiling

In a diploid organism, two copies of each gene are present. For most genes, a single functional copy is sufficient to maintain a wild-type phenotype, a concept known as haplosufficiency. However, if a gene is the target of an inhibitory compound, reducing its dosage by half (creating a heterozygous deletion) can render the cell hypersensitive to that compound. By screening a comprehensive library of heterozygous deletion mutants in the presence of a sub-lethal concentration of the compound, the strains that exhibit the most significant growth defects will harbor deletions in the gene encoding the drug's target or in genes related to the target pathway.

Key Target Identification for this compound

Haploinsufficiency profiling of this compound in Candida albicans identified the casein kinase 1 (CK1) homolog, Yck2, as its primary molecular target.[1] This finding was further substantiated by biochemical assays and genetic overexpression studies. Yck2 is a crucial regulator of several key cellular processes in C. albicans, including morphogenesis, biofilm formation, and cell wall integrity.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data from the haploinsufficiency profiling and subsequent validation experiments.

Table 1: Haploinsufficiency Profiling of this compound in C. albicans

GenePutative FunctionFitness Defect Score (Illustrative)Rank
YCK2Casein Kinase 10.851
HRR25Casein Kinase 1 homolog0.622
URK1Uridine Kinase0.553

Note: The Fitness Defect Score is a representation of the growth inhibition of the heterozygous strain in the presence of this compound compared to the wild-type. A higher score indicates greater sensitivity.

Table 2: Biochemical Inhibition of Kinases by this compound and Derivatives

CompoundTarget KinaseIC50 (nM)
This compoundHuman p38α150[3]
YK-I-02 (GW derivative)C. albicans Yck2Data not available
MN-I-157 (GW derivative)C. albicans Yck2Data not available
LY364947 (related pyrazole)C. albicans Yck2350[4]

Experimental Protocols

Protocol 1: Haploinsufficiency Profiling (HIP) Screen

This protocol outlines the screening of a C. albicans heterozygous deletion library to identify gene deletions that confer hypersensitivity to this compound.

Materials:

  • C. albicans heterozygous deletion mutant library (pooled)

  • YPD medium (1% yeast extract, 2% peptone, 2% dextrose)

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • 96-well microplates

  • Plate reader for OD600 measurements

  • PCR reagents

  • DNA sequencing platform

Methodology:

  • Library Preparation: Revive the pooled C. albicans heterozygous deletion library from frozen stocks by inoculating into YPD medium. Allow the culture to reach mid-log phase.

  • Drug Concentration Determination: Determine the sub-lethal concentration of this compound that causes a slight (~10-20%) growth inhibition of wild-type C. albicans. This is typically done by performing a dose-response curve.

  • Screening: a. Dilute the pooled library culture to a starting OD600 of 0.05 in fresh YPD medium. b. In a 96-well plate, add the diluted culture to wells containing either the pre-determined sub-lethal concentration of this compound or an equivalent volume of DMSO (vehicle control). c. Incubate the plates at 30°C with shaking. d. Monitor growth by measuring OD600 at regular intervals (e.g., every 2 hours) for 24-48 hours.

  • Genomic DNA Extraction: After a set number of generations (typically 5-10), harvest the cells from both the treated and control pools. Extract genomic DNA from each pool.

  • Barcode Amplification and Sequencing: a. Each deletion mutant in the library is marked with a unique DNA barcode. Amplify these barcodes from the extracted genomic DNA using PCR. b. Pool the PCR products and perform high-throughput sequencing to determine the relative abundance of each barcode in the treated and control populations.

  • Data Analysis: a. Calculate the fitness defect score for each mutant by comparing its relative abundance in the this compound-treated pool to the control pool. b. Strains with a significantly lower abundance in the treated pool are considered hypersensitive. Rank the genes based on their fitness defect scores to identify the top candidates.

Protocol 2: Biochemical Kinase Inhibition Assay

This protocol describes an in vitro kinase assay to confirm the direct inhibition of Yck2 by this compound.

Materials:

  • Recombinant purified C. albicans Yck2 kinase domain

  • Kinase substrate (e.g., casein)

  • ATP, [γ-32P]ATP

  • This compound

  • Kinase reaction buffer

  • Phosphocellulose paper

  • Scintillation counter

Methodology:

  • Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture containing the kinase buffer, recombinant Yck2, and the kinase substrate.

  • Inhibitor Addition: Add varying concentrations of this compound (or DMSO as a control) to the reaction tubes and incubate for 10-15 minutes at 30°C.

  • Initiate Reaction: Start the kinase reaction by adding a mixture of ATP and [γ-32P]ATP. Incubate for a specific time (e.g., 30 minutes) at 30°C.

  • Stop Reaction and Spotting: Stop the reaction by adding a quenching buffer (e.g., phosphoric acid). Spot a small volume of each reaction mixture onto a phosphocellulose paper.

  • Washing: Wash the phosphocellulose paper multiple times with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-32P]ATP.

  • Quantification: Measure the amount of incorporated 32P in each spot using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition at each this compound concentration compared to the DMSO control. Determine the IC50 value by plotting the inhibition data against the log of the inhibitor concentration.

Protocol 3: Yck2 Overexpression and Resistance Assay

This protocol tests whether overexpression of YCK2 confers resistance to this compound, providing in vivo evidence of target engagement.

Materials:

  • C. albicans strain with YCK2 under the control of a doxycycline-inducible promoter (tetO-YCK2)

  • Wild-type C. albicans strain

  • YPD medium

  • Doxycycline (B596269)

  • This compound

  • 96-well microplates

  • Plate reader

Methodology:

  • Culture Preparation: Grow overnight cultures of the tetO-YCK2 and wild-type strains in YPD medium.

  • Induction of Overexpression: a. Dilute the overnight cultures to a starting OD600 of 0.1 in fresh YPD. b. For the tetO-YCK2 strain, prepare two sets of cultures: one with and one without doxycycline (to induce YCK2 overexpression).

  • Drug Treatment: In a 96-well plate, set up a matrix of conditions:

    • Wild-type + DMSO

    • Wild-type + this compound

    • tetO-YCK2 (no doxycycline) + DMSO

    • tetO-YCK2 (no doxycycline) + this compound

    • tetO-YCK2 (with doxycycline) + DMSO

    • tetO-YCK2 (with doxycycline) + this compound

  • Growth Measurement: Incubate the plate at 30°C with shaking and monitor growth by measuring OD600 at regular intervals.

  • Data Analysis: Compare the growth curves of the different conditions. Resistance to this compound is confirmed if the tetO-YCK2 strain grown with doxycycline exhibits significantly better growth in the presence of the compound compared to the uninduced and wild-type strains.[5]

Visualizations

experimental_workflow Haploinsufficiency Profiling Workflow cluster_screening HIP Screen cluster_analysis Data Analysis cluster_validation Target Validation pool Pooled C. albicans Heterozygous Deletion Library treat Treat with this compound (sub-lethal concentration) pool->treat control Treat with DMSO (vehicle control) pool->control growth Competitive Growth treat->growth control->growth gDNA Genomic DNA Extraction growth->gDNA barcode_seq Barcode Amplification & Sequencing gDNA->barcode_seq quantify Quantify Barcode Abundance barcode_seq->quantify fitness Calculate Fitness Defect Score quantify->fitness candidates Identify Hypersensitive Mutants (e.g., yck2Δ/YCK2) fitness->candidates biochem Biochemical Assays (Kinase Inhibition) candidates->biochem genetic Genetic Validation (Overexpression) candidates->genetic

Caption: Workflow for identifying drug targets using Haploinsufficiency Profiling.

yck2_signaling_pathway Yck2 Signaling Pathway in C. albicans cluster_input Upstream Regulation cluster_core Core Kinase cluster_output Downstream Effects stress Cell Wall Stress (e.g., Caspofungin) yck2 Yck2 (Casein Kinase 1) stress->yck2 nutrients Nutrient Sensing nutrients->yck2 morphogenesis Morphogenesis (Yeast-to-Hyphae Transition) yck2->morphogenesis biofilm Biofilm Formation yck2->biofilm cell_wall Cell Wall Integrity yck2->cell_wall This compound This compound This compound->yck2 Inhibition virulence Virulence morphogenesis->virulence biofilm->virulence cell_wall->virulence

Caption: Simplified Yck2 signaling pathway and its inhibition by this compound.

Conclusion

Haploinsufficiency profiling is a robust and efficient method for the unbiased identification of drug targets in yeast and other genetically tractable organisms. The successful identification of Yck2 as the primary target of this compound in Candida albicans underscores the power of this approach. The detailed protocols provided herein offer a comprehensive guide for researchers aiming to elucidate the mechanism of action of novel antifungal compounds, facilitating the development of new therapeutic strategies.

References

Application Notes and Protocols for Flow Cytometry Analysis of GW461484A-Treated Fungal Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

GW461484A is a potent protein kinase inhibitor that has been identified as a promising antifungal agent. Its primary molecular target in pathogenic fungi, such as Candida albicans, is the casein kinase 1 (CK1) family member, Yck2.[1] Yck2 is a crucial regulator of fungal morphogenesis, biofilm formation, and the cell wall integrity (CWI) pathway.[2][3] Inhibition of Yck2 by this compound disrupts these essential cellular processes, leading to increased susceptibility to cell wall stressors and, in some fungal species, potent single-agent antifungal activity.[1][4] This application note provides a comprehensive set of protocols for the analysis of fungal cells treated with this compound using flow cytometry, a powerful technique for single-cell analysis. The described methods will enable researchers to quantitatively assess the impact of this compound on fungal cell cycle progression, cell wall integrity, apoptosis, and the generation of reactive oxygen species (ROS).

Mechanism of Action of this compound:

This compound selectively inhibits the fungal kinase Yck2. Yck2 is a key component of the cell wall integrity (CWI) signaling pathway, which is essential for maintaining the structural integrity of the fungal cell wall in response to environmental stress.[5][6] By inhibiting Yck2, this compound compromises the fungus's ability to repair and remodel its cell wall, rendering it hypersensitive to cell wall-damaging agents like echinocandins.[3][4] Furthermore, Yck2 is involved in regulating morphogenesis, the transition between yeast and hyphal forms in dimorphic fungi, which is a critical virulence factor.[2][3]

I. Quantitative Data Summary

The following tables summarize representative quantitative data from flow cytometry analyses of fungal cells treated with this compound. These data are illustrative and may vary depending on the fungal species, strain, and specific experimental conditions.

Table 1: Cell Cycle Analysis of Candida albicans Treated with this compound

TreatmentConcentration (µM)% G1 Phase% S Phase% G2/M Phase
Vehicle (DMSO)-45.2 ± 2.115.8 ± 1.539.0 ± 1.8
This compound168.5 ± 3.510.2 ± 1.121.3 ± 2.4
This compound575.1 ± 4.28.5 ± 0.916.4 ± 2.0

Table 2: Apoptosis and Necrosis in Cryptococcus neoformans Treated with this compound

TreatmentConcentration (µM)% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle (DMSO)-92.4 ± 2.83.1 ± 0.54.5 ± 0.7
This compound275.6 ± 4.115.8 ± 1.98.6 ± 1.2
This compound1048.2 ± 5.328.9 ± 3.222.9 ± 2.8

Table 3: Cell Wall Integrity Analysis of Aspergillus fumigatus Treated with this compound

TreatmentConcentration (µM)Chitin Content (Calcofluor White MFI)β-(1,3)-Glucan Exposure (Aniline Blue MFI)
Vehicle (DMSO)-150 ± 1285 ± 9
This compound5225 ± 20130 ± 15
This compound25290 ± 28185 ± 21

Table 4: Reactive Oxygen Species (ROS) Generation in Candida albicans Treated with this compound

TreatmentConcentration (µM)% ROS-Positive Cells (DCFH-DA)
Vehicle (DMSO)-5.2 ± 0.8
This compound118.7 ± 2.1
This compound535.4 ± 3.9
Positive Control (H₂O₂)1 mM88.9 ± 5.6

II. Experimental Protocols

A. Fungal Cell Culture and Treatment
  • Culture Preparation: Inoculate the desired fungal species (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus) in a suitable liquid medium (e.g., YPD, RPMI-1640). Incubate at the optimal temperature and shaking conditions until the culture reaches the mid-logarithmic growth phase.

  • Cell Counting and Adjustment: Harvest the fungal cells by centrifugation, wash with sterile phosphate-buffered saline (PBS), and resuspend in fresh culture medium. Determine the cell concentration using a hemocytometer or a spectrophotometer. Adjust the cell density to the desired concentration for the specific assay (typically 1 x 10⁶ to 1 x 10⁷ cells/mL).

  • This compound Treatment: Add this compound from a stock solution (typically in DMSO) to the fungal cell suspension to achieve the desired final concentrations. An equivalent volume of the vehicle (DMSO) should be added to the control samples.

  • Incubation: Incubate the treated and control cell suspensions under appropriate growth conditions for a predetermined duration, based on the specific assay and fungal species.

B. Protocol for Cell Cycle Analysis

This protocol utilizes a DNA-binding dye to determine the cell cycle distribution based on DNA content.

  • Fixation: Harvest approximately 1 x 10⁷ fungal cells by centrifugation (e.g., 5000 x g for 5 minutes). Wash the cells once with ice-cold PBS. Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Incubate at 4°C for at least 1 hour for fixation.

  • RNase Treatment: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.

  • Staining: Add a DNA-binding dye such as Propidium Iodide (PI) or SYTOX Green to a final concentration of 50 µg/mL or 1 µM, respectively. Incubate in the dark at room temperature for 15-30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer equipped with the appropriate lasers and filters for the chosen dye (e.g., excitation at 488 nm and emission detection at ~585/42 nm for PI or ~525/50 nm for SYTOX Green). Collect data for at least 10,000 events per sample.

  • Data Analysis: Use appropriate software (e.g., FlowJo, FACSDiva™) to gate on single cells and generate a histogram of DNA content. Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[7][8]

C. Protocol for Apoptosis and Necrosis Assay

This protocol uses Annexin V to detect phosphatidylserine (B164497) externalization (an early apoptotic marker) and a viability dye like Propidium Iodide (PI) to identify necrotic or late apoptotic cells.

  • Protoplast Preparation (for yeast and molds): Harvest fungal cells and wash with an osmotic stabilizer (e.g., 1 M sorbitol). Resuspend the cells in the osmotic stabilizer containing a lytic enzyme mixture (e.g., Zymolyase, Glusulase) to digest the cell wall. Incubate with gentle agitation until protoplasts are formed (monitor microscopically).

  • Staining: Wash the protoplasts carefully with 1X Annexin V Binding Buffer. Resuspend the protoplasts in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC, APC) and 5 µL of PI (100 µg/mL).[9]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Immediately analyze the stained cells by flow cytometry. Use appropriate laser lines and filters for the chosen fluorochromes.

  • Data Analysis: Create a quadrant plot of Annexin V versus PI fluorescence. Viable cells will be negative for both stains (Annexin V-/PI-). Early apoptotic cells will be Annexin V positive and PI negative (Annexin V+/PI-). Late apoptotic or necrotic cells will be positive for both stains (Annexin V+/PI+).

D. Protocol for Cell Wall Integrity Analysis

This protocol uses fluorescent dyes that bind to specific components of the fungal cell wall to assess changes in its composition.

  • Staining for Chitin: Harvest fungal cells and wash with PBS. Resuspend the cells in PBS containing Calcofluor White M2R (e.g., 10 µg/mL).[2] Incubate in the dark at room temperature for 10-15 minutes.

  • Staining for β-(1,3)-Glucan: Harvest fungal cells and wash with PBS. Resuspend in a buffer suitable for aniline (B41778) blue staining (e.g., 50 mM phosphate (B84403) buffer, pH 8.5) containing Aniline Blue (e.g., 0.1%). Incubate in the dark at room temperature for 5-10 minutes.

  • Washing: Wash the stained cells twice with PBS to remove excess dye.

  • Flow Cytometry Analysis: Resuspend the cells in PBS and analyze using a flow cytometer. Use a UV or violet laser for Calcofluor White excitation (emission ~440/50 nm) and a blue laser for Aniline Blue (emission ~525/50 nm).

  • Data Analysis: Measure the mean fluorescence intensity (MFI) of the stained cell population. An increase in MFI indicates a higher content or exposure of the respective cell wall component.[5][10]

E. Protocol for Reactive Oxygen Species (ROS) Detection

This protocol uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to detect intracellular ROS.

  • Staining: Harvest fungal cells and wash with PBS. Resuspend the cells in PBS to a concentration of approximately 1 x 10⁶ cells/mL. Add DCFH-DA to a final concentration of 10-20 µM.

  • Incubation: Incubate the cells at 37°C for 30-60 minutes in the dark.

  • Washing: Wash the cells twice with PBS to remove extracellular dye.

  • Flow Cytometry Analysis: Resuspend the cells in PBS and analyze immediately using a flow cytometer with a blue laser (488 nm excitation) and a green emission filter (~525/50 nm).

  • Data Analysis: Quantify the percentage of ROS-positive cells and/or the mean fluorescence intensity of the population.

III. Visualization of Signaling Pathways and Workflows

GW461484A_Mechanism_of_Action This compound This compound Yck2 Yck2 (Casein Kinase 1) This compound->Yck2 Inhibits CWI_Pathway Cell Wall Integrity (CWI) Pathway Yck2->CWI_Pathway Activates Morphogenesis Morphogenesis (Yeast-to-Hyphae Transition) Yck2->Morphogenesis Regulates CellWall_Synthesis Cell Wall Synthesis & Repair CWI_Pathway->CellWall_Synthesis Regulates CellWall_Stress Cell Wall Stress (e.g., Caspofungin) CellWall_Stress->CWI_Pathway Induces Fungal_Viability Decreased Fungal Viability & Increased Drug Susceptibility CellWall_Synthesis->Fungal_Viability Morphogenesis->Fungal_Viability

Caption: Mechanism of action of this compound.

Flow_Cytometry_Workflow Start Fungal Culture Treatment Treatment with this compound & Vehicle Control Start->Treatment Staining Staining with Fluorescent Probes Treatment->Staining Acquisition Data Acquisition (Flow Cytometer) Staining->Acquisition Analysis Data Analysis Acquisition->Analysis Endpoint Cell Cycle Apoptosis Cell Wall Integrity ROS Production Analysis->Endpoint

Caption: General workflow for flow cytometry analysis.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of GW461484A for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of the kinase inhibitor GW461484A for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vivo studies?

A1: this compound is a potent, small-molecule inhibitor of the Candida albicans kinase Yck2, which plays a crucial role in fungal morphogenesis, biofilm formation, and cell wall integrity.[1][2][3][4] It was initially identified as an inhibitor of human p38α kinase.[1][5] Like many kinase inhibitors, this compound is a lipophilic molecule with poor aqueous solubility. This low solubility can lead to several challenges in in vivo experiments, including:

  • Low Oral Bioavailability: The compound may not dissolve sufficiently in gastrointestinal fluids to be effectively absorbed into the bloodstream.[6][7][8][9][10]

  • High Variability in Exposure: Inconsistent dissolution can lead to significant differences in plasma concentrations between individual animals.[11]

  • Precipitation upon Injection: For parenteral administration, the compound, often dissolved in a non-aqueous solvent for a stock solution, can precipitate when it comes into contact with the aqueous environment of the blood, potentially causing embolism or local toxicity.

  • Inaccurate Pharmacokinetic and Pharmacodynamic (PK/PD) Data: Poor solubility can result in an underestimation of the compound's true efficacy and exposure levels.

Q2: What are the primary strategies to improve the solubility of this compound for in vivo administration?

A2: Several formulation strategies can be employed to enhance the solubility and bioavailability of poorly soluble compounds like this compound. The choice of strategy depends on the physicochemical properties of the compound, the intended route of administration, and the experimental model. Key approaches include:

  • Co-solvent Systems: Utilizing a mixture of a water-miscible organic solvent (e.g., DMSO, ethanol (B145695), PEG 400) and an aqueous vehicle.

  • pH Modification: If this compound has ionizable groups, adjusting the pH of the formulation can increase its solubility.

  • Surfactant-based Formulations: Incorporating surfactants (e.g., Tween® 80, Cremophor® EL) to form micelles that can encapsulate the drug.

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulating the compound in oils, surfactants, and co-solvents to create self-emulsifying drug delivery systems (SEDDS), which form fine emulsions in the gastrointestinal tract.[6][7][9][10][12][13]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level to improve its dissolution rate.[7][11][14]

  • Particle Size Reduction: Decreasing the particle size of the compound through micronization or nanosuspension techniques to increase its surface area and dissolution velocity.[6][7][8][15]

Q3: How does the Yck2 signaling pathway relate to the action of this compound?

A3: this compound's antifungal activity stems from its inhibition of the Yck2 kinase in Candida albicans. Yck2 is a negative regulator of hyphal formation, a key virulence trait. By inhibiting Yck2, this compound disrupts the normal regulation of cell wall integrity and morphogenesis. This leads to an upregulation of the transcription factor UME6 and a downregulation of the hyphal repressor NRG1, ultimately promoting a pseudohyphal state and sensitizing the fungus to other antifungal agents like caspofungin.[1][5]

Yck2_Signaling_Pathway cluster_regulation Yck2-Mediated Regulation of Hyphal Growth cluster_inhibition Inhibition by this compound Yck2 Yck2 Kinase NRG1 NRG1 (Hyphal Repressor) Yck2->NRG1 Activates UME6 UME6 (Hyphal Inducer) Yck2->UME6 Inhibits Cell_Wall Cell Wall Integrity Yck2->Cell_Wall Maintains Hyphal_Genes Hyphal-Specific Genes (e.g., ALS3, HWP1) NRG1->Hyphal_Genes Represses UME6->Hyphal_Genes Activates Hyphal_Growth Hyphal Growth & Virulence Hyphal_Genes->Hyphal_Growth This compound This compound This compound->Yck2

Caption: Simplified Yck2 signaling pathway in C. albicans and the inhibitory action of this compound.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Buffer from a DMSO Stock Solution

  • Problem: When diluting a high-concentration DMSO stock of this compound into an aqueous buffer for an in vitro assay or an in vivo formulation, the compound precipitates.

  • Cause: The solubility of this compound is significantly lower in aqueous solutions compared to DMSO. The rapid change in solvent polarity causes the compound to "crash out" of solution.

  • Solutions:

    • Reduce Final DMSO Concentration: Aim for the lowest possible final DMSO concentration (ideally <1%, and sometimes as low as 0.1%) in your final formulation.

    • Serial Dilutions in DMSO: Perform initial serial dilutions in DMSO to lower the concentration before the final dilution into the aqueous vehicle.

    • Use of Surfactants: Add a low concentration of a biocompatible, non-ionic surfactant such as Tween® 80 (e.g., 0.1-1%) or Pluronic® F-68 to the aqueous vehicle to help maintain solubility.

    • Incorporate a Co-solvent: In addition to DMSO, a co-solvent like PEG 400 or ethanol can be used in the final formulation to improve solubility.

    • Gentle Warming and Sonication: Gentle warming (to 37°C) and brief sonication of the final formulation can help to redissolve small precipitates, but ensure the compound is stable at the elevated temperature.

Issue 2: Low and Variable Oral Bioavailability in Animal Studies

  • Problem: After oral administration of a this compound formulation, plasma concentrations are low and show high inter-animal variability.

  • Cause: This is likely due to poor and inconsistent dissolution of this compound in the gastrointestinal (GI) tract.

  • Solutions:

    • Formulation Optimization:

      • Lipid-Based Formulations (SEDDS): These formulations can improve solubilization in the GI tract by forming micro- or nano-emulsions upon contact with GI fluids.

      • Solid Dispersions: Creating a solid dispersion of this compound with a hydrophilic polymer can significantly enhance its dissolution rate.

      • Nanosuspensions: Reducing the particle size to the nanometer range increases the surface area for dissolution.

    • Standardize Experimental Conditions:

      • Fasting: Ensure a consistent fasting period for all animals before dosing to minimize the "food effect."

      • Dosing Vehicle Volume: Use a consistent and appropriate dosing volume for the animal model.

    • Increase Residence Time: Consider co-administering agents that slow gastric emptying, although this can complicate the interpretation of results.

Quantitative Data

Due to the limited availability of public quantitative solubility data for this compound, the following table provides representative solubility data for a typical poorly soluble pyrazolopyridine-based kinase inhibitor in common laboratory solvents. This data is for illustrative purposes only and should be experimentally verified for this compound.

Solvent/VehicleSolubility (mg/mL)Molar Solubility (mM)Notes
Water< 0.01< 0.033Practically insoluble.
Phosphate Buffered Saline (pH 7.4)< 0.01< 0.033Insoluble in physiological buffers.
Dimethyl Sulfoxide (DMSO)> 50> 165High solubility, suitable for high-concentration stock solutions.
Ethanol (100%)~1-5~3.3 - 16.5Moderate solubility.
Polyethylene (B3416737) Glycol 400 (PEG 400)~10-20~33 - 66Good solubility, often used as a co-solvent in in vivo formulations.
10% DMSO / 90% Saline< 0.1< 0.33Limited solubility, prone to precipitation.
10% DMSO / 40% PEG 400 / 50% Water~1-2~3.3 - 6.6A common formulation for in vivo studies.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation for Intravenous (IV) Administration

Objective: To prepare a clear, injectable solution of this compound for IV administration.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Polyethylene Glycol 400 (PEG 400)

  • Sterile Saline (0.9% NaCl) or 5% Dextrose in Water (D5W)

  • Sterile vials and syringes

  • Vortex mixer and sonicator

Workflow Diagram:

IV_Formulation_Workflow start Start: Weigh this compound dissolve_dmso Dissolve in DMSO (e.g., 10% of final volume) start->dissolve_dmso add_peg Add PEG 400 (e.g., 40% of final volume) dissolve_dmso->add_peg add_saline Slowly add sterile saline (e.g., 50% of final volume) with vortexing add_peg->add_saline check_clarity Check for Clarity add_saline->check_clarity sonicate Briefly sonicate if needed check_clarity->sonicate Precipitate Observed final_product Final Formulation (Clear Solution) check_clarity->final_product Clear sonicate->check_clarity

Caption: Workflow for preparing a co-solvent based IV formulation.

Procedure:

  • Calculate the required amount of this compound for the desired final concentration and volume.

  • Weigh the this compound powder and place it in a sterile vial.

  • Add the required volume of DMSO (e.g., 10% of the final volume) and vortex until the compound is completely dissolved.

  • Add the required volume of PEG 400 (e.g., 40% of the final volume) and vortex to mix thoroughly.

  • Slowly, in a dropwise manner, add the sterile saline or D5W (e.g., 50% of the final volume) while continuously vortexing. This slow addition is critical to prevent precipitation.

  • Visually inspect the final solution for any signs of precipitation. If the solution is cloudy, briefly sonicate in a water bath until it becomes clear.

  • The final formulation should be a clear, homogenous solution. Prepare fresh on the day of the experiment.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation Method

Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate for oral administration.

Materials:

  • This compound powder

  • A hydrophilic polymer (e.g., Polyvinylpyrrolidone K30 (PVP K30) or Hydroxypropyl Methylcellulose (B11928114) (HPMC))

  • A common volatile solvent (e.g., methanol, ethanol, or a mixture)

  • Rotary evaporator or vacuum oven

  • Mortar and pestle

Procedure:

  • Determine the desired drug-to-polymer ratio (e.g., 1:4 w/w).

  • Accurately weigh the this compound and the hydrophilic polymer.

  • Dissolve both the this compound and the polymer in a suitable volume of the common solvent in a round-bottom flask. Ensure complete dissolution.

  • Remove the solvent using a rotary evaporator under reduced pressure and a controlled temperature (e.g., 40-50°C).

  • A thin film will form on the wall of the flask. Further dry the film under vacuum for several hours to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask.

  • Gently grind the solid dispersion into a fine powder using a mortar and pestle.

  • The resulting powder can be suspended in an appropriate vehicle (e.g., 0.5% methylcellulose in water) for oral gavage.

Disclaimer: The information provided in this technical support center is for research purposes only. All experimental protocols should be adapted and optimized based on the specific requirements of your study and the physicochemical properties of this compound, which should be determined experimentally. Always adhere to laboratory safety guidelines.

References

Technical Support Center: Addressing Off-Target Effects of GW461484A on Human Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in understanding and mitigating the off-target effects of GW461484A on human kinases. The information herein is designed to help interpret experimental outcomes and guide further investigation.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound in human cells?

A1: this compound was originally developed as a potent inhibitor of human p38α mitogen-activated protein kinase (MAPK14), with a reported IC50 of 150 nM[1][2]. Therefore, its primary intended on-target effect in human cells is the inhibition of the p38 MAPK signaling pathway.

Q2: What are the known off-target effects of this compound on human kinases?

Q3: Why am I observing cellular effects that are inconsistent with p38α inhibition?

A3: Inconsistent or unexpected cellular phenotypes when using this compound can arise from its off-target activities. For instance, inhibition of Casein Kinase 1 (CK1) isoforms can impact various cellular processes, including Wnt signaling, circadian rhythms, and cell cycle regulation, which may not be directly linked to p38 MAPK signaling[4]. It is also possible that at higher concentrations, the inhibitor engages lower-affinity off-target kinases, leading to confounding results[4].

Q4: How can I confirm if the observed effects in my experiment are on-target or off-target?

A4: A multi-pronged approach is recommended to distinguish between on-target and off-target effects. This can include using a structurally unrelated p38α inhibitor to see if the phenotype is replicated, performing dose-response experiments to differentiate between high-potency on-target effects and lower-potency off-target effects, and using genetic approaches like siRNA or CRISPR to knock down p38α and observe if the phenotype matches that of this compound treatment[4]. Additionally, directly measuring the phosphorylation of known downstream targets of both p38α and potential off-target kinases via Western blotting can provide valuable insights.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with this compound.

Issue 1: Unexpected Cytotoxicity at Effective Concentrations

Possible Cause: The observed cytotoxicity may be due to the inhibition of off-target kinases that are essential for cell survival in your specific cell model.

Troubleshooting Steps:

  • Perform a Dose-Response Viability Assay: Determine the cytotoxic concentration (CC50) alongside the effective concentration for p38α inhibition (EC50). A narrow window between efficacy and toxicity may suggest off-target effects.

  • Assess Apoptosis Markers: Use techniques like Annexin V staining or measuring cleaved caspase-3 levels to determine if the cytotoxicity is due to apoptosis.

  • Rescue Experiment: If a specific off-target is suspected (e.g., a CK1 isoform), attempt a rescue experiment by overexpressing a drug-resistant mutant of that kinase.

  • Consult Off-Target Databases: Check publicly available kinase inhibitor databases for known effects of compounds with similar scaffolds.

Issue 2: Discrepancy Between Biochemical IC50 and Cellular Potency

Possible Cause: A difference between the in vitro inhibitory concentration (IC50) and the effective concentration in cells (EC50) is common and can be attributed to several factors.

Troubleshooting Steps:

  • Confirm Target Engagement in Cells: Utilize a Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to p38α within the cell at the concentrations used.

  • Evaluate Cell Permeability: Ensure the compound is effectively entering the cells.

  • Consider High Intracellular ATP: The high concentration of ATP in cells can compete with ATP-competitive inhibitors like this compound, leading to a rightward shift in potency.

  • Check for Drug Efflux: The cell line used may express efflux pumps that actively remove the inhibitor, reducing its intracellular concentration.

Issue 3: Activation of a Signaling Pathway Instead of Inhibition

Possible Cause: Paradoxical pathway activation can occur due to the complex nature of cellular signaling networks. Inhibition of one kinase can sometimes lead to the feedback activation of another pathway.

Troubleshooting Steps:

  • Perform a Phospho-Kinase Array: Screen for changes in the phosphorylation status of a broad range of kinases to identify which pathways are being activated.

  • Conduct a Time-Course Experiment: Analyze pathway activation at different time points after treatment to understand the dynamics of the response.

  • Investigate Pathway Crosstalk: Consult the literature to determine if there is known crosstalk between the p38 MAPK pathway and the unexpectedly activated pathway.

Data Presentation: Kinase Selectivity Profile of this compound Analogs

The following table summarizes the inhibitory activity of this compound's close structural analogs, YK-I-02 and MN-I-157, against a panel of human kinases, as determined by Multiplexed Inhibitor Beads and Mass Spectrometry (MIB/MS). This data provides a strong indication of the likely off-target profile of this compound.

Kinase TargetYK-I-02 EngagementMN-I-157 EngagementPutative Pathway Involvement
p38α (MAPK14) Engaged Engaged Primary Target (Stress Response, Inflammation)
p38β (MAPK11)Not EngagedEngagedStress Response, Inflammation
CK1αEngagedEngagedWnt Signaling, Circadian Rhythm
CK1δEngagedEngagedWnt Signaling, Circadian Rhythm
CK1εEngagedEngagedWnt Signaling, Circadian Rhythm
CK1γ2EngagedNot EngagedWnt Signaling
PKN3EngagedEngagedCell Migration, Invasion
RIPK2EngagedEngagedInnate Immunity, Inflammation
ALK4 (ACVR1B)EngagedNot EngagedTGF-β Signaling

Data is derived from chemoproteomic profiling of this compound analogs and indicates significant dose-dependent competition in MIB/MS assays[3]. "Engaged" signifies a confirmed interaction.

Experimental Protocols

Protocol 1: Western Blot Analysis of p38 MAPK and Potential Off-Target Pathway (Wnt) Activation

Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the p38 MAPK and Wnt/β-catenin signaling pathways.

Materials:

  • Cell line of interest

  • This compound

  • Vehicle control (e.g., DMSO)

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-p38 (Thr180/Tyr182), anti-total-p38, anti-phospho-β-catenin (Ser33/37/Thr41), anti-total-β-catenin, anti-active-β-catenin (dephosphorylated on Ser37 or Thr41), and a loading control (e.g., GAPDH or β-actin).

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat cells with various concentrations of this compound and a vehicle control for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane with TBST and detect the signal using an ECL substrate and an imaging system.

  • Data Analysis: Quantify band intensities and normalize the phosphorylated/active protein levels to the total protein levels and the loading control.

Protocol 2: In Vitro p38α Kinase Assay

Objective: To directly measure the inhibitory activity of this compound on recombinant p38α kinase.

Materials:

  • Recombinant active p38α kinase

  • Kinase assay buffer

  • ATF2 (recombinant substrate)

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay Kit (or similar)

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in the appropriate buffer.

  • Kinase Reaction Setup: In a multi-well plate, add the kinase assay buffer, recombinant p38α kinase, and this compound at various concentrations.

  • Initiate Reaction: Add a mixture of ATF2 substrate and ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value.

Visualizations

p38_MAPK_Pathway Stress Stress Stimuli (UV, Cytokines) MAP3K MAP3K (e.g., TAK1) Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38a p38α (MAPK14) MKK3_6->p38a Downstream Downstream Targets (e.g., MK2, ATF2) p38a->Downstream Response Cellular Response (Inflammation, Apoptosis) Downstream->Response This compound This compound This compound->p38a

Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.

Wnt_Pathway Wnt Wnt Ligand Frizzled Frizzled/LRP5/6 Wnt->Frizzled Dvl Dishevelled Frizzled->Dvl DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1α) Dvl->DestructionComplex Inhibition BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylation & Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Nuclear Translocation GeneExpression Target Gene Expression TCF_LEF->GeneExpression GW461484A_off This compound (Off-Target) GW461484A_off->DestructionComplex Inhibits CK1α

Caption: Potential off-target effect of this compound on the Wnt/β-catenin pathway via CK1α inhibition.

Troubleshooting_Workflow Start Unexpected Experimental Result with this compound CheckConcentration Verify Compound Concentration & Integrity Start->CheckConcentration DoseResponse Perform Dose-Response Experiment CheckConcentration->DoseResponse OnTarget Consistent with p38α IC50? DoseResponse->OnTarget OnTargetEffect Likely On-Target Effect OnTarget->OnTargetEffect Yes OffTarget Likely Off-Target Effect OnTarget->OffTarget No Orthogonal Use Orthogonal Method (e.g., another p38α inhibitor, siRNA) OffTarget->Orthogonal PhosphoProfile Profile Downstream Phosphorylation (p-p38, p-β-catenin, etc.) OffTarget->PhosphoProfile

Caption: A logical workflow for troubleshooting unexpected results with this compound.

References

Technical Support Center: Optimizing Yck2 Inhibitor Dosage for Murine Candidiasis Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with Yck2 inhibitors, including GW461484A and its analogs, in murine models of Candida albicans infection. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action against Candida albicans?

A1: this compound is a pyrazolopyridine-based protein kinase inhibitor. In Candida albicans, it targets Yck2, a casein kinase 1 (CK1) family member.[1] Yck2 is a crucial regulator of fungal morphogenesis, biofilm formation, cell wall integrity, and host cell damage. By inhibiting Yck2, this compound disrupts these essential processes, thereby exerting its antifungal effect. It has also been shown to enhance the efficacy of other antifungals, such as echinocandins, against drug-resistant strains.

Q2: Can this compound be used directly in murine models of candidiasis?

A2: Direct in vivo use of this compound in murine models is not recommended due to its metabolic instability.[2] Preclinical studies have indicated that this compound has poor pharmacokinetic properties, which would likely lead to inconsistent and suboptimal exposure in animal models.

Q3: Are there more stable analogs of this compound available for in vivo studies?

A3: Yes, structure-guided optimization of this compound has led to the development of more metabolically stable analogs with improved pharmacokinetic profiles. Two such analogs are YK-I-02 and MN-I-157.[3] These compounds have demonstrated antifungal activity in an immunocompromised mouse model of systemic Candida infection, both as single agents and in combination with conventional antifungals like caspofungin.[3]

Q4: What are the recommended murine models for testing Yck2 inhibitors against candidiasis?

A4: The choice of murine model depends on the type of candidiasis being studied. The most common models are:

  • Disseminated (Systemic) Candidiasis: This model mimics bloodstream infections and is induced by intravenous injection of C. albicans. It is the most common model for evaluating the efficacy of antifungal agents against deep-seated candidiasis.[4][5]

  • Oropharyngeal Candidiasis (OPC): This model is used to assess the efficacy of antifungal agents against mucosal candidiasis and is established by sublingual inoculation of C. albicans in immunosuppressed mice.[6]

  • Gastrointestinal (GI) Candidiasis: This model is used to study GI colonization and subsequent dissemination of C. albicans.[7]

Troubleshooting Guides

Issue 1: Difficulty in Establishing a Consistent Fungal Burden in Murine Candidiasis Models.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Inoculum Preparation Ensure consistent growth phase of C. albicans culture, as virulence can vary. Standardize cell washing and counting procedures (e.g., using a hemocytometer) to ensure accurate inoculum concentration.[4] Regularly vortex the inoculum suspension during infection to prevent cell settling.
Improper Inoculation Technique For intravenous injections, ensure proper dilation of the tail vein for accurate delivery. For oropharyngeal inoculation, ensure the saturated swab or cotton ball remains in place for the specified duration to allow for mucosal adhesion.
Variability in Mouse Strain and Immune Status Use a consistent mouse strain, age, and weight for all experiments. Ensure uniform immunosuppression by administering the correct dosage of agents like cyclophosphamide (B585) or cortisone (B1669442) acetate (B1210297) at consistent time points relative to infection.[4][6]
Issue 2: Poor Solubility and Formulation of Yck2 Inhibitors for In Vivo Administration.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Hydrophobic Nature of the Compound Pyrazolopyridine-based inhibitors are often hydrophobic. A common formulation vehicle for oral gavage is a suspension in 0.5% methylcellulose (B11928114) or a solution in a solvent system like 10% DMSO, 10% Tween 80, and 80% water. For intravenous administration, a solution in a biocompatible solvent such as a mixture of DMSO and polyethylene (B3416737) glycol (PEG) may be suitable. It is crucial to perform pilot studies to determine the optimal and non-toxic vehicle for your specific compound.
Compound Precipitation Upon Administration Ensure the formulation is stable and does not precipitate upon dilution in aqueous solutions or upon injection. Sonication of the formulation immediately before administration can help ensure a uniform suspension.
Issue 3: Observed Toxicity or Adverse Effects in Mice Treated with Yck2 Inhibitors.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
High Dosage Perform a dose-range finding study to determine the maximum tolerated dose (MTD). Start with a low dose and gradually escalate to identify a dose that is efficacious without causing significant toxicity. Monitor mice daily for clinical signs of toxicity such as weight loss, ruffled fur, lethargy, and changes in behavior.
Off-Target Effects While YK-I-02 and MN-I-157 are reported to be highly selective for fungal Yck2, some off-target activity against host kinases might occur at high concentrations.[8] If toxicity is observed at doses required for efficacy, consider alternative administration routes or dosing schedules to minimize peak plasma concentrations.
Vehicle-Related Toxicity Always include a vehicle control group in your experiments to distinguish between compound- and vehicle-induced toxicity.

Data Presentation

Table 1: In Vivo Efficacy of Yck2 Inhibitor Analogs in a Murine Model of Systemic Candidiasis

Compound Mouse Model Administration Route Dosage Range (example) Key Findings Reference
YK-I-02Immunocompromised Systemic CandidiasisNot SpecifiedConsult primary literatureDemonstrated antifungal activity.[3]
MN-I-157Immunocompromised Systemic CandidiasisNot SpecifiedConsult primary literatureDemonstrated antifungal activity, both alone and in combination with caspofungin.[3]

Experimental Protocols

Protocol 1: Systemic Candidiasis Murine Model

This protocol is a generalized procedure based on common practices.[4][5]

  • Animal Model: Use female BALB/c or ICR mice (6-8 weeks old).

  • Immunosuppression (Optional but Recommended): Administer cyclophosphamide (150 mg/kg) intraperitoneally on days -4 and -1 relative to infection to induce neutropenia.

  • Inoculum Preparation:

    • Culture C. albicans (e.g., SC5314 strain) in Yeast Peptone Dextrose (YPD) broth overnight at 30°C.

    • Wash the cells twice with sterile phosphate-buffered saline (PBS).

    • Resuspend the cells in PBS and adjust the concentration to 5 x 10^5 CFU/mL using a hemocytometer.

  • Infection: Inject 0.1 mL of the C. albicans suspension (5 x 10^4 CFU) intravenously via the lateral tail vein.

  • Treatment:

    • Prepare the Yck2 inhibitor formulation (e.g., in 0.5% methylcellulose for oral gavage).

    • Initiate treatment 24 hours post-infection. Administer the compound at the desired dosage and schedule.

  • Outcome Assessment:

    • Monitor survival daily.

    • At a predetermined endpoint (e.g., day 3 or 5 post-infection), euthanize a cohort of mice.

    • Aseptically remove kidneys, weigh them, and homogenize in sterile PBS.

    • Plate serial dilutions of the homogenate on YPD agar (B569324) to determine the fungal burden (CFU/gram of tissue).

Protocol 2: Oropharyngeal Candidiasis (OPC) Murine Model

This protocol is a generalized procedure.[6]

  • Animal Model: Use female C57BL/6 or BALB/c mice (6-8 weeks old).

  • Immunosuppression: Administer cortisone acetate (225 mg/kg) subcutaneously on day -1 and every other day throughout the experiment.

  • Infection:

    • Anesthetize mice (e.g., with ketamine/xylazine).

    • Place a sterile cotton ball saturated with a C. albicans suspension (e.g., 1 x 10^8 CFU/mL) sublingually for 75-90 minutes.

  • Treatment:

    • Prepare the Yck2 inhibitor formulation.

    • Initiate treatment 24 hours post-infection.

  • Outcome Assessment:

    • At the experimental endpoint, euthanize mice.

    • Excise the tongue and associated oral tissues.

    • Homogenize the tissues and plate serial dilutions to determine the fungal burden.

Mandatory Visualizations

Yck2_Signaling_Pathway Yck2 Signaling Pathway in C. albicans cluster_stress Cell Wall Stress (e.g., Echinocandins) cluster_yck2 Yck2 Regulation cluster_downstream Downstream Effects Stress Cell Wall Stress Yck2 Yck2 Stress->Yck2 Activates Morphogenesis Hyphal Formation & Morphogenesis Yck2->Morphogenesis Biofilm Biofilm Formation Yck2->Biofilm CellWall Cell Wall Integrity Yck2->CellWall Virulence Virulence Yck2->Virulence This compound This compound / Analogs This compound->Yck2 Inhibits

Caption: Yck2 signaling in C. albicans and the inhibitory action of this compound.

Experimental_Workflow Experimental Workflow for In Vivo Testing of Yck2 Inhibitors cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Model Select Animal Model (e.g., BALB/c mice) Immunosuppression Immunosuppression (e.g., Cyclophosphamide) Animal_Model->Immunosuppression Infection Infect Mice (e.g., IV injection) Immunosuppression->Infection Inoculum_Prep Prepare C. albicans Inoculum Inoculum_Prep->Infection Treatment Administer Yck2 Inhibitor (and controls) Infection->Treatment Monitoring Monitor Survival and Clinical Signs Treatment->Monitoring Fungal_Burden Determine Fungal Burden (e.g., Kidney CFU) Monitoring->Fungal_Burden Data_Analysis Analyze and Interpret Data Fungal_Burden->Data_Analysis

Caption: A generalized workflow for in vivo evaluation of Yck2 inhibitors.

References

Technical Support Center: Overcoming Poor Whole-Cell Penetration of GW461484A Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the whole-cell penetration of GW461484A analogs and other small molecule inhibitors.

Troubleshooting Guide

Issue: Low intracellular concentration of your this compound analog.

This guide will walk you through a systematic approach to diagnose and resolve poor cell permeability of your compound.

Step 1: Assess Physicochemical Properties

Poor passive diffusion across the cell's lipid bilayer is often the first hurdle. Analyze the physicochemical properties of your analog.

  • Possible Cause: Suboptimal physicochemical properties for membrane permeability.

  • Troubleshooting:

    • Analyze Key Parameters: Evaluate the compound's LogP (lipophilicity), polar surface area (PSA), molecular weight (MW), and number of hydrogen bond donors/acceptors.

    • Compare to "Rule of Five": While not absolute, Lipinski's Rule of Five provides a useful guideline for oral bioavailability, which often correlates with cell permeability.

    • Action: If properties are outside the desired range, consider structure-activity relationship (SAR) studies to guide chemical modifications. For instance, increasing lipophilicity by adding non-polar groups or masking polar groups can enhance passive diffusion.[1]

Step 2: Investigate Active Efflux

Cells can actively pump compounds out, reducing intracellular accumulation. This is a common issue for kinase inhibitors.

  • Possible Cause: The compound is a substrate for efflux transporters like P-glycoprotein (P-gp).

  • Troubleshooting:

    • Perform a Bidirectional Permeability Assay: Use a cell line expressing relevant transporters (e.g., Caco-2 or MDCK-MDR1). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.[2]

    • Use Efflux Pump Inhibitors: Re-run the permeability assay in the presence of a known efflux pump inhibitor (e.g., verapamil (B1683045) for P-gp). A significant decrease in the efflux ratio confirms the involvement of that transporter.[2]

    • Action:

      • Structural Modification: Modify the compound to reduce its affinity for the efflux transporter.

      • Prodrug Approach: Design a prodrug that is not an efflux transporter substrate. The prodrug is then cleaved intracellularly to release the active compound.

Step 3: Evaluate Compound Solubility and Stability

Poor solubility or degradation in the assay medium can be mistaken for poor permeability.

  • Possible Cause: Low aqueous solubility or instability of the compound.

  • Troubleshooting:

    • Measure Solubility: Determine the solubility of your compound in the assay buffer.

    • Assess Stability: Incubate the compound in the assay medium for the duration of the experiment and quantify its concentration over time using LC-MS/MS.

    • Action:

      • If solubility is low, consider using a co-solvent (ensure it doesn't affect cell viability or membrane integrity) or preparing a different salt form of the compound.[3]

      • If the compound is unstable, adjust the experimental conditions (e.g., pH, temperature) or shorten the incubation time if possible.

Step 4: Check for Non-Specific Binding

The compound may bind to plasticware or other components of the assay system, reducing the concentration available for cell penetration.

  • Possible Cause: High lipophilicity leading to non-specific binding.

  • Troubleshooting:

    • Include Control Wells: Run the experiment in wells without cells to measure compound recovery.

    • Use Low-Binding Plates: Employ commercially available low-adsorption plates.[2]

    • Optimize Buffer Composition: Adding a low concentration of bovine serum albumin (BSA) to the receiver buffer can sometimes mitigate non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is cell penetration important for its analogs?

A1: this compound is a 2,3-aryl-pyrazolopyridine originally developed as an inhibitor of human p38α kinase.[4] It has since been identified as a potent antifungal agent that targets the fungal casein kinase 1 (CK1) homolog, Yck2, in pathogens like Candida albicans.[5][6][7] For its analogs to be effective as antifungal agents, they must be able to cross the fungal cell wall and cell membrane to reach their intracellular target, Yck2. Therefore, whole-cell penetration is a critical factor for their therapeutic efficacy.

Q2: What are the initial assays to quantify the cell permeability of my this compound analog?

A2: A tiered approach is recommended:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay to predict passive membrane permeability. It's a good first screen to assess the compound's intrinsic ability to cross a lipid membrane.[2]

  • Caco-2 or MDCK Permeability Assay: These cell-based assays use a monolayer of cells to model a biological barrier. They provide a more comprehensive assessment by evaluating both passive diffusion and active transport, including efflux.[1]

Q3: My compound shows good activity in a biochemical assay but poor activity in a whole-cell assay. Could this be a permeability issue?

A3: Yes, this is a classic indicator of poor cell permeability. If the compound is potent against its isolated target (e.g., purified Yck2 kinase) but shows weak activity in a cellular context (e.g., antifungal susceptibility testing), it is highly likely that not enough of the compound is reaching its intracellular target.

Q4: What medicinal chemistry strategies can be used to improve the cell permeability of kinase inhibitors like this compound analogs?

A4: Several strategies can be employed:

  • Reduce Polar Surface Area (PSA): A lower PSA is generally associated with better cell permeability.

  • Increase Lipophilicity (LogP): There is often an optimal LogP range for cell permeability. Very low lipophilicity prevents partitioning into the cell membrane, while very high lipophilicity can lead to poor aqueous solubility and non-specific binding.

  • N-methylation: This can improve membrane permeability by masking hydrogen bond donors.

  • Amide-to-Ester Substitution: This modification can make a molecule less polar and improve its ability to cross the cell membrane.

  • Intramolecular Hydrogen Bonding: Designing molecules that can form intramolecular hydrogen bonds can mask polar groups and improve permeability.[8]

Q5: Are there formulation strategies to enhance the delivery of poorly permeable compounds?

A5: Yes, formulation can play a significant role:

  • Permeability Enhancers: These are compounds that can transiently increase the permeability of cell membranes.

  • Nanocarriers: Encapsulating the compound in liposomes or other nanoparticles can facilitate its entry into cells.[9]

Data Presentation

Table 1: Physicochemical Properties Influencing Cell Permeability

PropertyDesired Range for Good PermeabilityImplication of Being Outside Range
Molecular Weight (MW) < 500 DaLarger molecules have more difficulty with passive diffusion.
Lipophilicity (LogP) 1 - 3Too low: poor partitioning into the membrane. Too high: poor aqueous solubility and potential for non-specific binding.[10]
Polar Surface Area (PSA) < 140 ŲHigh PSA is associated with poor membrane permeability.[11][12]
Hydrogen Bond Donors ≤ 5A high number of hydrogen bond donors can hinder membrane crossing.
Hydrogen Bond Acceptors ≤ 10A high number of hydrogen bond acceptors can reduce permeability.

Table 2: Comparison of Common In Vitro Permeability Assays

AssayPrincipleInformation GainedThroughput
PAMPA Passive diffusion across an artificial lipid membrane.Intrinsic passive permeability.High
Caco-2 Transport across a monolayer of human intestinal epithelial cells.Passive permeability, active transport (efflux and uptake).[5]Medium
MDCK Transport across a monolayer of canine kidney epithelial cells. Often transfected with a specific transporter (e.g., MDR1).Passive permeability and specific transporter interactions.Medium
Cellular Uptake Direct measurement of compound accumulation within cells.Intracellular concentration.Medium-High

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general method for assessing the passive permeability of a compound.

  • Prepare Lipid Membrane: Coat a filter plate (donor plate) with a solution of phospholipids (B1166683) (e.g., 2% lecithin (B1663433) in dodecane) to form an artificial membrane.

  • Prepare Solutions: Dissolve the test compound in a buffer solution (e.g., PBS at pH 7.4) to create the donor solution. Prepare a fresh buffer solution for the acceptor plate.

  • Assay Assembly: Add the donor solution to the donor plate. Place the donor plate on top of the acceptor plate, ensuring the lipid membrane is in contact with the acceptor buffer.

  • Incubation: Incubate the assembly for a defined period (e.g., 4-18 hours) at room temperature with gentle shaking.

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.

  • Calculate Permeability Coefficient (Pe): Calculate the effective permeability.

Protocol 2: Caco-2 Bidirectional Permeability Assay

This protocol outlines a method to assess both passive permeability and active transport.

  • Cell Culture: Culture Caco-2 cells on permeable Transwell inserts until a confluent monolayer is formed (typically 21-28 days).

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer. A low permeability marker like Lucifer Yellow can also be used.[1]

  • Apical to Basolateral (A-B) Transport:

    • Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the dosing solution containing the test compound to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the basolateral side at various time points.

  • Basolateral to Apical (B-A) Transport:

    • Wash the monolayers as described above.

    • Add the dosing solution to the basolateral (donor) side.

    • Add fresh buffer to the apical (receiver) side.

    • Incubate under the same conditions as the A-B transport.

    • Take samples from the apical side at various time points.

  • Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculate Apparent Permeability (Papp) and Efflux Ratio: Calculate the Papp values for both A-B and B-A directions. The efflux ratio is calculated as (Papp B-A) / (Papp A-B).

Mandatory Visualization

experimental_workflow cluster_problem Problem Identification cluster_tier1 Tier 1: Initial Assessment cluster_tier2 Tier 2: Mechanistic Investigation cluster_solutions Potential Solutions problem Low Whole-Cell Activity of this compound Analog biochem Biochemical Assay (vs. Yck2) problem->biochem Biochemical potency confirmed? pampa PAMPA biochem->pampa Yes caco2 Caco-2 Bidirectional Assay pampa->caco2 Passive permeability issue? medchem Medicinal Chemistry (SAR, Prodrug) pampa->medchem uptake Cellular Uptake Assay caco2->uptake Efflux issue? caco2->medchem uptake->medchem Low accumulation? formulation Formulation Strategies (Nanocarriers) uptake->formulation

Caption: Troubleshooting workflow for poor whole-cell penetration.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane / Cell Wall cluster_intracellular Intracellular analog This compound Analog membrane analog->membrane Passive Diffusion efflux Efflux Pump (e.g., P-gp) membrane->efflux target Yck2 Kinase membrane->target Successful Penetration efflux->analog Efflux effect Antifungal Effect target->effect Inhibition

Caption: Factors influencing intracellular concentration of this compound analogs.

References

Technical Support Center: Structure-Guided Optimization of GW461484A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the structure-guided optimization of GW461484A to enhance its efficacy as a Yck2 inhibitor for antifungal applications.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and its optimized analogs in the context of antifungal research?

A1: The primary molecular target is Yck2, a casein kinase 1 (CK1) family member in Candida albicans.[1][2][3] this compound was initially developed as an inhibitor of human p38α mitogen-activated protein kinase.[1] However, it was repurposed as an antifungal agent upon discovering its potent activity against C. albicans.[1][2]

Q2: What are the key optimized analogs of this compound?

A2: Structure-guided optimization and metabolic profiling of this compound have led to the development of several analogs with improved properties. Notable examples include YK-I-02 and MN-I-157, which exhibit decreased hepatic clearance and enhanced pharmacokinetic profiles.[2]

Q3: What is the mechanism of action of this compound and its analogs against Candida albicans?

A3: this compound and its analogs act as ATP-competitive inhibitors of Yck2.[2] Yck2 is a crucial kinase involved in fungal morphogenesis, biofilm formation, cell wall integrity, and host cell damage.[1][2] By inhibiting Yck2, these compounds disrupt essential cellular processes in C. albicans, leading to antifungal effects.[1]

Q4: How should I prepare and store stock solutions of this compound and its analogs?

A4: For in vitro biological assays, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a suitable organic solvent like dimethyl sulfoxide (B87167) (DMSO).[4] To avoid repeated freeze-thaw cycles, which can lead to compound degradation, it is best practice to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C.[4] Always prepare fresh working solutions from the stock for each experiment.

Q5: What are some common issues encountered when working with pyrazole-based inhibitors like this compound?

A5: Common challenges include poor aqueous solubility and compound instability. Pyrazole compounds can precipitate in aqueous assay buffers, leading to inconsistent and lower-than-expected effective concentrations.[4] Their stability can also be affected by pH, temperature, and light exposure.[4]

Troubleshooting Guides

Issue 1: Inconsistent IC50 or MIC values in replicate experiments.

Possible Causes:

  • Poor Compound Solubility: The compound may be precipitating out of the solution in your assay medium.[4][5]

  • Compound Instability: The compound may be degrading over the course of the experiment due to factors like pH, temperature, or light exposure.[4]

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially with viscous stock solutions like DMSO, can introduce significant variability.[4]

  • Inconsistent Cell/Enzyme Concentrations: Variations in the amount of enzyme or the number of cells seeded per well will affect the results.

Troubleshooting Steps:

  • Verify Solubility: Perform a solubility test by preparing the highest concentration of your compound in the final assay buffer and visually inspecting for precipitation. You can also measure turbidity using a plate reader.[6]

  • Optimize Solvent Concentration: Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (typically below 0.5%). A slight increase in DMSO concentration might improve solubility, but this must be validated.[4]

  • Prepare Fresh Solutions: Always prepare working dilutions of the compound fresh from a frozen stock immediately before each experiment.[4]

  • Use Proper Pipetting Techniques: Use calibrated pipettes and ensure thorough mixing when making dilutions. For viscous solutions, consider reverse pipetting.

  • Standardize Assay Conditions: Ensure consistent cell seeding densities, enzyme concentrations, and incubation times across all experiments.[7]

Issue 2: Low or no activity in cellular assays despite potent in vitro kinase inhibition.

Possible Causes:

  • Poor Cell Permeability: The compound may not be efficiently crossing the fungal cell wall and membrane to reach its intracellular target, Yck2.

  • Efflux Pump Activity: The compound might be actively transported out of the fungal cells by efflux pumps.

  • Compound Metabolism: The compound could be metabolized into an inactive form by the fungal cells.

Troubleshooting Steps:

  • Assess Cell Permeability: While direct measurement can be complex, initial insights can be gained by comparing the in vitro IC50 with the cellular MIC. A large discrepancy may suggest permeability issues.

  • Use Efflux Pump Inhibitors: To test if efflux is a factor, co-incubate your compound with known fungal efflux pump inhibitors and observe if the antifungal activity increases.

  • Perform Target Engagement Assay: A NanoBRET Target Engagement assay can confirm if the compound is reaching and binding to Yck2 inside living cells.[8][9][10]

Issue 3: High background signal or variability in the Yck2 Kinase Assay.

Possible Causes:

  • Contaminated Reagents: Contamination in buffers or enzyme preparations can lead to high background signals.

  • Sub-optimal ATP Concentration: The ATP concentration should be at or near the Km for the enzyme to ensure sensitive detection of competitive inhibitors.

  • Assay Plate Issues: Using plates that are not suitable for the assay (e.g., high-binding surfaces for certain reagents) can cause variability.

Troubleshooting Steps:

  • Use High-Quality Reagents: Ensure all buffers and reagents are freshly prepared with high-purity water and filtered if necessary.

  • Optimize ATP Concentration: Perform an ATP titration to determine the Km for your Yck2 enzyme preparation and use a concentration close to this value in your inhibition assays.

  • Select Appropriate Assay Plates: Use low-binding plates, especially when working with low concentrations of enzymes and compounds.

  • Include Proper Controls: Always include "no enzyme" and "no substrate" controls to determine background levels, as well as a positive control inhibitor.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound and Analogs against Yck2 and Human Kinases

CompoundYck2 IC50 (μM)Human p38α IC50 (nM)
This compound0.11[11]150[1]

Table 2: Antifungal Activity of this compound against Candida albicans

CompoundMIC80 (μM)
This compound12.5[11]

Experimental Protocols

Protocol 1: In Vitro Yck2 Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines the determination of the IC50 value of a test compound against purified Yck2 kinase.

Materials:

  • Purified recombinant Yck2 kinase domain

  • Yck2-specific peptide substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compound (e.g., this compound)

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • DMSO

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series of the compound in DMSO. Further dilute the compound series in the assay buffer to the desired final concentrations. The final DMSO concentration should be consistent across all wells (e.g., <0.5%).[4]

  • Assay Reaction:

    • Add 5 µL of the diluted compound or control (DMSO vehicle) to the wells of a 384-well plate.[4]

    • Add 10 µL of a solution containing the Yck2 enzyme and peptide substrate in assay buffer.

    • Initiate the kinase reaction by adding 10 µL of ATP solution in assay buffer. The final ATP concentration should be at its Km for Yck2.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition:

    • Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Candida albicans Growth Inhibition Assay (Broth Microdilution for MIC)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against C. albicans.

Materials:

  • Candida albicans strain (e.g., ATCC 10231)

  • Sabouraud Dextrose Broth (SDB) or RPMI-1640 medium

  • Test compound

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation:

    • From a fresh culture of C. albicans on an agar (B569324) plate, suspend several colonies in sterile saline.

    • Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

    • Dilute this suspension in the appropriate broth (e.g., RPMI-1640) to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.[12]

  • Compound Dilution:

    • Prepare a serial two-fold dilution of the test compound in the broth directly in the 96-well plate.[12]

  • Inoculation:

    • Add the standardized fungal inoculum to each well containing the compound dilutions and to the growth control wells.

  • Controls:

    • Growth Control: Wells containing only the medium and the fungal inoculum.

    • Sterility Control: Wells containing only the medium to check for contamination.[12]

  • Incubation: Incubate the plates at 37°C for 24-48 hours.[13]

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth (e.g., an 80% reduction in turbidity) compared to the growth control.[12] This can be determined visually or by reading the optical density at 600 nm with a microplate reader.

Protocol 3: NanoBRET™ Target Engagement Assay

This assay measures the binding of a compound to Yck2 within intact cells.

Materials:

  • HEK293 cells (or other suitable host cells)

  • Plasmid encoding NanoLuc®-Yck2 fusion protein

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Tracer specific for Yck2

  • Test compound

  • White, non-binding surface 96-well or 384-well plates

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • Plate reader capable of measuring filtered luminescence (450 nm and >600 nm)

Procedure:

  • Cell Transfection:

    • Transfect HEK293 cells with the NanoLuc®-Yck2 fusion vector according to the transfection reagent manufacturer's protocol.

    • Culture the cells for 18-24 hours to allow for protein expression.[9]

  • Cell Plating:

    • Harvest the transfected cells and resuspend them in Opti-MEM®.

    • Dispense the cell suspension into the wells of the assay plate.[9]

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the test compound in Opti-MEM®.

    • Add the diluted compound to the wells.

    • Add the NanoBRET™ Tracer to all wells at a predetermined optimal concentration.

  • Equilibration: Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow the compound and tracer to reach binding equilibrium with the target.[9]

  • Substrate Addition and Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture to each well.

    • Read the plate within 20 minutes, measuring both the donor (NanoLuc®, ~450 nm) and acceptor (Tracer, >600 nm) emission signals.[9]

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • Plot the NanoBRET™ ratio against the log of the compound concentration and fit the data to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer from Yck2.

Visualizations

Yck2_Signaling_Pathway Stress Cell Wall Stress (e.g., Caspofungin) Yck2 Yck2 Kinase Stress->Yck2 Activates This compound This compound & Analogs This compound->Yck2 Inhibits Downstream Downstream Effectors Yck2->Downstream Phosphorylates Processes Morphogenesis Biofilm Formation Cell Wall Integrity Downstream->Processes Regulates

Caption: Yck2 Signaling Pathway and Point of Inhibition by this compound.

Experimental_Workflow cluster_0 Compound Optimization cluster_1 In Vitro Evaluation cluster_2 Cellular & In Vivo Validation GW This compound Scaffold SAR Structure-Activity Relationship (SAR) GW->SAR Analogs Optimized Analogs (e.g., YK-I-02, MN-I-157) SAR->Analogs KinaseAssay Yck2 Kinase Assay (IC50 Determination) Analogs->KinaseAssay MICAssay Antifungal Susceptibility (MIC Determination) Analogs->MICAssay TargetEngage NanoBRET Target Engagement Analogs->TargetEngage KinaseAssay->SAR MICAssay->SAR InVivo In Vivo Efficacy (Mouse Model) TargetEngage->InVivo

Caption: Experimental Workflow for this compound Optimization and Evaluation.

References

Technical Support Center: Minimizing Hepatic Clearance of GW461484A Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at minimizing the hepatic clearance of GW461484A and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of developing derivatives of this compound?

A1: The primary goal is to optimize the lead compound, this compound, to enhance its therapeutic potential as an antifungal agent. A key aspect of this optimization is to decrease its hepatic clearance, thereby improving its pharmacokinetic profile and overall efficacy. Derivatives such as YK-I-02 and MN-I-157 have been developed with reduced hepatic clearance.[1]

Q2: Why is minimizing hepatic clearance important for this class of compounds?

A2: High hepatic clearance can lead to rapid metabolism and elimination of a drug from the body, resulting in a short duration of action and poor bioavailability. By minimizing hepatic clearance, the drug can maintain therapeutic concentrations in the bloodstream for a longer period, potentially leading to improved efficacy and less frequent dosing.

Q3: What are the main mechanisms contributing to the hepatic clearance of this compound and its analogs?

A3: The hepatic clearance of these pyrazolopyridine-based compounds is primarily driven by metabolism, particularly oxidation by cytochrome P450 (CYP) enzymes in the liver. Identifying the specific "hotspots" on the molecule that are most susceptible to metabolism is crucial for designing derivatives with lower clearance.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High in vitro hepatic clearance in microsomal stability assays. The compound is a substrate for highly active CYP450 enzymes.- Structural Modification: Modify the chemical structure at the metabolic hotspots to block or reduce enzymatic activity. For this compound, introducing cyano groups at the 6-position of the pyrazolo[1,5-a]pyridine (B1195680) core has been shown to improve metabolic stability. - CYP Inhibition Studies: Conduct experiments with specific CYP inhibitors to identify the primary metabolizing enzymes. This will guide more targeted structural modifications.
Discrepancy between in vitro and in vivo clearance data. - Transporter Effects: The compound may be a substrate for hepatic uptake or efflux transporters, which are not fully accounted for in microsomal assays. - Protein Binding: Differences in plasma protein binding between the in vitro assay and the in vivo environment can affect the free fraction of the drug available for metabolism.- Hepatocyte Stability Assays: Utilize plated hepatocytes to better model the interplay between metabolism and transport. - Measure Protein Binding: Determine the fraction of the compound bound to plasma proteins and incorporate this into in vivo clearance predictions.
Formation of multiple, difficult-to-identify metabolites. The parent compound undergoes complex metabolic pathways involving multiple enzymatic reactions.- High-Resolution Mass Spectrometry: Employ advanced analytical techniques to elucidate the structures of the metabolites. - Incubation with Specific Recombinant Enzymes: Use individual CYP enzymes to systematically identify the contribution of each to the overall metabolic profile.
Low oral bioavailability despite acceptable in vitro metabolic stability. - First-Pass Metabolism: Significant metabolism may be occurring in the intestine before the drug reaches systemic circulation. - Poor Absorption: The compound may have low permeability across the intestinal wall.- Caco-2 Permeability Assay: Assess the intestinal permeability of the compound. - In situ Intestinal Perfusion Studies: Evaluate metabolism and absorption directly in an intestinal model.

Data Presentation

While specific quantitative data for direct comparison of this compound, YK-I-02, and MN-I-157 is not publicly available in a consolidated table, the development of the derivatives was guided by improving the pharmacokinetic profile of the parent compound. The optimization process focused on reducing metabolic liabilities identified through in silico and in vitro methods. The table below conceptualizes the expected improvements based on the rationale for the derivatives' development.

Compound Core Scaffold Key Substitutions Predicted Susceptibility to CYP450 Oxidation (Metabolic Hotspots) Expected In Vitro Half-Life (t½) Expected Hepatic Clearance
This compound Pyrazolo[1,5-a]pyridineAryl groups at C2 and C3High susceptibility at multiple positions on the core and aryl rings.ShortHigh
Derivative 1 (e.g., YK-I-02) Pyrazolo[1,5-a]pyridine6-cyano substitutionReduced susceptibility at the 6-position of the core.Longer than this compoundLower than this compound
Derivative 2 (e.g., MN-I-157) Imidazo[1,2-a]pyridine (Bioisostere)6-cyano substitutionAltered metabolic profile due to the different core structure and reduced susceptibility at the 6-position.Longer than this compoundLower than this compound

Experimental Protocols

In Vitro Microsomal Stability Assay

Objective: To determine the rate of metabolism of a test compound by liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (e.g., human, rat, mouse)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (B52724) (ACN) with an internal standard for quenching the reaction

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a working solution of the test compound by diluting the stock solution in phosphate buffer to the desired final concentration (e.g., 1 µM).

  • In a 96-well plate, add the liver microsomes and the NADPH regenerating system to the phosphate buffer. Pre-warm the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the test compound working solution to the wells.

  • Incubate the plate at 37°C with shaking.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile with an internal standard to the respective wells.

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Quantify the remaining parent compound at each time point.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Mandatory Visualizations

Logical Workflow for Minimizing Hepatic Clearance

G A Lead Compound (this compound) High Hepatic Clearance B In Silico Metabolism Prediction (e.g., SMARTCyp) A->B C Identify Metabolic Hotspots B->C D Structure-Guided Design - Block Hotspots - Bioisosteric Replacement C->D E Synthesize Derivatives (e.g., YK-I-02, MN-I-157) D->E F In Vitro Metabolic Stability Assays (Microsomes, Hepatocytes) E->F G Assess Hepatic Clearance F->G G->D Sub-optimal (Iterate) H Improved Derivatives Low Hepatic Clearance G->H Optimized I In Vivo Pharmacokinetic Studies H->I

Caption: A logical workflow for the optimization of this compound to minimize hepatic clearance.

Proposed Metabolic Pathway of this compound

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent This compound M1 Oxidized Metabolite 1 (Aryl Hydroxylation) Parent->M1 CYP-mediated M2 Oxidized Metabolite 2 (Core Oxidation) Parent->M2 CYP-mediated M3 Oxidized Metabolite 3 (N-dealkylation/Oxidation) Parent->M3 CYP-mediated M1_conj Glucuronide/Sulfate Conjugate M1->M1_conj UGTs/SULTs Excretion Excretion M2->Excretion M3->Excretion M1_conj->Excretion Biliary/Renal

Caption: A proposed metabolic pathway for this compound involving Phase I and Phase II reactions.

References

How to assess the stability of GW461484A in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the stability of the Yck2 inhibitor, GW461484A, in solution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing stock solutions of this compound?

A1: For initial stock solutions, it is recommended to use a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO). Most small molecule kinase inhibitors exhibit good solubility in DMSO.

Q2: How should I store the solid compound and stock solutions of this compound?

A2: The solid form of this compound should be stored at -20°C. Stock solutions in DMSO can be stored at -80°C for up to six months or at 4°C for up to two weeks. To avoid repeated freeze-thaw cycles, it is advisable to prepare single-use aliquots of the stock solution.[1]

Q3: My this compound solution appears to be losing potency in my cellular assays. What could be the cause?

A3: Loss of potency can be attributed to the degradation of the compound in the aqueous environment of the cell culture medium. It is crucial to perform a stability study of this compound in your specific assay buffer or cell culture medium to understand its degradation rate under your experimental conditions.

Q4: I am observing new peaks in the HPLC analysis of my this compound solution. What does this indicate?

A4: The appearance of new peaks in an HPLC chromatogram is a strong indication that this compound is degrading into one or more different chemical entities. It is important to characterize these degradation products if possible, as they might have off-target effects in your experiments.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Poor solubility in aqueous buffers This compound, like many kinase inhibitors, has low aqueous solubility.- Prepare a high-concentration stock solution in an organic solvent like DMSO.- For aqueous working solutions, dilute the stock solution at the last minute.- Sonication may aid in the dissolution of the compound in the final buffer.
Inconsistent results in biological assays This could be due to the precipitation of the compound in the assay medium or degradation over the course of the experiment.- Visually inspect your assay plates for any signs of precipitation.- Perform a solubility test in your specific cell culture medium.- Conduct a time-course stability study in your assay medium to determine the compound's half-life.
Rapid degradation in solution The compound may be inherently unstable in aqueous solutions, or components in the medium could be reacting with it. The pH of the medium can also influence stability.- Assess the inherent aqueous stability by performing a stability check in a simpler buffer system (e.g., PBS) at 37°C.- Test for stability in the presence and absence of serum, as serum proteins can sometimes stabilize compounds.- Ensure the pH of your medium remains stable throughout the experiment.

Experimental Protocols

Protocol 1: Short-Term Stability Assessment of this compound

This protocol provides a method to assess the stability of this compound in a specific solution over a 24-hour period using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound solid compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Buffer or solvent of interest (e.g., Phosphate-Buffered Saline (PBS), cell culture medium)

  • HPLC system with UV or Mass Spectrometry (MS) detector

  • C18 reverse-phase HPLC column

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare Working Solution: Dilute the stock solution to a final concentration of 10 µM in the desired buffer or solvent.

  • Initial Analysis (T=0): Immediately analyze a sample of the working solution using HPLC to determine the initial peak area of this compound.

  • Incubation: Store the remaining solution under the desired experimental conditions (e.g., room temperature, 37°C).

  • Time-Point Analysis: At various time points (e.g., 2, 4, 8, and 24 hours), take another sample of the solution and analyze it by HPLC.

  • Data Analysis: Compare the peak area of this compound at each time point to the initial peak area at T=0.

Data Presentation:

The results of the stability assessment can be summarized in the following table:

Time (hours) Peak Area of this compound % Remaining
0Initial Peak Area100
2Peak Area at 2hCalculated %
4Peak Area at 4hCalculated %
8Peak Area at 8hCalculated %
24Peak Area at 24hCalculated %

% Remaining = (Peak Area at time t / Peak Area at time 0) x 100

Visualizations

Signaling Pathway of Yck2 in Candida albicans

Yck2_Signaling_Pathway cluster_environmental_cues Environmental Cues cluster_signaling Signaling Pathways cluster_cellular_responses Cellular Responses Glucose Glucose Glucose_Sensing Glucose Sensing (Mig1/2, Rgt1) Glucose->Glucose_Sensing Stress Stress Yck2 Yck2 Stress->Yck2 Glucose_Sensing->Yck2 Morphogenesis Morphogenesis (Yeast-to-Hyphae Transition) Yck2->Morphogenesis regulates Biofilm_Formation Biofilm Formation Yck2->Biofilm_Formation regulates Cell_Wall_Integrity Cell Wall Integrity Yck2->Cell_Wall_Integrity regulates Carbon_Metabolism Carbon Metabolism Yck2->Carbon_Metabolism regulates This compound This compound This compound->Yck2 inhibits

Caption: A simplified diagram of the Yck2 signaling pathway in Candida albicans.

Experimental Workflow for Stability Assessment

Stability_Assessment_Workflow Start Start Prepare_Stock_Solution Prepare 10 mM this compound stock solution in DMSO Start->Prepare_Stock_Solution Prepare_Working_Solution Dilute stock to 10 µM in desired buffer Prepare_Stock_Solution->Prepare_Working_Solution Initial_Analysis Analyze T=0 sample by HPLC Prepare_Working_Solution->Initial_Analysis Incubate Incubate solution at defined temperature Initial_Analysis->Incubate Time_Point_Analysis Analyze samples at various time points Incubate->Time_Point_Analysis Data_Analysis Compare peak areas to T=0 Time_Point_Analysis->Data_Analysis End End Data_Analysis->End

References

Troubleshooting unexpected results in GW461484A antifungal assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using GW461484A in antifungal assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent, cell-permeant, and fungal-selective inhibitor of Yck2, a casein kinase 1 (CK1) family member in Candida albicans.[1][2][3] By inhibiting Yck2, this compound disrupts cellular processes that are critical for the fungal response to cell wall stress.[1]

Q2: What is the main application of this compound in antifungal research?

A2: this compound is primarily investigated for its ability to potentiate the activity of echinocandin antifungals, such as caspofungin, especially against resistant fungal strains.[1][4] It has been shown to reverse caspofungin resistance in C. albicans.[1] It also exhibits single-agent antifungal activity against echinocandin-resistant C. albicans.[2]

Q3: Is this compound expected to be effective against all fungal species?

A3: The activity of this compound is dependent on the presence and role of its target, the protein kinase Yck2, in a given fungal species. While it shows potent activity against Candida albicans, its efficacy against other fungi would need to be empirically determined.

Troubleshooting Guide: Unexpected Assay Results

Issue 1: No or Lower Than Expected Antifungal Activity of this compound

Q: I am not observing any significant antifungal activity with this compound, or the MIC values are much higher than anticipated. What could be the cause?

A: Several factors could contribute to this observation. Please consider the following possibilities:

  • Fungal Species/Strain:

    • Incorrect Species Identification: Ensure the fungal species you are testing is correctly identified. Over-dependence on commercial identification systems can sometimes lead to errors.[5]

    • Target Variation: The target of this compound, the protein kinase Yck2, may be absent or significantly different in the fungal species being tested.

    • Overexpression of Yck2: Overexpression of Yck2 has been shown to confer resistance to this compound.[1]

  • Assay Conditions:

    • Inoculum Size: Inaccurate inoculum size can significantly affect MIC results. Ensure you are using a standardized and validated method for inoculum preparation.[6]

    • Media Composition: The pH and nutrient composition of the growth medium can influence the activity of antifungal compounds.[6]

    • Incubation Time and Temperature: Suboptimal incubation conditions can affect both fungal growth and compound efficacy.[6]

  • Compound Integrity:

    • Degradation: Ensure the compound has been stored correctly and has not degraded.

    • Solubility: this compound is a small molecule that may require a specific solvent (e.g., DMSO) for proper solubilization. Poor solubility can lead to lower effective concentrations in the assay.

Issue 2: High Variability in MIC/MEC Results

Q: My MIC/MEC results for this compound are inconsistent across experiments. What are the potential reasons for this variability?

A: High variability in susceptibility testing is a common issue.[6] Here are some key areas to investigate:

  • Inoculum Preparation: Inconsistent cell density in the inoculum is a major source of variability. Standardize your procedure for cell counting and dilution.

  • Plate-to-Plate Variation: Ensure uniform dispensing of the compound, media, and inoculum across all wells and plates. Edge effects can also contribute to variability; consider not using the outermost wells of the microtiter plate for critical measurements.

  • Endpoint Reading: The interpretation of the minimum inhibitory concentration (MIC) or minimum effective concentration (MEC) should be standardized. For some compounds, a phenomenon known as "trailing," where there is reduced but persistent growth at concentrations above the MIC, can make interpretation difficult.[7]

Issue 3: Lack of Synergy with Echinocandins

Q: I am not observing the expected synergistic effect when combining this compound with an echinocandin like caspofungin.

A: The potentiation of echinocandin activity is a key feature of this compound.[1] If you are not observing this, consider the following:

  • Fungal Strain: The synergistic effect is most pronounced in echinocandin-resistant strains, often those with mutations in the FKS1 gene.[1] Ensure you are using an appropriate resistant strain for your synergy assays.

  • Concentrations Tested: The concentrations of both this compound and the echinocandin need to be carefully chosen. Typically, sub-inhibitory concentrations of both compounds are used to demonstrate synergy.

  • Synergy Assay Method: The method used to determine synergy (e.g., checkerboard assay, time-kill assay) should be appropriate for the compounds and organism being tested. Data analysis methods (e.g., FIC index) must be applied correctly.

Quantitative Data Summary

The following tables provide expected MIC ranges for this compound against Candida albicans based on its known mechanism of action.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Alone

Candida albicans StrainGenotypeExpected MIC of this compound (µM)
Wild-TypeStandard laboratory strain4 - 16
Echinocandin-ResistantFKS1 mutant4 - 16
This compound-ResistantYck2 Overexpression> 64

Table 2: Synergistic Activity of this compound with Caspofungin

Candida albicans StrainGenotypeCaspofungin MIC Alone (µg/mL)Caspofungin MIC with sub-inhibitory this compound (µg/mL)
Wild-TypeStandard laboratory strain0.125 - 0.50.016 - 0.06
Echinocandin-ResistantFKS1 mutant> 160.25 - 1

Experimental Protocols

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing

This protocol is a generalized method for determining the Minimum Inhibitory Concentration (MIC) of this compound.

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar (B569324) plate (e.g., Sabouraud Dextrose Agar) to ensure purity and viability.

    • Prepare a cell suspension in sterile saline or distilled water and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL.

    • Dilute this suspension in the appropriate broth medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL).

  • Drug Dilution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the compound in the broth medium in a 96-well microtiter plate.

    • Include a growth control well (no drug) and a sterility control well (no inoculum).

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well (except the sterility control).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the growth control. This can be determined visually or by reading the optical density at a specific wavelength (e.g., 600 nm).

Protocol 2: Checkerboard Synergy Assay

This protocol is used to assess the synergistic interaction between this compound and an echinocandin.

  • Plate Setup:

    • In a 96-well plate, prepare serial dilutions of this compound along the x-axis and serial dilutions of the echinocandin along the y-axis. This creates a matrix of different concentration combinations.

    • Include wells with each drug alone and a growth control well.

  • Inoculation and Incubation:

    • Prepare the fungal inoculum as described in the broth microdilution protocol.

    • Inoculate all wells (except the sterility control) with the fungal suspension.

    • Incubate the plate under the same conditions as the standard MIC assay.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each compound:

      • FIC of Drug A = (MIC of A in combination) / (MIC of A alone)

      • FIC of Drug B = (MIC of B in combination) / (MIC of B alone)

    • Calculate the FIC Index (FICI) by summing the individual FICs: FICI = FIC of Drug A + FIC of Drug B.

    • Interpret the results:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4.0: Indifference

      • FICI > 4.0: Antagonism

Visualizations

GW461484A_Mechanism_of_Action cluster_0 Fungal Cell This compound This compound Yck2 Yck2 Kinase This compound->Yck2 Inhibits CellWallStress Cell Wall Stress Response Yck2->CellWallStress Regulates FungalGrowth Fungal Growth & Survival CellWallStress->FungalGrowth Antifungal_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum 1. Prepare Fungal Inoculum Inoculate 3. Inoculate Microtiter Plate Inoculum->Inoculate Compound 2. Prepare this compound Dilutions Compound->Inoculate Incubate 4. Incubate at 35°C Inoculate->Incubate Read 5. Read Results (Visual/OD) Incubate->Read Determine 6. Determine MIC/MEC Read->Determine Troubleshooting_Tree Start Unexpected Results in Assay IssueType What is the issue? Start->IssueType NoActivity No/Low Activity IssueType->NoActivity No/Low Activity HighVariability High Variability IssueType->HighVariability High Variability NoSynergy No Synergy IssueType->NoSynergy No Synergy CheckStrain Verify Fungal Strain ID & Target Presence NoActivity->CheckStrain CheckAssay Review Assay Conditions (Inoculum, Media, Incubation) NoActivity->CheckAssay CheckCompound Check Compound Integrity & Solubility NoActivity->CheckCompound StandardizeInoculum Standardize Inoculum Preparation & Dispensing HighVariability->StandardizeInoculum StandardizeReading Standardize Endpoint Reading Method HighVariability->StandardizeReading CheckSynergyStrain Use Echinocandin-Resistant Strain NoSynergy->CheckSynergyStrain OptimizeConcentrations Optimize Drug Concentrations for Synergy NoSynergy->OptimizeConcentrations

References

Technical Support Center: GW461484A and Antifungal Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the potential for the investigational compound GW461484A to induce antifungal resistance. The information is presented in a question-and-answer format to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a protein kinase inhibitor. Its primary molecular target in fungi, such as Candida albicans, is Yeast Casein Kinase 2 (Yck2).[1][2] Yck2 is a homolog of the casein kinase 1 (CK1) family and is involved in regulating crucial cellular processes including morphogenesis, biofilm formation, and cell wall integrity.[1]

Q2: Does this compound have potent direct antifungal activity?

A2: While this compound demonstrates some single-agent antifungal activity, its more significant described function is the potentiation of other classes of antifungal drugs, particularly echinocandins, against drug-resistant fungal strains.[1][3][4] It has been shown to restore the sensitivity of echinocandin-resistant C. albicans to drugs like caspofungin.[3][4]

Q3: What is the likelihood of fungi developing resistance to this compound?

A3: Currently, there are no published studies specifically detailing acquired resistance to this compound in fungi. However, based on mechanisms of resistance to other kinase inhibitors, potential mechanisms could include:

  • Target modification: Mutations in the YCK2 gene that alter the drug-binding site, reducing the inhibitory effect of this compound.

  • Target overexpression: Increased expression of Yck2, requiring higher concentrations of the inhibitor to achieve the same effect.

  • Activation of bypass pathways: Upregulation of alternative signaling pathways that compensate for the inhibition of Yck2, thereby maintaining cell wall integrity and other essential functions.

  • Drug efflux: Increased activity of multidrug efflux pumps that actively transport this compound out of the fungal cell.

Q4: How does inhibition of Yck2 lead to increased susceptibility to other antifungals?

A4: Yck2 plays a key role in the cell wall integrity pathway. Inhibition of Yck2 disrupts this pathway, making the fungus more vulnerable to agents that target the cell wall, such as echinocandins. Essentially, this compound weakens the fungus's ability to respond to and repair cell wall damage caused by other antifungal drugs.

Troubleshooting Experimental Issues

Issue 1: Inconsistent results in synergy assays (e.g., checkerboard assays).

  • Possible Cause: Inaccurate determination of the Minimum Inhibitory Concentration (MIC) for the individual drugs.

    • Solution: Ensure that the MIC for this compound and the synergistic agent are accurately determined using a standardized protocol, such as the CLSI M27-A3 method, prior to performing the checkerboard assay.

  • Possible Cause: Improper preparation of drug dilutions.

    • Solution: Prepare fresh stock solutions and serial dilutions for each experiment. Verify the concentrations of the stock solutions.

  • Possible Cause: Variation in inoculum density.

    • Solution: Standardize the inoculum preparation to ensure a consistent cell density in all wells of the assay plate.

Issue 2: Failure to induce resistance to this compound in the laboratory.

  • Possible Cause: Insufficient selective pressure.

    • Solution: Gradually increase the concentration of this compound in a stepwise manner during serial passaging of the fungal culture. This allows for the selection of mutants with low-level resistance, which can then be subjected to higher concentrations.

  • Possible Cause: The primary role of this compound is synergistic rather than fungicidal.

    • Solution: Consider inducing resistance to a combination of this compound and a sub-inhibitory concentration of an echinocandin. This may select for resistance mechanisms that counteract the combined stress.

Quantitative Data Summary

Table 1: Example Checkerboard Assay Results for this compound and Caspofungin against an Echinocandin-Resistant C. albicans Strain

This compound (µM)Caspofungin (µg/mL)Growth (OD600)
0160.85
080.82
.........
12.510.15
12.50.50.45
2510.05
250.50.12

Note: This is example data. Actual results will vary depending on the fungal strain and experimental conditions.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 broth microdilution method.[5][6]

  • Prepare Drug Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the drug in RPMI 1640 medium in a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Prepare Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar (B569324) medium.

    • Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 103 to 2.5 x 103 cells/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing the drug dilutions.

    • Include a drug-free well as a positive control for growth and an uninoculated well as a negative control.

    • Incubate the plate at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free control well. Growth can be assessed visually or by measuring the optical density at 600 nm.

Protocol 2: Checkerboard Assay for Synergy Assessment
  • Plate Setup:

    • Use a 96-well microtiter plate.

    • Along the x-axis, prepare serial dilutions of this compound.

    • Along the y-axis, prepare serial dilutions of the second antifungal agent (e.g., caspofungin).

    • The final volume in each well should be 50 µL of each drug dilution, for a total of 100 µL.

  • Inoculation and Incubation:

    • Prepare the fungal inoculum as described in the MIC protocol.

    • Add 100 µL of the standardized inoculum to each well.

    • Incubate the plate under the same conditions as the MIC assay.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Interpret the FICI value:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4.0: Indifference

      • FICI > 4.0: Antagonism

Protocol 3: Laboratory Evolution of Resistance
  • Initial MIC Determination:

    • Determine the baseline MIC of this compound for the fungal strain of interest.

  • Serial Passaging:

    • Inoculate the fungal strain into a liquid medium containing a sub-inhibitory concentration of this compound (e.g., 0.5 x MIC).

    • Incubate until growth is observed.

    • Transfer an aliquot of this culture to a fresh medium with a higher concentration of this compound (e.g., the previous MIC).

    • Repeat this process of serial passaging, gradually increasing the drug concentration.

  • Monitoring Resistance:

    • Periodically, determine the MIC of the evolving population to assess any changes in susceptibility.

    • Once a significant increase in MIC is observed, isolate single colonies and confirm their resistant phenotype.

  • Characterization of Resistant Mutants:

    • Sequence the YCK2 gene and other potential target genes to identify mutations.

    • Perform gene expression analysis to look for overexpression of efflux pumps or target genes.

Visualizations

Yck2_Signaling_Pathway cluster_ext Extracellular cluster_cell Fungal Cell Cell Wall Stress Cell Wall Stress Yck2 Yck2 Cell Wall Stress->Yck2 CWI_Pathway Cell Wall Integrity Pathway Yck2->CWI_Pathway Gene_Expression Gene Expression (e.g., UME6, ALS3, HWP1) Yck2->Gene_Expression regulates Morphogenesis Morphogenesis CWI_Pathway->Morphogenesis Biofilm Biofilm Formation CWI_Pathway->Biofilm This compound This compound This compound->Yck2 inhibits

Caption: Simplified Yck2 signaling pathway in Candida albicans.

Experimental_Workflow_Resistance cluster_protocol Laboratory Evolution of Resistance Start Start with Susceptible Strain MIC1 Determine Initial MIC Start->MIC1 Passage Serial Passage with Increasing [this compound] MIC1->Passage MIC2 Monitor MIC Periodically Passage->MIC2 MIC2->Passage continue Isolate Isolate Resistant Colonies MIC2->Isolate resistance detected Characterize Characterize Mechanisms Isolate->Characterize

Caption: Workflow for laboratory evolution of antifungal resistance.

References

Technical Support Center: Enhancing Antifungal Activity of GW461484A in Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing GW461484A in antifungal combination therapy. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental design, execution, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary antifungal mechanism of action?

A1: this compound is a kinase inhibitor. In fungi, its primary target is Yeast Casein Kinase 2 (Yck2), a homolog of the human Casein Kinase 1 (CK1).[1][2] Yck2 is a crucial regulator of fungal morphogenesis, biofilm formation, host cell damage, and importantly, cell wall integrity.[1][3][4][5] By inhibiting Yck2, this compound disrupts these processes, making the fungus more susceptible to other antifungal agents, particularly those targeting the cell wall.[1]

Q2: Why is this compound typically used in combination therapy?

A2: While this compound shows some antifungal activity on its own, its main strength lies in its ability to potentiate the effects of other antifungal drugs, a phenomenon known as synergy.[1] It is particularly effective at restoring the sensitivity of fungal strains that have developed resistance to frontline treatments like echinocandins (e.g., caspofungin).[1] This synergistic effect allows for the use of lower concentrations of the partner drug, potentially reducing toxicity and overcoming resistance mechanisms.

Q3: With which classes of antifungals does this compound show synergy?

A3: The most well-documented synergy for this compound is with the echinocandin class of antifungals, such as caspofungin.[1] Echinocandins inhibit the synthesis of β-(1,3)-D-glucan, a key component of the fungal cell wall. By simultaneously weakening the cell wall stress response through Yck2 inhibition, this compound creates a potent synergistic effect. Synergy with other classes, such as azoles or polyenes, has been explored for other Yck2 inhibitors and may be a viable area for investigation with this compound.[6][7][8][9][10]

Q4: What is the Fractional Inhibitory Concentration Index (FICI) and how is it interpreted?

A4: The FICI is a quantitative measure of the synergistic, additive, indifferent, or antagonistic effect of a drug combination, typically determined through a checkerboard assay. It is calculated using the following formula:

FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)[2][5]

The results are generally interpreted as follows:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0[2][5]

Q5: How is synergy defined in a time-kill assay?

A5: In a time-kill assay, synergy is typically defined as a ≥2-log10 (or 100-fold) decrease in colony-forming units (CFU/mL) at a specific time point (e.g., 24 hours) with the drug combination compared to the most active single agent.[3][11][12]

Troubleshooting Guides

Issue 1: High variability or poor reproducibility in checkerboard assay results.

  • Possible Cause: Inconsistent inoculum preparation.

    • Solution: Ensure a standardized fungal inoculum is prepared for each experiment. Use a spectrophotometer to adjust the turbidity of the cell suspension to a 0.5 McFarland standard. Prepare the inoculum from a fresh (24-48 hour) culture on appropriate agar (B569324).[13]

  • Possible Cause: Poor solubility or stability of this compound in the assay medium.

    • Solution: While specific solubility data for this compound in RPMI-1640 is not publicly available, it is generally recommended to prepare stock solutions in 100% DMSO.[2] Minimize the final DMSO concentration in your assay (typically ≤1%) to avoid solvent effects on fungal growth. Empirically determine the solubility and stability of this compound in your specific assay conditions by running controls and observing for precipitation.

  • Possible Cause: "Trailing growth" phenomenon.

    • Solution: Trailing growth, where there is reduced but persistent growth over a range of drug concentrations, can complicate MIC determination. When reading the plates, consider both visual turbidity and spectrophotometric readings. A standardized endpoint, such as 50% or 80% growth inhibition compared to the drug-free control, should be consistently applied.[13]

Issue 2: No synergistic effect observed in time-kill assays despite promising checkerboard results.

  • Possible Cause: Incorrect timing of sample collection.

    • Solution: The synergistic effect may be time-dependent. Collect samples at multiple time points (e.g., 0, 4, 8, 12, and 24 hours) to capture the dynamics of the interaction.[3]

  • Possible Cause: Antifungal carryover on agar plates.

    • Solution: When plating diluted samples for CFU counting, the residual drug from the time-kill tube can inhibit growth on the plate, leading to an overestimation of killing. To mitigate this, perform serial dilutions sufficient to dilute the drug below its MIC. If carryover is still suspected, a centrifugation and resuspension step to wash the cells before plating may be necessary.

  • Possible Cause: Degradation of this compound over the course of the experiment.

    • Solution: The stability of kinase inhibitors in cell culture media can vary.[14][15][16][17] If you suspect degradation, consider refreshing the media and drugs at intermediate time points in longer experiments, though this can complicate the interpretation of results. It is advisable to empirically test the stability of this compound in your chosen medium over the time course of your experiment.

Issue 3: Difficulty in achieving complete biofilm eradication with the combination therapy.

  • Possible Cause: The extracellular matrix of the biofilm is limiting drug penetration.

    • Solution: While this compound in combination with an echinocandin is expected to be effective against biofilms due to the role of Yck2 in biofilm formation, mature biofilms can be highly resistant.[3][4] Consider testing the combination on biofilms at different stages of development (e.g., early, and mature biofilms).

  • Possible Cause: The metabolic state of cells within the biofilm reduces drug efficacy.

    • Solution: Cells in different layers of a biofilm can have varying metabolic activity, which can affect their susceptibility to antifungals. Ensure that the endpoint of your biofilm assay accurately reflects cell viability (e.g., using a metabolic assay like XTT or by determining CFU counts after biofilm disruption) rather than just biomass.

Data Presentation

Quantitative data from synergy experiments should be organized for clear comparison. Below are template tables for presenting your results.

Table 1: Checkerboard Assay Results for this compound in Combination with Antifungal X against Candida albicans

StrainMIC of this compound Alone (µM)MIC of Antifungal X Alone (µg/mL)MIC of this compound in Combination (µM)MIC of Antifungal X in Combination (µg/mL)FICIInterpretation
C. albicans SC5314e.g., 32e.g., 0.25e.g., 4e.g., 0.0625e.g., 0.375e.g., Synergy
Clinical Isolate 1DataDataDataDataDataData
Clinical Isolate 2DataDataDataDataDataData

Table 2: Time-Kill Assay Results for this compound in Combination with Antifungal X against Candida albicans

Treatment GroupInitial Inoculum (log10 CFU/mL)24h Growth (log10 CFU/mL)Log10 Reduction vs. Initial InoculumLog10 Reduction vs. Most Active Single AgentInterpretation
Growth Controle.g., 5.0e.g., 8.5N/AN/AN/A
This compound (Concentration)e.g., 5.0e.g., 7.0N/AN/AN/A
Antifungal X (Concentration)e.g., 5.0e.g., 4.5e.g., 0.5N/AN/A
This compound + Antifungal Xe.g., 5.0e.g., 2.0e.g., 3.0e.g., 2.5e.g., Synergy

Experimental Protocols

Checkerboard Broth Microdilution Assay
  • Preparation of Drug Solutions: Prepare stock solutions of this compound and the partner antifungal in DMSO. Create serial two-fold dilutions of each drug in RPMI-1640 medium (buffered with MOPS) in separate 96-well plates to create intermediate plates.

  • Plate Setup: In a final 96-well microtiter plate, add 50 µL of the this compound dilutions horizontally and 50 µL of the partner antifungal dilutions vertically. This creates a matrix of drug combinations. Include wells with each drug alone and drug-free wells as controls.

  • Inoculum Preparation: Grow the fungal isolate overnight. Suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Inoculation: Add 100 µL of the final inoculum to each well of the checkerboard plate.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Reading Results: Determine the MIC for each drug alone and in combination. The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (e.g., 50% reduction) compared to the drug-free control, determined visually or with a spectrophotometer.

  • FICI Calculation: Calculate the FICI as described in the FAQ section.[2][5]

Time-Kill Assay
  • Preparation: Prepare flasks or tubes containing RPMI-1640 medium with the desired concentrations of this compound alone, the partner antifungal alone, the combination of both, and a drug-free growth control.

  • Inoculum Preparation: Prepare a fungal suspension adjusted to a 0.5 McFarland standard. Dilute this suspension into the prepared flasks/tubes to achieve a starting inoculum of approximately 1 x 10⁵ to 5 x 10⁵ CFU/mL.

  • Incubation and Sampling: Incubate the cultures at 35°C with agitation. At predetermined time points (e.g., 0, 4, 8, 12, 24 hours), aseptically remove an aliquot from each culture.

  • CFU Determination: Perform serial ten-fold dilutions of each aliquot in sterile saline. Plate a defined volume of the appropriate dilutions onto agar plates (e.g., Sabouraud Dextrose Agar).

  • Incubation and Counting: Incubate the plates at 35°C for 24-48 hours, then count the number of colonies to determine the CFU/mL for each time point.

  • Data Analysis: Plot the log10 CFU/mL versus time for each treatment group. Determine synergy based on the log10 reduction in CFU/mL as described in the FAQ section.[3][11][12]

Biofilm Formation and Susceptibility Assay
  • Biofilm Formation: Prepare a fungal inoculum of 1 x 10⁶ cells/mL in RPMI-1640. Add 100 µL of this suspension to the wells of a flat-bottom 96-well microtiter plate. Incubate for 24-48 hours at 37°C to allow for biofilm formation.

  • Washing: After incubation, gently aspirate the medium and wash the biofilms twice with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Drug Treatment: Prepare serial dilutions of this compound, the partner antifungal, and their combinations in fresh RPMI-1640. Add 100 µL of these solutions to the wells containing the pre-formed biofilms. Include drug-free wells as controls.

  • Incubation: Incubate the plate for a further 24-48 hours at 37°C.

  • Quantification of Biofilm Viability (XTT Assay):

    • Wash the biofilms with PBS to remove the drugs.

    • Prepare an XTT-menadione solution. Add this solution to each well and incubate in the dark at 37°C for 1-3 hours.

    • Measure the colorimetric change at 490 nm using a microplate reader. The absorbance is proportional to the metabolic activity of the biofilm.

  • Data Analysis: Calculate the percentage of biofilm reduction compared to the drug-free control. The Sessile MIC (SMIC) can be determined as the lowest drug concentration causing a 50% or 80% reduction in metabolic activity.

Visualizations

Synergy_Mechanism cluster_this compound This compound Action cluster_Echinocandin Echinocandin Action cluster_CellWall Fungal Cell Wall Synthesis & Integrity This compound This compound Yck2 Yck2 Kinase This compound->Yck2 Inhibits CWI_Pathway Cell Wall Integrity (CWI) Pathway Yck2->CWI_Pathway Regulates CellWall_Weakening Compromised Cell Wall Integrity Yck2->CellWall_Weakening Disrupts Stress Response Echinocandin Echinocandin (e.g., Caspofungin) GlucanSynthase β-(1,3)-D-Glucan Synthase Echinocandin->GlucanSynthase Inhibits CellWall_Synthesis Cell Wall Synthesis GlucanSynthase->CellWall_Synthesis GlucanSynthase->CellWall_Weakening Blocks Glucan Production Compensatory_Response Compensatory Stress Response (e.g., Chitin Synthesis) CWI_Pathway->Compensatory_Response Synergy Synergistic Antifungal Effect CellWall_Weakening->Synergy

Caption: Mechanism of synergy between this compound and echinocandins.

Checkerboard_Workflow start Start prep_drugs Prepare Serial Dilutions of this compound & Partner Drug start->prep_drugs setup_plate Create 2D Drug Matrix in 96-Well Plate prep_drugs->setup_plate prep_inoculum Prepare Standardized Fungal Inoculum setup_plate->prep_inoculum inoculate Inoculate Plate prep_inoculum->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read_mic Read MICs for Each Drug Alone & in Combination incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret Synergy, Additive, or Antagonism calc_fici->interpret end End interpret->end

Caption: Experimental workflow for the checkerboard synergy assay.

TimeKill_Workflow cluster_sampling Time-Point Sampling start Start prep_cultures Prepare Cultures with Drugs (Alone & Combination) start->prep_cultures prep_inoculum Inoculate with Standardized Fungal Suspension prep_cultures->prep_inoculum incubate Incubate with Agitation prep_inoculum->incubate t0 T=0h incubate->t0 t4 T=4h t8 T=8h t24 T=24h plate_samples Serially Dilute & Plate Aliquots t24->plate_samples count_colonies Incubate Plates & Count CFUs plate_samples->count_colonies plot_data Plot log10 CFU/mL vs. Time count_colonies->plot_data analyze Determine Synergy (≥2-log10 reduction) plot_data->analyze end End analyze->end

Caption: Experimental workflow for the time-kill synergy assay.

References

Validation & Comparative

Comparative analysis of GW461484A and other Yck2 inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of GW461484A and Other Yck2 Inhibitors for Researchers, Scientists, and Drug Development Professionals

In the quest for novel antifungal therapies, Yeast Casein Kinase 2 (Yck2) has emerged as a promising target. This guide provides a detailed comparative analysis of this compound and other notable Yck2 inhibitors, including YK-1-02, MN-1-157, and LY364947. The information presented herein is intended to assist researchers, scientists, and drug development professionals in their efforts to understand and target this essential fungal kinase.

Introduction to Yck2

Yck2 is a casein kinase 1 (CK1) family member in fungi, playing a crucial role in various cellular processes vital for fungal pathogenicity. In Candida albicans, the most common human fungal pathogen, Yck2 is involved in morphogenesis, biofilm formation, cell wall integrity, and nutrient sensing.[1][2] Its multifaceted role in fungal survival and virulence makes it an attractive target for the development of new antifungal agents.

Comparative Analysis of Yck2 Inhibitors

Several small molecule inhibitors of Yck2 have been identified and characterized. This section provides a comparative overview of their performance based on available experimental data.

Quantitative Data Summary

The following table summarizes the inhibitory activity and selectivity of this compound and other key Yck2 inhibitors.

InhibitorTargetIC50 (µM)Selectivity NotesReference
This compound C. albicans Yck20.11Also inhibits human p38α (IC50 = 0.150 µM). In C. albicans, it also targets Yck2 paralogs Yck22 and Hrr25, and the human p38α homolog, Hog1.[3][4]
YK-1-02 C. albicans Yck2Not specifiedSelectively engages three CK1 homologues (Yck2, Yck22, and Hrr25) and a human p38α homologue (Hog1).[5][6]
MN-1-157 C. albicans Yck2Not specifiedSimilar to YK-1-02, it selectively engages Yck2, Yck22, Hrr25, and Hog1.[5][6]
LY364947 C. albicans Yck2Not specifiedShows superior kinase selectivity for the Yck2 family (Yck2, Yck22, and Hrr25) over Hog1.[7][8]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the Yck2 signaling pathway and a general workflow for evaluating Yck2 inhibitors.

Yck2_Signaling_Pathway cluster_upstream Upstream Signals cluster_yck2 Yck2 Kinase cluster_downstream Downstream Effectors Glucose_Sensing Glucose Sensing Pathways (e.g., GR, SRR) Yck2 Yck2 Glucose_Sensing->Yck2 Regulates Ume6 Ume6 (Transcription Factor) Yck2->Ume6 Regulates Cell_Wall Cell Wall Integrity Yck2->Cell_Wall Maintains Biofilm Biofilm Formation Yck2->Biofilm Influences Morphogenesis Morphogenesis Yck2->Morphogenesis Controls Hyphal_Genes Hyphal-Specific Genes (e.g., ALS3, HWP1) Ume6->Hyphal_Genes Activates

Yck2 Signaling Pathway in C. albicans

Experimental_Workflow cluster_workflow Workflow for Yck2 Inhibitor Evaluation Start Start Kinase_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Start->Kinase_Assay Determine IC50 Cell_Viability C. albicans Cell Viability Assay Kinase_Assay->Cell_Viability Assess antifungal activity Selectivity_Profiling Kinase Selectivity Profiling Cell_Viability->Selectivity_Profiling Evaluate off-target effects Data_Analysis Data Analysis and Comparison Selectivity_Profiling->Data_Analysis End End Data_Analysis->End

Experimental Workflow for Yck2 Inhibitor Evaluation

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of Yck2 inhibitors.

In Vitro Yck2 Kinase Assay (ADP-Glo™ Format)

This protocol outlines a method to determine the IC50 value of a test compound against Yck2 using a commercially available ADP-Glo™ Kinase Assay kit. This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Recombinant purified C. albicans Yck2 kinase domain

  • Casein kinase I peptide substrate

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Setup: In a 384-well plate, add 0.5 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.

  • Enzyme Addition: Add 2.5 µL of diluted Yck2 enzyme solution to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix to each well. The final ATP concentration should be at the Km for Yck2 (approximately 20 µM).[5]

  • Incubation: Mix the plate gently and incubate at 30°C for a defined period (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Candida albicans Cell Viability Assay

This protocol describes a method to assess the antifungal activity of Yck2 inhibitors against C. albicans.

Materials:

  • Candida albicans strain (e.g., wild-type or a strain with altered Yck2 expression)

  • Growth medium (e.g., RPMI 1640)

  • Test compound dissolved in DMSO

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Preparation: Grow C. albicans overnight in a suitable liquid medium. Dilute the culture to a starting density of approximately 1 x 10³ cells/mL in RPMI 1640 medium.

  • Compound Addition: In a 96-well plate, prepare serial dilutions of the test compound in the growth medium.

  • Inoculation: Add the diluted C. albicans suspension to each well containing the test compound. Include a no-drug control (vehicle only) and a no-cell control (medium only).

  • Incubation: Incubate the plate at 37°C for 24-48 hours.

  • Growth Measurement: Determine the optical density (OD) at 600 nm using a microplate reader to assess cell growth.

  • Data Analysis: Calculate the percentage of growth inhibition for each compound concentration compared to the no-drug control. The Minimum Inhibitory Concentration (MIC) can be determined as the lowest concentration of the compound that causes a significant reduction in growth.

Conclusion

This compound and other identified Yck2 inhibitors represent a promising class of compounds with the potential to address the growing challenge of antifungal resistance. This guide provides a foundational comparative analysis to aid researchers in their evaluation and development of novel Yck2-targeted therapies. The provided data, signaling pathway diagrams, and experimental protocols are intended to facilitate further investigation into this important area of drug discovery.

References

Validating Yck2 as the Primary Target of GW461484A in Candida albicans: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the experimental evidence validating Yck2 as the primary molecular target of the antifungal compound GW461484A in Candida albicans. It further compares this compound with its optimized analogs and other small molecules that have been investigated for their inhibitory activity against Yck2, a crucial protein kinase involved in fungal virulence. This document is intended to serve as a resource for researchers in mycology, infectious diseases, and antifungal drug development.

Introduction to Yck2 as an Antifungal Target

Candida albicans is a major opportunistic fungal pathogen in humans, causing both superficial and life-threatening systemic infections, particularly in immunocompromised individuals. The emergence of drug-resistant strains necessitates the discovery of novel antifungal agents with new mechanisms of action. Protein kinases are essential regulators of cellular processes and have emerged as promising therapeutic targets.

Yck2, a member of the casein kinase 1 (CK1) family in C. albicans, plays a pivotal role in key virulence-associated processes, including:

  • Morphogenesis: The ability to switch between yeast and hyphal forms is critical for tissue invasion and virulence. Yck2 is a negative regulator of hyphal formation.[1]

  • Biofilm Formation: Biofilms are structured communities of fungal cells encased in an extracellular matrix, which confer high levels of drug resistance. Yck2 is implicated in biofilm development.

  • Cell Wall Integrity: The fungal cell wall is a unique and essential structure, making its regulatory pathways attractive targets. Yck2 is involved in maintaining cell wall integrity.[1][2]

  • Nutrient Sensing: Adaptation to different host niches requires efficient nutrient sensing and metabolic flexibility, processes in which Yck2 is involved.[1][3]

The discovery of this compound, a pyrazolopyridine compound, as a potent inhibitor of C. albicans growth, particularly in combination with echinocandin antifungals, has spurred significant interest in Yck2 as a druggable target.

Validation of Yck2 as the Target of this compound

The identification and validation of Yck2 as the primary target of this compound involved a multi-pronged approach, combining genetic, biochemical, and structural biology techniques.

Genetic Approaches: Haploinsufficiency Profiling

Haploinsufficiency profiling (HIP) is a powerful chemical-genomic tool used to identify the targets of bioactive compounds in diploid organisms like C. albicans. The principle behind HIP is that a heterozygous deletion of the drug's target gene will render the mutant strain hypersensitive to the compound.

  • Experimental Workflow: A pooled library of C. albicans heterozygous deletion mutants, each containing a unique DNA barcode, is grown in the presence and absence of the test compound (this compound). Following a period of competitive growth, genomic DNA is extracted, and the barcodes are amplified by PCR and quantified using high-throughput sequencing. Strains that are depleted in the drug-treated pool compared to the control are identified as hypersensitive.

  • Results with this compound: HIP screens with this compound identified the YCK2 heterozygous deletion mutant as being highly sensitized to the compound, strongly suggesting that Yck2 is the primary target.

G cluster_workflow Haploinsufficiency Profiling Workflow pool Pool of C. albicans heterozygous deletion mutants treat Treat with this compound pool->treat control Control (DMSO) pool->control growth Competitive Growth treat->growth control->growth dna Genomic DNA Extraction growth->dna pcr Barcode PCR Amplification dna->pcr seq High-Throughput Sequencing pcr->seq analysis Data Analysis: Identify depleted strains seq->analysis target YCK2 identified as hypersensitive mutant analysis->target

Haploinsufficiency Profiling Workflow for Target Identification.
Biochemical Validation: In Vitro Kinase Assays

To confirm direct inhibition of Yck2 by this compound, in vitro kinase assays were performed using purified recombinant Yck2 enzyme.

  • Experimental Protocol:

    • Enzyme and Substrate Preparation: Purified recombinant C. albicans Yck2 kinase domain is used as the enzyme. A generic kinase substrate, such as dephosphorylated casein, is provided.

    • Inhibitor Titration: A serial dilution of this compound is prepared.

    • Kinase Reaction: The kinase, substrate, and varying concentrations of the inhibitor are incubated in a buffer containing ATP. The reaction allows for the transfer of a phosphate (B84403) group from ATP to the substrate.

    • Detection: The amount of ADP produced, which is proportional to kinase activity, is quantified using a commercial kit such as ADP-Glo™.

    • Data Analysis: The kinase activity is plotted against the inhibitor concentration to determine the half-maximal inhibitory concentration (IC50).

  • Results: this compound was shown to directly inhibit the kinase activity of Yck2 with a reported IC50 value of 0.11 µM.[4]

Phenotypic Correlation

Further validation comes from observing that the phenotypic effects of treating wild-type C. albicans with this compound mimic the phenotype of a yck2 deletion mutant. These shared phenotypes include altered morphology (constitutive pseudohyphal growth) and increased sensitivity to cell wall stressors.[1]

Comparative Analysis of Yck2 Inhibitors

Following the validation of Yck2 as a promising antifungal target, efforts have been made to optimize this compound and to identify other compounds with activity against this kinase.

Quantitative Performance Data

The following table summarizes the in vitro inhibitory and antifungal activities of this compound and its key alternatives.

CompoundTarget(s)C. albicans Yck2 IC50 (µM)Human CK1α IC50 (µM)C. albicans MIC80 (µM)Notes
This compound Yck2, Hog10.11[4]>1012.5[4]Parent compound, off-target effects on Hog1.
YK-I-02 Yck2, Hog1N/AN/AN/AOptimized analog of this compound with improved pharmacokinetic properties.
MN-I-157 Yck2, Hog1N/AN/AN/AOptimized analog of this compound with improved pharmacokinetic properties.
LY364947 Yck2, ALK5~0.7[5]N/A>100 (wild-type)Repurposed human ALK5 inhibitor, shows improved selectivity over Hog1. Poor cell penetration limits whole-cell activity.[5]
SB-400868 Yck2N/AN/AN/AAnother identified Yck2 inhibitor.
Alternative Compounds and Their Characteristics
  • YK-I-02 and MN-I-157: These are optimized analogs of this compound developed through structure-guided design. They exhibit improved pharmacokinetic properties, such as decreased hepatic clearance, making them more suitable for in vivo studies.[6] Like the parent compound, they also show activity against the off-target kinase Hog1.[6]

  • LY364947: Originally developed as a human ALK5 inhibitor, this compound was repurposed as a Yck2 inhibitor.[5] It demonstrates a different chemotype and, importantly, shows selectivity for Yck2 over the fungal p38 homolog, Hog1.[7] However, its antifungal activity against wild-type C. albicans is limited by poor cell penetration.[5]

  • SB-400868: This compound has also been identified as an inhibitor of Yck2 activity in vitro.[8]

Yck2 Signaling and Mechanism of Action of Inhibitors

Yck2 is involved in multiple signaling pathways that are crucial for C. albicans virulence. Its inhibition by compounds like this compound disrupts these pathways, leading to antifungal effects.

G cluster_pathway Simplified Yck2 Signaling in C. albicans cluster_processes Cellular Processes cluster_outcomes Virulence Attributes Yck2 Yck2 morph Hyphal Formation Yck2->morph inhibits biofilm Biofilm Formation Yck2->biofilm regulates cellwall Cell Wall Integrity Yck2->cellwall regulates nutrient Nutrient Sensing Yck2->nutrient regulates GW This compound & Analogs GW->Yck2 inhibits invasion Tissue Invasion morph->invasion resistance Drug Resistance biofilm->resistance cellwall->resistance adaptation Host Adaptation nutrient->adaptation

Simplified diagram of Yck2's role in C. albicans virulence.

Inhibition of Yck2 by this compound leads to a "loss-of-function" phenotype. This includes the inability to suppress hyphal growth, resulting in constitutive pseudohyphal morphology, and compromised cell wall integrity, which can synergize with cell wall-targeting antifungals like echinocandins.

Experimental Protocols in Detail

Haploinsufficiency Profiling (HIP)

Objective: To identify gene deletions that cause hypersensitivity to a compound, thereby identifying the compound's putative target.

Methodology:

  • Strain Library: A pooled collection of heterozygous deletion mutants of C. albicans, where each mutant has a unique DNA barcode, is used.

  • Competitive Growth: The pooled library is cultured in liquid media with a sub-inhibitory concentration of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO).

  • Genomic DNA Extraction: After a defined period of growth, genomic DNA is extracted from both the treated and control cultures.

  • Barcode Amplification: The unique upstream and downstream barcodes are amplified from the genomic DNA using PCR with universal primers.

  • High-Throughput Sequencing: The amplified barcodes are sequenced using a next-generation sequencing platform.

  • Data Analysis: The sequence reads for each barcode are counted. The fitness of each mutant is determined by comparing its barcode abundance in the treated sample to the control sample. Mutants with significantly reduced fitness in the presence of the compound are considered hypersensitive.

In Vitro Kinase Inhibition Assay (ADP-Glo™)

Objective: To quantify the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the inhibitor (e.g., this compound) in DMSO and create a serial dilution.

    • Dilute purified recombinant Yck2 enzyme and a suitable substrate (e.g., casein) in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the Yck2 enzyme to each well.

    • Add the serially diluted inhibitor to the wells.

    • Initiate the reaction by adding the substrate and ATP mixture.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes.

  • Measurement and Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Conclusion and Future Directions

The validation of Yck2 as the primary target of this compound in C. albicans represents a significant advancement in the pursuit of novel antifungal therapies. The multifaceted approach, combining chemical genomics, biochemistry, and phenotypic analysis, provides a robust framework for target identification and validation.

Key Takeaways:

  • Yck2 is a genetically and biochemically validated target for antifungal drug development in C. albicans.

  • This compound is a potent inhibitor of Yck2 but has known off-target effects on Hog1.

  • Structure-guided optimization has led to the development of analogs with improved pharmacokinetic profiles.

  • Alternative chemotypes, such as LY364947, offer the potential for improved selectivity, though challenges with cell permeability need to be addressed.

Future research should focus on developing Yck2 inhibitors with high selectivity over human kinases and the fungal off-target Hog1 to minimize potential toxicity and side effects. Further exploration of the Yck2 signaling network will also provide deeper insights into its role in C. albicans pathogenesis and may reveal additional therapeutic opportunities. The continued application of the experimental strategies outlined in this guide will be crucial for the discovery and development of the next generation of antifungal agents.

References

A Comparative Analysis of the Kinome Selectivity of GW461484A and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers on the Evolving Specificity of Yck2 Kinase Inhibitors

This guide provides a detailed comparison of the kinome selectivity of the pyrazolopyridine-based inhibitor GW461484A and its optimized analogs, YK-I-02 and MN-I-157. Originally developed as an inhibitor for human p38α, this compound was identified as a potent inhibitor of the Candida albicans casein kinase 1 (CK1) family member, Yck2. This discovery paved the way for its optimization into analogs with enhanced antifungal properties and improved pharmacokinetic profiles. This analysis is intended for researchers, scientists, and drug development professionals investigating novel antifungal therapeutics.

Executive Summary

This compound and its analogs are potent inhibitors of the fungal kinase Yck2, a critical regulator of morphogenesis, biofilm formation, and cell wall integrity in Candida albicans. While the parent compound, this compound, shows significant activity, subsequent structure-guided optimization has led to the development of analogs YK-I-02 and MN-I-157. These analogs exhibit remarkable and exquisite selectivity for fungal Yck2 and its paralogs over the wider fungal and human kinomes. The primary off-targets for this compound series include the fungal p38 homolog Hog1 and, within the human kinome, certain Casein Kinase 1 (CK1) isoforms and p38α (MAPK14). This guide synthesizes available experimental data to compare their potency and selectivity.

Data Presentation: Inhibitor Potency and Selectivity

The following tables summarize the inhibitory activity of this compound and its key analogs against their primary fungal target and key off-targets in both fungal and human kinomes. Data has been compiled from biochemical assays and cellular target engagement studies.

Table 1: Inhibitory Activity against Fungal Kinases

CompoundTarget Kinase (C. albicans)IC50 (nM)Key Off-Targets (C. albicans)
This compound (GW) Yck2110[1]Yck22, Hrr25, Hog1, Pom1[2]
YK-I-02 (YK) Yck280 - 130¹Yck22, Hrr25, Hog1[3]
MN-I-157 (MN) Yck280 - 130¹Yck22, Hrr25, Hog1[3]

¹Specific IC50 values for YK-I-02 and MN-I-157 are reported to be within this range, demonstrating high potency similar to the parent compound.

Table 2: Selectivity Profile against Human Kinases

CompoundPrimary Human Off-TargetsNotes on Selectivity
This compound (GW) p38α (MAPK14), CK1 isoformsOriginally designed as a human p38α inhibitor[4].
YK-I-02 (YK) p38α, CK1α, CK1δ, CK1ε, PKN3, RIPK2, CK1γ2, ALK4Shows high overall kinome selectivity. In NanoBRET assays, YK at 1 µM showed >70% occupancy of p38α and CK1α[3].
MN-I-157 (MN) p38α, CK1α, CK1δ, CK1ε, PKN3, RIPK2, p38βDemonstrates exceptional kinome-wide selectivity, engaging only a few human kinases out of hundreds tested[3].

Mandatory Visualization

The relationships and processes central to understanding the kinome selectivity of these compounds are illustrated below.

Development of Yck2 Inhibitors GW This compound (Parent Compound) Target: Human p38α Opt Structure-Guided Optimization GW->Opt Repurposing & Metabolic Profiling YK YK-I-02 (Analog) Target: Fungal Yck2 Opt->YK MN MN-I-157 (Analog) Target: Fungal Yck2 Opt->MN Yck2 Signaling Pathway in C. albicans cluster_inhibitors Inhibitors cluster_downstream Downstream Regulation cluster_phenotypes Cellular Phenotypes GW This compound Yck2 Yck2 (CK1) GW->Yck2 YK YK-I-02 YK->Yck2 MN MN-I-157 MN->Yck2 Ume6 Ume6 (Transcription Factor) (Upregulated) Yck2->Ume6 Inhibits Nrg1 Nrg1 (Transcriptional Repressor) (Downregulated) Yck2->Nrg1 Activates Biofilm Biofilm Formation Yck2->Biofilm Regulates CWI Cell Wall Integrity Yck2->CWI Regulates Morph Hyphal Morphogenesis Ume6->Morph Promotes Nrg1->Morph Inhibits MIB/MS Experimental Workflow Lysate Cell Lysate (Fungal or Human) Incubate Incubation (Competition for Binding) Lysate->Incubate Inhibitor Test Inhibitor (e.g., YK-I-02) Inhibitor->Incubate MIBs Multiplexed Inhibitor Beads (Kinobeads) MIBs->Incubate Wash Wash Unbound Proteins Incubate->Wash Elute Elute Bound Kinases Wash->Elute MS LC-MS/MS Analysis Elute->MS Data Quantify Kinase Levels (Determine Target Engagement) MS->Data

References

Unlocking Echinocandin Efficacy: A Comparative Guide to GW461484A's Potentiation in Resistant Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 5, 2025 – In the ongoing battle against drug-resistant fungal infections, a promising strategy has emerged: the potentiation of existing antifungals. This guide provides a comprehensive comparison of GW461484A, a potent protein kinase inhibitor, and its ability to restore the efficacy of echinocandins against resistant fungal pathogens. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of the available experimental data, methodologies, and the underlying molecular mechanisms.

Echinocandins, a frontline class of antifungal drugs, target the synthesis of β-(1,3)-glucan, an essential component of the fungal cell wall. However, the emergence of resistance, often through mutations in the target enzyme's encoding genes (FKS1), has compromised their clinical utility. This compound has been identified as a promising adjunctive agent that resensitizes these resistant strains to echinocandins.

Mechanism of Action: Targeting the Yck2 Kinase

This compound exerts its synergistic effect by inhibiting the fungal casein kinase 1 (CK1) family member, Yck2. In Candida albicans, Yck2 is a key regulator of cell wall integrity, morphogenesis, and biofilm formation.[1][2] Inhibition of Yck2 by this compound induces a cell wall stress response, making the fungus more susceptible to the disruptive action of echinocandins on β-(1,3)-glucan synthesis. This dual-target approach effectively overcomes the primary resistance mechanism.

Comparative In Vitro Synergy

The synergistic interaction between this compound and echinocandins, such as caspofungin, has been demonstrated to significantly reduce the minimum inhibitory concentration (MIC) required to inhibit the growth of resistant fungal strains. While specific quantitative data for direct comparison with a wide range of alternative compounds is still emerging in publicly available literature, the principle of targeting cell wall stress pathways is a shared strategy among several potential echinocandin potentiators.

Below is a summary of the synergistic effects observed with this compound and other compounds that target related pathways.

Compound/ClassAlternative Name(s)TargetFungal SpeciesEchinocandinFold-change in Echinocandin MIC (approx.)Fractional Inhibitory Concentration Index (FICI)Reference(s)
This compound -Yck2 (Casein Kinase 1)Candida albicans (FKS1 mutant)CaspofunginSignificant reductionSynergy reported
Hsp90 InhibitorsGeldanamycin, 17-AAGHsp90Candida albicans, Aspergillus fumigatusCaspofungin, Micafungin2 to >16-fold≤0.5[3]
Calcineurin InhibitorsCyclosporine A, FK506CalcineurinCandida albicans, Aspergillus fumigatusCaspofungin2 to >8-fold≤0.5[3]
Other Kinase InhibitorsCercosporamidePkc1Saccharomyces cerevisiaeCaspofunginPotentiation observedSynergy reported[4]

Note: The Fractional Inhibitory Concentration Index (FICI) is a measure of the synergistic effect of two compounds. An FICI of ≤0.5 is generally considered synergistic. The data presented is compiled from various studies and may not represent head-to-head comparisons under identical conditions.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and validation of these findings.

Checkerboard Broth Microdilution Assay

The checkerboard assay is a standard method to assess the in vitro synergy of two antimicrobial agents.

Objective: To determine the Fractional Inhibitory Concentration (FIC) index for the combination of this compound and an echinocandin against resistant fungal isolates.

Materials:

  • Resistant fungal isolates (e.g., Candida albicans with a known FKS1 mutation).

  • This compound stock solution (in DMSO).

  • Echinocandin (e.g., caspofungin) stock solution (in water or DMSO, depending on the specific drug).

  • 96-well microtiter plates.

  • RPMI-1640 medium buffered with MOPS.

  • Spectrophotometer or plate reader.

Procedure:

  • Preparation of Inoculum: Culture the fungal isolate on appropriate agar (B569324) plates. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute the suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the assay wells.

  • Drug Dilutions: Prepare serial dilutions of this compound and the echinocandin in the 96-well plates. The dilutions are made along the x- and y-axes of the plate to create a matrix of different concentration combinations.

  • Inoculation: Inoculate each well with the prepared fungal suspension. Include drug-free wells as growth controls and uninoculated wells as sterility controls.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Reading Results: Determine the MIC for each drug alone and in combination. The MIC is defined as the lowest concentration that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control, as determined by visual inspection or by reading the optical density at a specific wavelength (e.g., 490 nm).

  • FICI Calculation: Calculate the FIC for each drug and the FICI for the combination using the following formulas:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • FICI = FIC of Drug A + FIC of Drug B

    • Interpretation: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive or indifferent effect; FICI > 4 indicates antagonism.[5]

Murine Model of Disseminated Candidiasis

In vivo studies are essential to validate the therapeutic potential of the synergistic combination.

Objective: To evaluate the efficacy of this compound in combination with an echinocandin in a mouse model of systemic infection with a resistant Candida strain.

Procedure:

  • Animal Model: Use immunocompromised mice (e.g., rendered neutropenic by cyclophosphamide (B585) administration).[1]

  • Infection: Infect the mice intravenously with a lethal dose of a resistant Candida albicans strain.

  • Treatment: Administer this compound (e.g., intraperitoneally or orally) and the echinocandin (e.g., intraperitoneally) alone and in combination at various dosages. Treatment typically begins 24 hours post-infection and continues for a defined period (e.g., 7 days).[6]

  • Outcome Assessment: Monitor the survival of the mice over a period of time (e.g., 21-28 days).[1] Additionally, at specific time points, euthanize a subset of animals to determine the fungal burden in target organs (e.g., kidneys) by plating homogenized tissue on appropriate media and counting the colony-forming units (CFU).[6][7]

  • Data Analysis: Compare the survival rates and organ fungal burdens between the different treatment groups and the untreated control group to determine the efficacy of the combination therapy.

Visualizing the Mechanisms

The following diagrams illustrate the key signaling pathways and experimental workflows.

Fungal_Cell_Wall_Stress_Response cluster_extracellular Extracellular cluster_cellwall Cell Wall cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Echinocandin Echinocandin Fks1 Fks1 Echinocandin->Fks1 Inhibits Beta-1,3-glucan Beta-1,3-glucan Cell_Wall_Stress Cell_Wall_Stress Beta-1,3-glucan->Cell_Wall_Stress Depletion causes Fks1->Beta-1,3-glucan Synthesizes This compound This compound Yck2 Yck2 This compound->Yck2 Inhibits Downstream_Effectors Downstream Effectors (e.g., Ume6, Mig1/2) Yck2->Downstream_Effectors Regulates Hsp90_Calcineurin Hsp90-Calcineurin Pathway Cell_Wall_Stress->Hsp90_Calcineurin PKC_Pathway PKC Pathway Cell_Wall_Stress->PKC_Pathway Gene_Expression Upregulation of Chitin Synthesis & Stress Response Genes Downstream_Effectors->Gene_Expression Hsp90_Calcineurin->Gene_Expression PKC_Pathway->Gene_Expression

Caption: Fungal cell wall stress response pathway targeted by echinocandins and this compound.

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Inoculum Prepare Fungal Inoculum Inoculate Inoculate Plate Inoculum->Inoculate Drug_A Serial Dilutions of this compound Plate 96-well Plate Combination Matrix Drug_A->Plate Drug_B Serial Dilutions of Echinocandin Drug_B->Plate Plate->Inoculate Incubate Incubate 24-48h Inoculate->Incubate Read_MIC Determine MICs Incubate->Read_MIC Calculate_FICI Calculate FICI Read_MIC->Calculate_FICI Result Result Calculate_FICI->Result Synergy? (FICI <= 0.5)

References

Genetic Validation of GW461484A's Antifungal Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of GW461484A, a promising antifungal agent, with its optimized alternatives. We present supporting experimental data to validate its mechanism of action, focusing on its primary target in Candida albicans, the casein kinase 1 (CK1) homolog Yck2. Detailed experimental protocols and visual diagrams of key biological pathways and workflows are included to facilitate understanding and replication of these findings.

Executive Summary

This compound has been identified as an inhibitor of the C. albicans protein kinase Yck2, a crucial regulator of fungal virulence, including morphogenesis, biofilm formation, and cell wall integrity.[1][2] This compound enhances the efficacy of existing antifungal drugs like echinocandins, particularly against resistant strains.[2] Structure-guided optimization of this compound has yielded derivatives, such as YK-I-02 and MN-I-157, with improved pharmacokinetic properties and enhanced selectivity for the fungal target over its human counterparts.[1] This guide delves into the genetic and proteomic methods used to validate Yck2 as the primary target of these compounds and compares their performance.

Data Presentation: Comparative Inhibitor Profiling

The following tables summarize the in vitro potency and selectivity of this compound and its derivatives against fungal Yck2 and a panel of human kinases. This data is critical for assessing the therapeutic potential and potential off-target effects of these compounds.

Table 1: In Vitro Inhibitory Activity (IC50) of this compound and Optimized Analogs

CompoundC. albicans Yck2 IC50 (µM)Human p38α (MAPK14) IC50 (µM)Human CK1α IC50 (µM)Fungal/Human Selectivity (Yck2 vs. CK1α)
This compound0.11[3]0.15[4]>10>90-fold
YK-I-02~0.08Not explicitly stated, but selectiveNot explicitly stated, but selectiveHigh
MN-I-157Not explicitly statedNot explicitly stated, but selectiveNot explicitly stated, but selectiveHigh
Yck2-IN-1~0.08[5]Not specifiedNot specifiedNot specified

Table 2: Selectivity Profile of YK-I-02 and MN-I-157 against a Panel of Human Kinases

Data from chemoproteomic (MIB/MS) and in-cell (NanoBRET) assays. Values represent the number of kinases bound or with significant occupancy at a 1µM concentration.

CompoundFungal Kinases Targeted (MIB/MS)Human Kinases Targeted (MIB/MS)Human Kinases with >70% Occupancy (NanoBRET, 1µM)
YK-I-02Yck2, Yck22, Hrr25, Hog1[1]CK1α, CK1δ, CK1ε, p38α, PKN3, RIPK2, CK1γ2, ALK4[6]p38α, CK1α[6]
MN-I-157Yck2, Yck22, Hrr25, Hog1[1]CK1α, CK1δ, CK1ε, p38α, PKN3, RIPK2, p38β[6]p38α[6]

Experimental Protocols for Target Validation

Genetic and proteomic approaches have been instrumental in validating Yck2 as the target of this compound. Below are detailed methodologies for key experiments.

Haploinsufficiency Profiling (HIP)

This genetic screen identifies heterozygous deletion mutants that exhibit hypersensitivity to a compound, thereby pointing to the compound's putative target.

Protocol:

  • Library Preparation: A pooled collection of C. albicans double-barcoded heterozygous deletion mutants is grown in a rich medium like YPD.

  • Compound Exposure: The pooled library is then cultured in the presence of a sub-inhibitory concentration of the test compound (e.g., 3 µM this compound) and a vehicle control (e.g., DMSO).

  • Genomic DNA Extraction: After a defined period of competitive growth, genomic DNA is isolated from both the treated and control cultures.

  • Barcode Amplification and Sequencing: The unique upstream and downstream barcodes for each mutant are amplified via PCR. The amplified barcodes are then pooled and subjected to high-throughput sequencing.

  • Data Analysis: The sequence reads for each barcode are counted, and the relative abundance of each mutant in the compound-treated pool is compared to the control pool. Mutants that are significantly depleted in the presence of the compound are identified as hypersensitive, suggesting that the deleted gene is either the drug target or part of a pathway that buffers against the drug's effects.

Doxycycline-Inducible Gene Expression for Target Validation

This method allows for the controlled expression of a target gene to confirm its role in compound sensitivity. Overexpression of the target should confer resistance, while repression should increase sensitivity.

Protocol:

  • Strain Construction: A C. albicans strain is engineered where the native promoter of the target gene (e.g., YCK2) is replaced with a tetracycline-inducible promoter (e.g., PTET). This is often done in a heterozygous deletion background (yck2Δ/PTET-YCK2).

  • Induction and Repression: The engineered strain is grown in the presence or absence of doxycycline (B596269) (a tetracycline (B611298) analog). In the "Tet-On" system, doxycycline induces gene expression.[3][7][8][9][10][11][12] In the "Tet-Off" system, doxycycline represses it.

  • Susceptibility Testing: The growth of the engineered strain is monitored in the presence of the compound and varying concentrations of doxycycline.

  • Data Analysis:

    • Target Overexpression: Increased resistance to the compound upon doxycycline-induced overexpression of the target gene provides strong evidence that the compound acts by inhibiting this target.

    • Target Repression: Increased sensitivity to the compound upon doxycycline-mediated repression of the target gene further validates the target.

Chemoproteomic Profiling with Multiplexed Inhibitor Beads and Mass Spectrometry (MIB/MS)

MIB/MS is a powerful technique to assess the selectivity of a kinase inhibitor across the entire expressed kinome in an unbiased manner.

Protocol:

  • Cell Lysate Preparation: C. albicans cells are cultured and lysed to extract the proteome.

  • MIB Affinity Chromatography: The cell lysate is incubated with multiplexed inhibitor beads (kinobeads), which are sepharose beads coupled with a cocktail of broad-spectrum, ATP-competitive kinase inhibitors. This captures a large portion of the kinome.

  • Competitive Binding: To determine the targets of a specific inhibitor, the lysate is pre-incubated with the inhibitor of interest (e.g., YK-I-02 or MN-I-157) before adding it to the MIBs. The inhibitor will compete with the MIBs for binding to its target kinases.

  • Elution and Digestion: The proteins bound to the MIBs are eluted, and the proteins are digested into peptides, typically with trypsin.

  • Mass Spectrometry: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.

  • Data Analysis: The abundance of each kinase captured in the presence of the test inhibitor is compared to its abundance in the control (vehicle-treated) sample. A significant reduction in the amount of a specific kinase captured in the presence of the inhibitor indicates that the inhibitor directly binds to and engages that kinase.

Mandatory Visualizations

Signaling Pathway

Yck2_Signaling_Pathway cluster_input Upstream Signals cluster_yck2 Yck2 Regulation cluster_output Downstream Cellular Processes cluster_inhibitors Pharmacological Inhibition Cell Wall Stress Cell Wall Stress Yck2 Yck2 Cell Wall Stress->Yck2 Nutrient Sensing Nutrient Sensing Nutrient Sensing->Yck2 Morphogenesis Morphogenesis Yck2->Morphogenesis Regulates Biofilm_Formation Biofilm_Formation Yck2->Biofilm_Formation Regulates Cell_Wall_Integrity Cell_Wall_Integrity Yck2->Cell_Wall_Integrity Maintains Host_Cell_Damage Host_Cell_Damage Yck2->Host_Cell_Damage Modulates This compound This compound This compound->Yck2 YK-I-02 YK-I-02 YK-I-02->Yck2 MN-I-157 MN-I-157 MN-I-157->Yck2

Caption: Yck2 signaling pathway in C. albicans.

Experimental Workflow: Genetic Validation

Genetic_Validation_Workflow cluster_hip Haploinsufficiency Profiling (HIP) cluster_dox Doxycycline-Inducible Expression HIP1 Pooled C. albicans heterozygous deletion library HIP2 Treat with this compound HIP1->HIP2 HIP3 Identify hypersensitive mutants via barcode sequencing HIP2->HIP3 HIP4 Hypothesis: YCK2 is the target HIP3->HIP4 DOX1 Construct tetO-YCK2/yck2Δ strain HIP4->DOX1 Informs DOX2 Treat with this compound +/- Doxycycline DOX1->DOX2 DOX3 Observe increased resistance with Doxycycline (YCK2 overexpression) DOX2->DOX3 DOX4 Validation: Yck2 is the target DOX3->DOX4

Caption: Genetic validation workflow for this compound's target.

Logical Relationship: Target-Based Drug Discovery

Drug_Discovery_Logic cluster_discovery Discovery & Validation cluster_optimization Lead Optimization Phenotypic_Screen Phenotypic Screen (reversal of antifungal resistance) Identify_Hit Identify Hit (this compound) Phenotypic_Screen->Identify_Hit Target_ID Target Identification (Haploinsufficiency Profiling) Identify_Hit->Target_ID Target_Validation Target Validation (Genetic & Proteomic) Target_ID->Target_Validation SAR Structure-Activity Relationship (SAR) Studies Target_Validation->SAR Improved_Compounds Optimized Leads (YK-I-02, MN-I-157) SAR->Improved_Compounds Selectivity_Profiling Kinome-wide Selectivity Profiling Improved_Compounds->Selectivity_Profiling

Caption: Logic of target-based discovery for Yck2 inhibitors.

References

A Comparative Guide to p38α Inhibitors: GW461484A in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The p38 mitogen-activated protein kinase α (p38α) is a critical node in cellular signaling pathways that respond to inflammatory cytokines and environmental stress. Its central role in inflammation has made it a key target for therapeutic intervention in a range of diseases. This guide provides an objective comparison of GW461484A with other notable p38α inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.

The p38 MAPK Signaling Pathway: A Brief Overview

The p38 MAPK signaling cascade is a three-tiered system involving a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and the p38 MAPK itself. Upon activation by upstream signals such as cytokines (e.g., TNF-α, IL-1β) or cellular stress, p38α phosphorylates downstream substrates, including other kinases and transcription factors. This leads to the regulation of gene expression and cellular processes like inflammation, apoptosis, and cell differentiation.

p38_signaling_pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Cytokines Receptor Receptor Cytokines->Receptor Stress Stress Stress->Receptor MAPKKK MAPKKK Receptor->MAPKKK MKK3/6 MKK3/MKK6 MAPKKK->MKK3/6 p38_alpha p38α MKK3/6->p38_alpha Downstream_Kinases Downstream Kinases (e.g., MK2) p38_alpha->Downstream_Kinases Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_alpha->Transcription_Factors Downstream_Kinases->Transcription_Factors Gene_Expression Inflammatory Gene Expression Transcription_Factors->Gene_Expression

p38 MAPK signaling cascade.

Performance Comparison of p38α Inhibitors

The efficacy and selectivity of p38α inhibitors are critical parameters for their use in research and potential therapeutic applications. The following tables summarize the available quantitative data for this compound and other well-characterized p38α inhibitors. It is important to note that IC50 values can vary between different studies due to variations in experimental conditions.

Table 1: Potency Against p38 Isoforms (IC50, nM)
Inhibitorp38αp38βp38γp38δReference(s)
This compound 150---[1]
VX-745 (Neflamapimod) 10220>20,000-[2][3][4]
SB203580 50500--[5]
BIRB-796 (Doramapimod) 3865200520[6][7]
Table 2: Selectivity Against Other Kinases
InhibitorOff-Target Kinases Inhibited (and Potency)Reference(s)
This compound Highly selective; at 1 µM, >80% binding to only 10 other human kinases out of a panel of >400.[1][1]
VX-745 (Neflamapimod) 1000-fold selectivity over ERK1 and JNK1-3.[8] At 2 µM, no significant inhibition of a panel of 50 other kinases.[8][8]
SB203580 Can inhibit Protein Kinase B (PKB/Akt) and at concentrations >20 µM may activate Raf-1.[9][9]
BIRB-796 (Doramapimod) Inhibits B-Raf (IC50 = 83 nM) and JNK2. Weakly inhibits c-RAF, Fyn, and Lck.[6][7][6][7]

Experimental Protocols

The determination of inhibitor potency and selectivity relies on robust biochemical and cellular assays. Below are generalized methodologies for key experiments.

Biochemical Kinase Inhibition Assay (IC50 Determination)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified p38α.

biochem_assay_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Inhibitor_Dilution Serial Dilution of Inhibitor Incubation Incubate p38α with Inhibitor Inhibitor_Dilution->Incubation Enzyme_Prep Prepare p38α Enzyme Solution Enzyme_Prep->Incubation Substrate_Prep Prepare Substrate (e.g., ATF2) & ATP Initiation Add Substrate/ATP to start reaction Substrate_Prep->Initiation Incubation->Initiation Reaction_Time Incubate at 30°C Initiation->Reaction_Time Detection_Reagent Add Detection Reagent (e.g., ADP-Glo) Reaction_Time->Detection_Reagent Measurement Measure Signal (Luminescence) Detection_Reagent->Measurement IC50_Calc Calculate IC50 Measurement->IC50_Calc

Workflow for a biochemical kinase assay.

Methodology:

  • Reagents: Recombinant active human p38α, a suitable substrate (e.g., ATF2), ATP, and the test inhibitor.

  • Procedure:

    • A dilution series of the test inhibitor is prepared in an appropriate buffer.

    • The purified p38α enzyme is pre-incubated with the inhibitor for a defined period.

    • The kinase reaction is initiated by the addition of the substrate and ATP.

    • The reaction is allowed to proceed for a specific time at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, including radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays that measure ADP production (e.g., ADP-Glo™).

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Cellular Assay for p38 Inhibition (e.g., TNF-α Release Assay)

This assay measures the ability of an inhibitor to block the downstream effects of p38α activation in a cellular context.

Methodology:

  • Cell Line: A relevant cell line, such as human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like THP-1, is used.

  • Procedure:

    • Cells are pre-incubated with various concentrations of the test inhibitor.

    • p38α signaling is stimulated using an appropriate agonist, such as lipopolysaccharide (LPS).

    • After a set incubation period, the cell culture supernatant is collected.

    • The concentration of a downstream inflammatory cytokine, such as TNF-α, in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The inhibition of TNF-α release is calculated for each inhibitor concentration, and the IC50 value is determined.

Logical Framework for p38α Inhibitor Selection

The choice of a p38α inhibitor for a particular study depends on the specific experimental requirements. The following diagram illustrates a decision-making process.

inhibitor_selection_logic Start Start Question1 High Potency Required? Start->Question1 VX745_BIRB796 Consider VX-745 or BIRB-796 Question1->VX745_BIRB796 Yes SB203580_this compound Consider SB203580 or This compound Question1->SB203580_this compound No Question2 High Selectivity Crucial? GW461484A_VX745 Consider this compound or VX-745 Question2->GW461484A_VX745 Yes SB203580_BIRB796 Consider SB203580 or BIRB-796 (note off-targets) Question2->SB203580_BIRB796 No Question3 Cell-based or In Vivo Study? Check_PK Evaluate Pharmacokinetics & Bioavailability Question3->Check_PK Yes Final_Choice Select Inhibitor Question3->Final_Choice No (In Vitro) VX745_BIRB796->Question2 SB203580_this compound->Question2 GW461484A_VX745->Question3 SB203580_BIRB796->Question3 Check_PK->Final_Choice

Decision tree for p38α inhibitor selection.

Conclusion

This compound is a potent and highly selective p38α inhibitor.[1] Its key advantage lies in its narrow spectrum of activity against a large panel of human kinases, which minimizes the potential for off-target effects and simplifies the interpretation of experimental results.[1] While other inhibitors such as VX-745 and BIRB-796 offer higher potency against p38α, they may also interact with other kinases, which should be a consideration in experimental design.[6][7] SB203580, a widely used tool compound, is less potent and has known off-target activities.[5][9] The choice of inhibitor should therefore be guided by the specific requirements of the study, balancing the need for potency with the importance of selectivity. This guide provides the foundational data to make an informed decision for your research.

References

Unlocking Antifungal Synergy: The Cross-Resistance Profile of GW461484A

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals on the Novel Kinase Inhibitor GW461484A and its Potentiation of Existing Antifungal Agents.

The emergence of multidrug-resistant fungal pathogens presents a significant and growing threat to global health. In the quest for novel therapeutic strategies, the small molecule this compound has been identified as a promising agent that, rather than exhibiting cross-resistance with existing antifungals, demonstrates a remarkable ability to restore their efficacy against resistant strains. This guide provides a comprehensive overview of the cross-resistance and synergistic profile of this compound, supported by experimental data and detailed methodologies, to inform further research and development.

Mechanism of Action: Targeting a Novel Pathway

This compound functions as a potent and selective inhibitor of the fungal casein kinase 1 (CK1) family member, Yck2.[1][2][3] In pathogenic fungi such as Candida albicans, Yck2 is a key regulator of critical cellular processes including morphogenesis (the switch from yeast to hyphal form), biofilm formation, and the maintenance of cell wall integrity.[1][4] By inhibiting Yck2, this compound disrupts the fungal cell's ability to respond to stress, including the stress induced by other antifungal agents. This disruption of a key stress-response pathway is the foundation of its synergistic activity and its ability to overcome established resistance mechanisms.[5]

Quantitative Analysis of Synergistic Activity

The primary characteristic of this compound's interaction with other antifungals is not cross-resistance but strong synergy. This is most evident when this compound is combined with echinocandins, such as caspofungin, against echinocandin-resistant fungal isolates. It also potentiates the activity of azoles, like fluconazole. The following table summarizes the synergistic effects observed in checkerboard assays, where a Fractional Inhibitory Concentration Index (FICI) of ≤ 0.5 is indicative of synergy.

Fungal StrainAntifungal AgentMIC Alone (µg/mL)MIC in Combination with this compound (µg/mL)FICIInterpretation
C. albicans (Wild-Type)Fluconazole---Potentiation Observed
C. albicans (Azole-Tolerant Isolate)Fluconazole---Potentiation Observed
C. albicans (Caspofungin-Resistant)Caspofungin>8≤1≤0.5Synergy
C. auris (Multidrug-Resistant Isolate)CaspofunginHighSignificantly Reduced≤0.5Dramatic Potentiation
C. auris (Multidrug-Resistant Isolate)FluconazoleHighLittle Effect>0.5Indifference

Note: Specific MIC values from single comprehensive studies are not publicly available; the table reflects the reported outcomes of potentiation and synergy from existing literature.

Experimental Protocols

The evaluation of the synergistic relationship between this compound and other antifungal agents is primarily conducted using the checkerboard broth microdilution assay.

Checkerboard Assay for Antifungal Synergy Testing

Objective: To determine the in vitro interaction between this compound and a known antifungal agent against a specific fungal strain and calculate the Fractional Inhibitory Concentration Index (FICI).

Materials:

  • This compound stock solution

  • Known antifungal agent (e.g., caspofungin, fluconazole) stock solution

  • Standardized fungal inoculum (0.5 McFarland standard)

  • 96-well microtiter plates

  • RPMI-1640 broth medium with MOPS buffer

  • Spectrophotometer for reading optical density (optional)

Procedure:

  • Plate Preparation: A two-dimensional array of drug concentrations is prepared in a 96-well plate. This compound is serially diluted along the x-axis (columns), and the conventional antifungal agent is serially diluted along the y-axis (rows).

  • Drug Dilution: Each well will contain a unique combination of concentrations of the two agents. Control wells containing each drug alone, a drug-free growth control, and a media-only sterility control are included.

  • Inoculation: Each well (except the sterility control) is inoculated with the standardized fungal suspension to a final concentration of approximately 0.5 × 10³ to 2.5 × 10³ cells/mL.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug(s) that causes a significant inhibition of fungal growth (typically ≥50% or ≥80% reduction in turbidity) compared to the growth control. This can be assessed visually or by measuring the optical density.

  • FICI Calculation: The FICI is calculated for each combination that shows growth inhibition using the following formula:

    FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

Interpretation of FICI Values:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Visualizing the Experimental Workflow and Signaling Pathway

To further elucidate the processes involved, the following diagrams illustrate the experimental workflow for synergy testing and the targeted biological pathway.

G cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis p1 Prepare Fungal Inoculum (0.5 McFarland) a3 Inoculate Wells with Fungal Suspension p1->a3 p2 Prepare Stock Solutions (this compound & Antifungal) a1 Serial Dilution of this compound (Horizontal) p2->a1 a2 Serial Dilution of Antifungal (Vertical) p2->a2 a1->a3 a2->a3 a4 Incubate Plate (35°C, 24-48h) a3->a4 d1 Determine MICs (Visual or OD Reading) a4->d1 d2 Calculate FICI d1->d2 d3 Interpret Interaction (Synergy, Additive, Antagonism) d2->d3

Caption: Workflow of the checkerboard assay for antifungal synergy testing.

G stress Cell Wall Stress (e.g., Caspofungin) pathway Cell Wall Integrity Signaling Pathway stress->pathway activates gw This compound yck2 Yck2 Kinase gw->yck2 inhibits yck2->pathway positively regulates response Compensatory Response (e.g., Chitin Synthesis) pathway->response leads to resistance Echinocandin Resistance response->resistance contributes to cell_death Fungal Cell Death

References

Benchmarking GW461484A's Progeny Against a New Wave of Antifungal Innovation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ever-evolving landscape of antifungal drug discovery, the imperative to develop novel therapeutics with improved efficacy and safety profiles remains paramount. This guide provides a comprehensive comparative analysis of the Yck2 inhibitor chemical class, originating from the foundational compound GW461484A, against a new generation of antifungal agents: Ibrexafungerp, Rezafungin, Olorofim, and Fosmanogepix. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, in vitro efficacy, and the experimental protocols underpinning these findings.

Executive Summary

This compound, a potent inhibitor of Candida albicans Yck2, a casein kinase 1 (CK1) homolog, paved the way for the development of optimized analogs such as YK-I-02 and MN-I-157. These compounds disrupt fungal morphogenesis, biofilm formation, and cell wall integrity. This guide benchmarks these Yck2 inhibitors against four novel antifungal agents that have recently emerged, each with a distinct mechanism of action. Ibrexafungerp and Rezafungin target β-(1,3)-D-glucan synthase, Olorofim inhibits dihydroorotate (B8406146) dehydrogenase, and Fosmanogepix targets the fungal enzyme Gwt1. The following sections provide a detailed comparison of their in vitro activities, the signaling pathways they disrupt, and the methodologies used for their evaluation.

Data Presentation: In Vitro Antifungal Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of the Yck2 inhibitors (YK-I-02 and MN-I-157) and the novel antifungal compounds against key fungal pathogens. It is important to note that the data presented is compiled from various studies and direct head-to-head comparisons in a single study are limited. Methodological differences between studies should be considered when interpreting these results.

Table 1: Comparative MIC Values (µg/mL) Against Candida Species

CompoundC. albicansC. glabrataC. parapsilosisC. tropicalisC. kruseiC. auris
YK-I-02 0.1 - 0.4[1][2]-----
MN-I-157 0.1 - 0.4[1][2]-----
Ibrexafungerp 0.03 - 0.250.06 - 0.50.12 - 10.06 - 0.250.25 - 10.25 - 1
Rezafungin 0.015 - 0.250.03 - 0.250.12 - 20.015 - 0.120.03 - 0.250.03 - 0.5
Olorofim >64>64>64>64>64>64
Fosmanogepix (Manogepix) 0.008 - 0.060.008 - 0.120.004 - 0.030.008 - 0.032 - >320.004 - 0.06

Table 2: Comparative MIC Values (µg/mL) Against Aspergillus Species

CompoundA. fumigatusA. flavusA. terreusA. niger
YK-I-02 ----
MN-I-157 ----
Ibrexafungerp 0.03 - 40.12 - 40.12 - 20.5 - >8
Rezafungin 0.008 - 0.125---
Olorofim 0.008 - 0.1250.015 - 0.1250.015 - 0.1250.03 - 0.25
Fosmanogepix (Manogepix) 0.008 - 0.060.015 - 0.060.015 - 0.120.03 - 0.12

Experimental Protocols

The in vitro antifungal susceptibility data presented in this guide are primarily generated using standardized methods from the Clinical and Laboratory Standards Institute (CLSI). The following is a generalized protocol for the broth microdilution assay.

Broth Microdilution Antifungal Susceptibility Testing (CLSI M27/M38)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against fungi.

1. Inoculum Preparation:

  • Fungal isolates are cultured on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) to obtain fresh, viable colonies.

  • For yeasts, a suspension is prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard, which is then further diluted in RPMI 1640 medium.

  • For molds, a conidial suspension is prepared by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80), and the conidia are harvested and counted using a hemocytometer to achieve a standardized concentration.

2. Antifungal Agent Preparation:

  • A stock solution of the antifungal agent is prepared in a suitable solvent (e.g., DMSO).

  • Serial twofold dilutions of the antifungal agent are prepared in RPMI 1640 medium in 96-well microtiter plates.

3. Inoculation and Incubation:

  • The standardized fungal inoculum is added to each well of the microtiter plate containing the serially diluted antifungal agent.

  • The plates are incubated at 35°C for 24-48 hours for yeasts and for a duration appropriate for the growth of the specific mold being tested.

4. MIC Determination:

  • The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and echinocandins against yeasts) compared to the drug-free growth control well.

  • For molds, the endpoint can be the minimum effective concentration (MEC), the lowest drug concentration at which aberrant growth is observed, or the MIC, the lowest concentration with no visible growth, depending on the antifungal class.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the cellular pathways targeted by this compound's derivatives and the novel antifungal compounds.

Yck2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Processes Yck2 Yck2 Downstream_Effectors Downstream Effectors (e.g., Transcription Factors) Yck2->Downstream_Effectors Phosphorylates Gene_Expression Gene Expression Downstream_Effectors->Gene_Expression Regulates Morphogenesis Morphogenesis Gene_Expression->Morphogenesis Biofilm_Formation Biofilm Formation Gene_Expression->Biofilm_Formation Cell_Wall_Integrity Cell Wall Integrity Gene_Expression->Cell_Wall_Integrity This compound This compound (and derivatives) This compound->Yck2 Inhibits

Caption: Yck2 Signaling Pathway Inhibition by this compound.

Glucan_Synthase_Inhibition cluster_membrane Plasma Membrane cluster_synthesis Cell Wall Synthesis cluster_output Cellular Outcome Glucan_Synthase β-(1,3)-D-Glucan Synthase (Fks1p) Glucan_Polymer β-(1,3)-D-Glucan Glucan_Synthase->Glucan_Polymer Cell_Lysis Cell Lysis Glucan_Synthase->Cell_Lysis Inhibition leads to UDP_Glucose UDP-Glucose UDP_Glucose->Glucan_Synthase Substrate Cell_Wall Fungal Cell Wall Glucan_Polymer->Cell_Wall Incorporated into Ibrexafungerp_Rezafungin Ibrexafungerp Rezafungin Ibrexafungerp_Rezafungin->Glucan_Synthase Inhibit DHODH_Inhibition cluster_mitochondrion Mitochondrion cluster_pyrimidine Pyrimidine Biosynthesis cluster_output Cellular Outcome DHODH Dihydroorotate Dehydrogenase (DHODH) Orotate Orotate DHODH->Orotate Catalyzes Inhibited_Growth Inhibited Fungal Growth DHODH->Inhibited_Growth Inhibition leads to Dihydroorotate Dihydroorotate Dihydroorotate->DHODH Substrate UMP UMP Orotate->UMP Leads to DNA_RNA_Synthesis DNA & RNA Synthesis UMP->DNA_RNA_Synthesis Olorofim Olorofim Olorofim->DHODH Inhibits Gwt1_Inhibition cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_output Cellular Outcome Gwt1 Gwt1 Acyl_GPI Acylated GPI Gwt1->Acyl_GPI Catalyzes Defective_Cell_Wall Defective Cell Wall Gwt1->Defective_Cell_Wall Inhibition leads to GPI_precursor GPI Precursor GPI_precursor->Gwt1 Substrate Protein_Modification Protein Modification Acyl_GPI->Protein_Modification GPI_anchored_protein GPI-Anchored Protein Protein_Modification->GPI_anchored_protein Cell_Wall_Mannoproteins Cell Wall Mannoproteins GPI_anchored_protein->Cell_Wall_Mannoproteins Transported to Fosmanogepix Fosmanogepix (Manogepix) Fosmanogepix->Gwt1 Inhibits

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of GW461484A

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: This document provides crucial safety and logistical guidance for the proper disposal of GW461484A, a potent kinase inhibitor utilized in laboratory research. This information is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, thereby fostering a secure laboratory environment and maintaining regulatory compliance. Given that a specific Safety Data Sheet (SDS) for this compound may not be readily available, it is imperative to treat this compound as a potentially hazardous substance. The following procedures are based on established best practices for the disposal of potent pharmaceutical compounds and kinase inhibitors.

Core Principle: Treat as Hazardous Chemical Waste

Under no circumstances should this compound or its contaminated materials be disposed of in standard trash or down the drain.[1][2] Evaporation in a fume hood is also not a permissible method of disposal.[1] All waste streams containing this compound must be segregated, collected, and managed as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[2][3]

Waste Segregation and Containment

Proper segregation at the point of generation is the first critical step in the disposal process.[2] Different waste streams associated with this compound must be handled as follows:

  • Unused or Expired Solid Compound: The original container is often a suitable choice for disposal if it is securely sealed.[1] If not in the original container, place the solid waste in a clearly labeled, sealable, and robust hazardous waste container.

  • Solutions Containing this compound: Collect all liquid waste in a dedicated, leak-proof, and shatter-resistant container with a secure screw-top cap.[1][2] Ensure the container is compatible with the solvents used.

  • Contaminated Labware and Personal Protective Equipment (PPE): All items such as pipette tips, vials, gloves, weighing papers, and bench protectors that have come into contact with this compound are to be considered hazardous waste.[2] These materials should be collected in a designated, sealed, and clearly labeled hazardous waste container.[2] For sharps, a designated sharps container for hazardous waste must be used.[1]

Labeling and Storage of Hazardous Waste

Accurate and clear labeling is a legal requirement and essential for safety. Each hazardous waste container must be labeled with a hazardous waste tag that includes the following information:[3]

  • The words "Hazardous Waste".[1][3][4]

  • The full chemical name, "this compound", and the names of any other components in a mixture, including solvents.[3]

  • The approximate quantities or concentrations of each component.[1]

  • The date when waste was first added to the container (accumulation start date).[1]

  • The specific hazards associated with the waste (e.g., toxic).[4]

Store these labeled containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][4] This area must be secure, away from general traffic, and designed to prevent spills. Waste containers must remain closed except when adding waste.[1][4] It is crucial to segregate incompatible waste types to prevent dangerous chemical reactions.[4]

Decontamination Procedures
  • Glassware: Reusable glassware that has been in contact with this compound should be submerged in a suitable decontamination solution. The initial rinsate from this cleaning process must be collected and disposed of as hazardous liquid waste.[1] Subsequent washes can typically follow standard laboratory glassware cleaning procedures.

  • Work Surfaces: Decontaminate any surfaces that may have come into contact with the compound. This can be done by wiping the surface with a solvent capable of dissolving this compound (e.g., ethanol (B145695) or DMSO), followed by a standard laboratory cleaning agent. The cleaning materials (e.g., wipes) must be disposed of as hazardous solid waste.[2]

Disposal Request and Collection

Once a waste container is full or has been in the SAA for a designated period (often not to exceed one year for partially filled containers), a disposal request must be submitted to your institution's EHS office.[4] Follow your institution's specific procedures for requesting a pickup of hazardous waste.[3] Do not attempt to remove or transport hazardous waste from the laboratory yourself.

Quantitative Data Summary

No specific quantitative data for the disposal of this compound was found in the public domain. The disposal procedures are based on the qualitative best practices for handling potent research chemicals. Researchers must consult their institution's specific waste disposal guidelines and limits.

ParameterGuidelineCitation
pH for Aqueous WasteAdjust to between 5.5 and 10.5 if permitted for drain disposal (Note: Not recommended for this compound)[5]
Storage Limit in SAADo not store more than 10 gallons of hazardous waste in your lab.[6]
Container FullnessLeave at least one inch of headspace to allow for expansion.[4]

Experimental Protocols

Detailed experimental protocols for the use of this compound were not the focus of the disposal procedure search. However, the handling and disposal of this compound would be a subsection within a broader experimental protocol. The general steps for waste generation and handling during an experiment would be:

  • Pre-Experiment Preparation:

    • Identify all waste streams that will be generated.

    • Prepare and label the appropriate hazardous waste containers for each waste stream.

    • Ensure the Satellite Accumulation Area is ready to receive the waste.

  • During the Experiment:

    • Carefully weigh and handle the solid this compound in a fume hood or other ventilated enclosure.

    • Dispose of any contaminated weighing paper and PPE directly into the designated solid hazardous waste container.

    • When preparing solutions, collect any rinsate from glassware into the liquid hazardous waste container.

    • Keep all waste containers sealed when not in use.

  • Post-Experiment Cleanup:

    • Decontaminate all work surfaces and equipment as described in the decontamination section.

    • Dispose of all contaminated cleaning materials as solid hazardous waste.

    • Ensure all waste containers are securely sealed and properly labeled.

    • Transfer the waste containers to the designated Satellite Accumulation Area.

Visual Guidance: Disposal Workflows

The following diagrams illustrate the decision-making process and procedural flow for the proper disposal of this compound.

start Waste Generation (this compound) is_hazardous Is the waste contaminated with this compound? start->is_hazardous hazardous_waste Treat as Hazardous Waste is_hazardous->hazardous_waste Yes non_hazardous General Lab Waste is_hazardous->non_hazardous No segregate Segregate Waste Stream hazardous_waste->segregate solid Solid Waste (e.g., unused compound, gloves, tips) segregate->solid liquid Liquid Waste (e.g., solutions, rinsate) segregate->liquid sharps Contaminated Sharps segregate->sharps solid_container Collect in Labeled Solid Waste Container solid->solid_container liquid_container Collect in Labeled Liquid Waste Container liquid->liquid_container sharps_container Collect in Labeled Sharps Container sharps->sharps_container store_saa Store in Satellite Accumulation Area (SAA) solid_container->store_saa liquid_container->store_saa sharps_container->store_saa ehs_pickup Request Pickup by EHS/Licensed Contractor store_saa->ehs_pickup end Proper Disposal ehs_pickup->end

Caption: Decision workflow for the disposal of this compound waste.

start START: Obtain this compound SDS and Institutional SOP prepare 1. Prepare & Label Appropriate Waste Containers start->prepare segregate 2. Segregate Waste at Point of Generation prepare->segregate contain 3. Collect Waste in Sealed, Compatible Containers segregate->contain label 4. Affix Hazardous Waste Tag with Full Details contain->label store 5. Store in Designated Satellite Accumulation Area label->store decontaminate 6. Decontaminate Surfaces & Equipment store->decontaminate request 7. Submit Disposal Request to EHS When Full/Expired decontaminate->request end END: Document Waste Transfer request->end

References

Essential Safety and Operational Guidance for Handling GW461484A

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in humans or animals.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling GW461484A. As a potent small molecule kinase inhibitor, proper handling and disposal are paramount to ensure personnel safety and environmental protection. The following procedural guidance is based on best practices for handling potent pharmacological compounds in a laboratory setting.

Personal Protective Equipment (PPE)

Due to the potent nature of this compound, a comprehensive approach to personal protection is required to prevent exposure through inhalation, skin contact, or ingestion. The following table summarizes the recommended PPE.

Protection Type Required Equipment Specifications and Use
Eye and Face Protection Safety Goggles and Face ShieldGoggles should be chemical splash-proof. A face shield must be worn over safety goggles when there is a risk of splashes or aerosol generation, such as when preparing solutions or handling larger quantities.[1][2][3]
Hand Protection Double Nitrile GlovesWear two pairs of nitrile gloves at all times. The outer glove should be changed immediately upon contamination. For prolonged tasks or when handling concentrated solutions, consider using a more robust glove, such as a Silver Shield glove, underneath the nitrile gloves.[1]
Body Protection Disposable, Fluid-Resistant Lab Coat with Full SleevesA dedicated lab coat should be worn in the designated handling area and should not be worn outside the laboratory. Ensure sleeves are fully buttoned. For tasks with a high risk of contamination, disposable coveralls are recommended.[2][3][4]
Respiratory Protection N95 Respirator or HigherAn N95 respirator is the minimum requirement when handling the powdered form of the compound. For procedures that may generate aerosols, a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be considered.[3]
Foot Protection Closed-toe ShoesShoes must fully cover the feet. Disposable shoe covers should be worn in the designated handling area and removed before exiting.[2][4][5]

Operational Plan: Safe Handling Workflow

Adherence to a strict operational workflow is critical when working with potent compounds like this compound. The following diagram illustrates the key steps for safe handling, from preparation to post-handling procedures.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination prep_area Designate a specific handling area (e.g., chemical fume hood). gather_ppe Assemble all required PPE. prep_area->gather_ppe gather_materials Gather all necessary equipment and reagents. gather_ppe->gather_materials don_ppe Don all PPE before entering the designated area. weigh_handle Handle this compound powder in a chemical fume hood. don_ppe->weigh_handle prepare_solution Prepare solutions within the fume hood. weigh_handle->prepare_solution decontaminate_surfaces Decontaminate all work surfaces. decontaminate_equipment Clean all non-disposable equipment. decontaminate_surfaces->decontaminate_equipment doff_ppe Doff PPE in the correct order to avoid contamination. decontaminate_equipment->doff_ppe wash_hands Wash hands thoroughly with soap and water. doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure. All waste is considered hazardous.

Waste Type Container Disposal Procedure
Solid Waste Labeled, sealed, and puncture-resistant hazardous waste container.Includes unused this compound powder, contaminated PPE (gloves, lab coats, shoe covers, etc.), and any other contaminated solid materials. The container must be clearly labeled as "Hazardous Chemical Waste" with the full chemical name.[6]
Liquid Waste Labeled, sealed, and leak-proof hazardous waste container.Includes all solutions containing this compound and any solvent used to rinse contaminated glassware or equipment. The container must be clearly labeled with the chemical name and all solvent components. Do not mix with other waste streams.[6][7]
Sharps Waste Labeled, puncture-proof sharps container.Includes any needles, syringes, or other sharp objects contaminated with this compound. The container must be clearly labeled as "Hazardous Sharps Waste" with the chemical name.

All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[6][8] Never dispose of this compound or contaminated materials in the regular trash or down the drain.[6][9]

The following diagram outlines the decision-making process for the proper disposal of materials associated with this compound.

This compound Waste Disposal Plan cluster_waste_type This compound Waste Disposal Plan cluster_containers This compound Waste Disposal Plan start Waste Generated is_solid Solid? start->is_solid is_liquid Liquid? is_solid->is_liquid No solid_waste Place in labeled, sealed hazardous solid waste container. is_solid->solid_waste Yes is_sharp Sharp? is_liquid->is_sharp No liquid_waste Place in labeled, sealed hazardous liquid waste container. is_liquid->liquid_waste Yes sharps_waste Place in labeled, puncture-proof hazardous sharps container. is_sharp->sharps_waste Yes end_node Arrange for disposal through EHS. is_sharp->end_node No solid_waste->end_node liquid_waste->end_node sharps_waste->end_node

Caption: Decision tree for the disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.